(3-Chloropropyl)diethoxymethylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloropropyl-diethoxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19ClO2Si/c1-4-10-12(3,11-5-2)8-6-7-9/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZMLECYELSZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CCCCl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159204 | |
| Record name | (3-Chloropropyl)diethoxymethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13501-76-3 | |
| Record name | (3-Chloropropyl)diethoxymethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13501-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloropropyl)diethoxy(methyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013501763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (3-chloropropyl)diethoxymethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3-Chloropropyl)diethoxymethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloropropyl)diethoxymethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-CHLOROPROPYL)DIETHOXY(METHYL)SILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95WZX4A6PF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-Chloropropyl)diethoxymethylsilane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(3-Chloropropyl)diethoxymethylsilane is a versatile organosilane compound that serves as a crucial intermediate in the synthesis of specialty silicones and as a coupling agent for a wide range of applications. Its bifunctional nature, featuring a hydrolyzable diethoxy(methyl)silyl group and a reactive chloropropyl group, allows it to bridge inorganic substrates and organic polymers, making it a valuable tool in materials science, and increasingly, in biomedical applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and key applications, with a focus on its role in surface modification for research and development.
Core Chemical Properties
This compound is a colorless liquid with a molecular formula of C8H19ClO2Si. It is characterized by its reactivity towards moisture and its utility as a chemical intermediate.[1]
| Property | Value | Reference(s) |
| CAS Number | 13501-76-3 | [2] |
| Molecular Formula | C8H19ClO2Si | [2] |
| Molecular Weight | 210.77 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Purity | >98% | [1] |
| Thermal Stability | Stable under normal conditions | [1] |
Synthesis and Purification
The synthesis of this compound can be approached through several routes, with the most common being the hydrosilylation of allyl chloride followed by an esterification reaction.
Experimental Protocol: Two-Step Synthesis
Step 1: Hydrosilylation of Allyl Chloride with Dichloromethylsilane
This step involves the addition of dichloromethylsilane to allyl chloride in the presence of a platinum catalyst to form 3-chloropropyl(dichloro)methylsilane.
-
Reactants: Dichloromethylsilane, Allyl Chloride, Platinum-based catalyst (e.g., Karstedt's catalyst).
-
Procedure: In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, dichloromethylsilane and the platinum catalyst are charged. Allyl chloride is then added dropwise while maintaining the reaction temperature. The progress of the reaction can be monitored by gas chromatography (GC).
-
Work-up: Upon completion, the crude 3-chloropropyl(dichloro)methylsilane is purified by fractional distillation.
Step 2: Esterification of 3-chloropropyl(dichloro)methylsilane with Ethanol
The purified 3-chloropropyl(dichloro)methylsilane is then reacted with ethanol to replace the chloro groups with ethoxy groups.[3]
-
Reactants: 3-chloropropyl(dichloro)methylsilane, Anhydrous Ethanol.
-
Procedure: 3-chloropropyl(dichloro)methylsilane is heated, and anhydrous ethanol is added dropwise. The reaction temperature is controlled to facilitate the esterification process. The reaction progress is monitored by GC until the starting material is consumed.[3]
-
Work-up: The crude this compound is purified by fractional distillation under reduced pressure. The purity of the final product is confirmed by GC analysis.
Purification
Fractional distillation is the primary method for purifying this compound. Due to its sensitivity to moisture, the distillation should be carried out under an inert atmosphere (e.g., nitrogen or argon). The boiling point and pressure must be carefully controlled to achieve high purity.
Chemical Reactivity and Mechanism of Action
The utility of this compound stems from its two distinct reactive sites:
-
Diethoxy(methyl)silyl Group: The ethoxy groups are susceptible to hydrolysis in the presence of water, forming reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (e.g., silica, titania, glass) to form stable siloxane (Si-O-Substrate) bonds. This is the fundamental mechanism of its action as a coupling agent.
-
Chloropropyl Group: The terminal chloro group is a versatile handle for further chemical modification. It can undergo nucleophilic substitution reactions with a variety of functional groups, such as amines, thiols, and azides, allowing for the covalent attachment of organic molecules to the silane-modified surface.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
| Analytical Technique | Expected Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak in the chromatogram indicates high purity. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | The ¹H NMR spectrum will show characteristic signals for the ethoxy, methyl, and chloropropyl groups. The ¹³C NMR will show distinct peaks for each carbon atom in the molecule. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | The FTIR spectrum will exhibit characteristic absorption bands for Si-O-C, C-H, and C-Cl bonds. |
Applications in Research and Development
The primary application of this compound is as a surface modification agent and coupling agent. Its ability to link organic molecules to inorganic surfaces has led to its use in various advanced applications.[1]
Surface Modification of Nanoparticles for Drug Delivery
This compound can be used to functionalize the surface of nanoparticles, such as silica nanoparticles, to create platforms for drug delivery. The chloropropyl group serves as an anchor point for the covalent attachment of therapeutic agents, targeting ligands, or polymers to control drug release.[4][5]
Experimental Workflow: Functionalization of Silica Nanoparticles
-
Synthesis of Silica Nanoparticles: Silica nanoparticles are synthesized using methods such as the Stöber process.[4][5]
-
Surface Activation: The silica nanoparticles are treated to ensure the presence of surface hydroxyl groups.
-
Silanization: The activated nanoparticles are dispersed in a solvent (e.g., toluene), and this compound is added. The mixture is refluxed to facilitate the condensation reaction between the silane and the nanoparticle surface.
-
Purification: The functionalized nanoparticles are purified by repeated centrifugation and washing to remove unreacted silane.[4]
-
Further Functionalization: The chloro-functionalized nanoparticles can then be reacted with a desired molecule (e.g., a drug, a targeting peptide) via nucleophilic substitution.
Modification of Biomedical Implants
The surface properties of metallic implants, such as those made of titanium, are critical for their biocompatibility and osseointegration. This compound can be used to create a reactive surface on these implants, allowing for the immobilization of biomolecules that can promote cell adhesion and tissue growth.
Experimental Protocol: Surface Modification of Titanium Implants
-
Surface Cleaning and Activation: The titanium implant is thoroughly cleaned and then treated (e.g., with piranha solution or plasma) to generate surface hydroxyl groups.
-
Silanization: The activated implant is immersed in a solution of this compound in an appropriate solvent (e.g., anhydrous toluene) and heated to form a self-assembled monolayer.
-
Washing: The implant is rinsed with solvent to remove any non-covalently bound silane.
-
Biomolecule Immobilization: The chloro-functionalized surface is then incubated with a solution containing the desired biomolecule (e.g., a peptide containing an amine group) to allow for covalent attachment.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and eye irritation. Personal protective equipment, including gloves and safety glasses, should be worn. The compound is sensitive to moisture and should be stored under an inert atmosphere.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H19ClO2Si | CID 83536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105693759B - The method for preparing chloropropyl alkylalkoxy silane using pathway reaction device - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
(3-Chloropropyl)diethoxymethylsilane: A Comprehensive Technical Guide
CAS Number: 13501-76-3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of (3-Chloropropyl)diethoxymethylsilane, a versatile organosilane compound with significant applications in material science, organic synthesis, and surface modification. This document outlines its physicochemical properties, synthesis, reaction mechanisms, and key applications, with a focus on providing practical information for laboratory and research settings.
Physicochemical Properties
This compound is a colorless liquid with a molecular formula of C8H19ClO2Si.[1] It is a bifunctional molecule featuring a reactive chloropropyl group and hydrolyzable ethoxy groups, which allows it to act as a bridge between organic and inorganic materials.
| Property | Value | Reference |
| Molecular Weight | 210.77 g/mol | [2] |
| Appearance | Colorless transparent liquid | [2] |
| Density | 0.9744 g/cm³ at 20 °C | [2] |
| Boiling Point | 81-83 °C at 8 Torr | [2] |
| Flash Point | 79.6 ± 12.0 °C | [2] |
| Refractive Index | 1.423 at 20 °C | [2] |
| Vapor Pressure | 0.0899 mmHg at 25°C | [2] |
Synthesis
The primary industrial synthesis route for chloropropyl-functionalized alkoxysilanes is the hydrosilylation of allyl chloride with a corresponding hydridosilane. In the case of this compound, this involves the reaction of allyl chloride with diethoxymethylsilane in the presence of a platinum-based catalyst, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.
Reaction Scheme:
Figure 1. Synthesis of this compound via hydrosilylation.
Experimental Protocol (General Procedure)
Disclaimer: A specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature. The following is a generalized procedure adapted from the synthesis of similar chloropropylalkoxysilanes.
Materials:
-
Diethoxymethylsilane
-
Allyl chloride
-
Speier's catalyst (e.g., hexachloroplatinic acid solution in isopropanol)
-
Anhydrous toluene (solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A reaction flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and nitrogen inlet is charged with diethoxymethylsilane and anhydrous toluene.
-
The mixture is heated to a reaction temperature of 60-80 °C.
-
A solution of Speier's catalyst in isopropanol is added to the reaction mixture.
-
Allyl chloride is added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.
-
After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 2-4 hours to ensure complete reaction.
-
The reaction progress can be monitored by Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and any unreacted starting materials are removed under reduced pressure.
-
The crude product is then purified by fractional distillation under vacuum to yield pure this compound.
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
δ ~0.1-0.2 ppm (s, 3H): Si-CH ₃
-
δ ~0.7-0.9 ppm (t, 2H): Si-CH ₂-CH₂-
-
δ ~1.2 ppm (t, 6H): O-CH₂-CH ₃
-
δ ~1.8-2.0 ppm (m, 2H): -CH₂-CH ₂-CH₂Cl
-
δ ~3.5 ppm (t, 2H): -CH₂-Cl
-
δ ~3.8 ppm (q, 4H): O-CH ₂-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
δ ~ -5 to 0 ppm: Si-C H₃
-
δ ~ 10-15 ppm: Si-C H₂-
-
δ ~ 18-20 ppm: O-CH₂-C H₃
-
δ ~ 25-30 ppm: -CH₂-C H₂-CH₂Cl
-
δ ~ 45-50 ppm: -C H₂Cl
-
δ ~ 58-62 ppm: O-C H₂-CH₃
FT-IR (Fourier-Transform Infrared) Spectroscopy
-
2970-2880 cm⁻¹: C-H stretching (alkyl groups)
-
1250 cm⁻¹: Si-CH₃ deformation
-
1100-1000 cm⁻¹: Si-O-C stretching
-
800-750 cm⁻¹: C-Cl stretching
-
~800 cm⁻¹: Si-C stretching
Reactivity and Applications
The utility of this compound stems from its dual reactivity. The ethoxy groups can be hydrolyzed to form reactive silanol groups, which can then condense with hydroxyl groups on inorganic substrates to form stable Si-O-Si bonds. The chloropropyl group provides a site for further organic reactions, such as nucleophilic substitution.
Silane Coupling Agent and Surface Modification
This compound is widely used as a coupling agent to enhance adhesion between organic polymers and inorganic substrates like glass, silica, and metals.[1] The process involves the hydrolysis of the ethoxy groups and subsequent condensation with surface hydroxyls.
Figure 2. General mechanism of surface modification using this compound.
Experimental Protocol for Surface Functionalization of Glass Slides (Adapted)
Disclaimer: This protocol is adapted from procedures for similar silanes, such as (3-aminopropyl)triethoxysilane, and may require optimization for this compound.
Materials:
-
Glass slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Anhydrous toluene
-
This compound
-
Deionized water
-
Ethanol
Procedure:
-
Cleaning the Glass Slides:
-
Immerse the glass slides in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the slides thoroughly with deionized water and then with ethanol.
-
Dry the slides in an oven at 110-120 °C for at least 1 hour and cool down in a desiccator.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a sealed container.
-
Immerse the cleaned and dried glass slides in the silane solution for 1-2 hours at room temperature with gentle agitation.
-
After immersion, rinse the slides with fresh anhydrous toluene to remove any unbound silane.
-
Cure the slides in an oven at 110-120 °C for 30-60 minutes to promote the formation of covalent bonds between the silane and the glass surface.
-
The functionalized slides can be stored in a desiccator for future use.
-
Chemical Intermediate
This compound serves as a valuable intermediate in the synthesis of other organosilanes and specialty chemicals.[1] The chloropropyl group can be converted to other functional groups through nucleophilic substitution reactions, allowing for the introduction of amines, thiols, azides, and other functionalities.
Safety and Handling
This compound is a combustible liquid and causes skin and serious eye irritation.[3][4] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]
| Hazard Statement | GHS Pictogram | Precautionary Statement |
| H227: Combustible liquid | GHS07 (Exclamation Mark) | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | |
| H319: Causes serious eye irritation | P280: Wear protective gloves/ eye protection/ face protection. | |
| P302 + P352: IF ON SKIN: Wash with plenty of water. | ||
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P332 + P313: If skin irritation occurs: Get medical advice/ attention. | ||
| P337 + P313: If eye irritation persists: Get medical advice/ attention. | ||
| P362 + P364: Take off contaminated clothing and wash it before reuse. |
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[4]
Conclusion
This compound is a versatile and valuable chemical for researchers and professionals in various scientific fields. Its ability to bridge organic and inorganic materials makes it an excellent choice for surface modification and as a coupling agent. Furthermore, its utility as a chemical intermediate allows for the synthesis of a wide range of functionalized organosilanes. Proper handling and adherence to safety protocols are crucial when working with this compound. This guide provides a foundational understanding of its properties, synthesis, and applications to support its effective and safe use in research and development.
References
An In-depth Technical Guide to (3-Chloropropyl)diethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3-Chloropropyl)diethoxymethylsilane (CAS No. 13501-76-3), a versatile organosilane compound. It details the molecule's structure, physicochemical properties, a common synthesis protocol, and its significant applications across various industries, including its role as a crucial chemical intermediate and coupling agent.
Molecular Structure and Physicochemical Properties
This compound is a bifunctional organosilane featuring a hydrolyzable diethoxy-methylsilyl group and a reactive chloropropyl group. The central silicon atom is bonded to a methyl group, two ethoxy groups, and the eponymous 3-chloropropyl chain. This unique structure allows it to act as a molecular bridge between inorganic substrates and organic polymers. The ethoxy groups can hydrolyze to form silanol groups, which can then condense with hydroxyl groups on inorganic surfaces, while the chloro- functional group can participate in a variety of organic reactions.
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 13501-76-3 |
| Molecular Formula | C₈H₁₉ClO₂Si[1][2][3][4] or C₉H₂₁ClO₂Si[5] |
| IUPAC Name | 3-chloropropyl-diethoxy-methylsilane[1] |
| Molecular Weight | 210.77 g/mol [1][2][3][4] |
| Appearance | Colorless transparent liquid[2] |
| Density | 0.9744 g/cm³ at 20 °C[2] |
| Boiling Point | 81-83 °C at 8 Torr[2][3] |
| Flash Point | 79.6 ± 12.0 °C[2] |
| Refractive Index | 1.423[2][3] |
| SMILES | CCO--INVALID-LINK--(CCCCl)OCC[1] |
| InChIKey | KEZMLECYELSZDC-UHFFFAOYSA-N[1][2][3][4] |
Note: There is a discrepancy in the molecular formula reported in one source. The formula C₈H₁₉ClO₂Si is consistent with the provided IUPAC name and molecular weight.
Synthesis Pathway: Hydrosilylation
The primary industrial synthesis route for this compound is the hydrosilylation reaction. This process involves the addition of a silicon-hydride bond across an alkene double bond. Specifically, Diethoxymethylsilane is reacted with Allyl Chloride in the presence of a platinum-based catalyst, such as Karstedt's catalyst or Speier's catalyst. This reaction is highly efficient and provides good selectivity for the terminal (anti-Markovnikov) addition product.
Experimental Protocols
Generalized Protocol for the Synthesis of this compound
This protocol describes a general procedure for the platinum-catalyzed hydrosilylation of allyl chloride. Researchers should adapt this procedure based on available equipment and specific reaction scale.
A. Materials and Equipment:
-
Reactants: Diethoxymethylsilane (high purity), Allyl Chloride (stabilized, high purity).
-
Catalyst: Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) or a solution of hexachloroplatinic acid (H₂PtCl₆) in isopropanol.
-
Solvent (Optional): Anhydrous toluene or xylene.
-
Equipment: A three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, nitrogen/argon inlet, thermometer, and a distillation apparatus for purification.
B. Experimental Procedure:
-
Reaction Setup: Assemble the reaction flask with the condenser, dropping funnel, and nitrogen inlet. Ensure all glassware is oven-dried and the system is inerted by purging with dry nitrogen or argon.
-
Charging the Reactor: Charge the flask with Diethoxymethylsilane and, if used, the anhydrous solvent. Begin stirring.
-
Catalyst Addition: Add the platinum catalyst to the stirred silane solution. Typically, platinum is used at a concentration of 5-20 ppm relative to the reactants.
-
Initiating the Reaction: Gently heat the mixture to 50-60 °C.
-
Substrate Addition: Add the Allyl Chloride dropwise from the dropping funnel to the heated reaction mixture. The reaction is exothermic; control the addition rate to maintain the reaction temperature between 60-90 °C.
-
Reaction Monitoring: After the addition is complete, maintain the temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by Gas Chromatography (GC) to observe the consumption of reactants.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If necessary, the catalyst can be deactivated or removed using activated carbon or specific scavengers.
-
The crude product is purified by fractional distillation under reduced pressure to remove unreacted starting materials and any side products, yielding pure this compound.
-
C. Safety Precautions:
-
Organosilanes and allyl chloride are flammable and toxic. Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The hydrosilylation reaction can be highly exothermic. Ensure proper temperature control to prevent runaway reactions.
Key Applications in Research and Industry
The dual functionality of this compound makes it a valuable compound in numerous applications.
-
Silane Coupling Agent: Its most prominent role is as a coupling agent to promote adhesion between inorganic materials (like glass, metals, and silica) and organic polymers.[5] This enhances the compatibility and durability of coatings, adhesives, and sealants.[5]
-
Chemical Intermediate: It serves as a critical building block in the synthesis of more complex organosilanes and specialty chemicals.[5] The chloropropyl group can be substituted by various nucleophiles (e.g., amines, thiols) to create a wide range of functionalized silanes for applications in pharmaceuticals and agrochemicals.[5]
-
Surface Modification: The compound is used to modify the surfaces of substrates, altering their properties such as hydrophobicity or hydrophilicity.[5]
-
Polymer and Materials Science: In the plastics industry, it is used as an additive to improve material properties. For instance, it can restrain the migration of additives in PVC and enhance the climate adaptability and resilience of polyurethane foams.[6][7] It also helps to boost the strength of polyurethane elastomers and improve the characteristics of vulcanized rubber.[6]
Conclusion
This compound is a high-value chemical with a unique molecular architecture that enables a broad spectrum of applications. Its function as a bridge between inorganic and organic materials makes it indispensable as a coupling agent and surface modifier. Furthermore, its utility as a synthetic intermediate provides a platform for the development of novel materials and molecules. The robust synthesis via hydrosilylation ensures its availability for both industrial-scale production and advanced research applications.
References
- 1. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 13501-76-3 [chemicalbook.com]
- 3. ris.utwente.nl [ris.utwente.nl]
- 4. calpaclab.com [calpaclab.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
An In-depth Technical Guide to the Synthesis and Reaction Mechanism of (3-Chloropropyl)diethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chloropropyl)diethoxymethylsilane is a versatile organosilane compound with significant applications as a coupling agent and a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its synthesis, primarily through the platinum-catalyzed hydrosilylation of allyl chloride with diethoxymethylsilane. The document details the reaction mechanism, experimental protocols, and quantitative data, offering valuable insights for researchers and professionals in chemical synthesis and drug development.
Introduction
This compound, with the CAS number 13501-76-3, is a colorless liquid with the molecular formula C₈H₁₉ClO₂Si.[1] Its bifunctional nature, possessing a reactive chloropropyl group and hydrolyzable ethoxysilyl groups, makes it an important building block in organic and materials chemistry. The chloropropyl group allows for a variety of nucleophilic substitution reactions, while the diethoxymethylsilyl group enables covalent bonding to inorganic substrates or polymerization into polysiloxanes. This dual reactivity is leveraged in applications such as surface modification, adhesion promotion, and the synthesis of complex organic molecules.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13501-76-3 | [3] |
| Molecular Formula | C₈H₁₉ClO₂Si | [1] |
| Molecular Weight | 210.77 g/mol | [1] |
| Appearance | Colorless transparent liquid | [4] |
| Boiling Point | 81-83 °C @ 8 kPa (60 mmHg) | [1] |
| Density | 0.973-0.974 g/cm³ | [1] |
| Refractive Index | 1.4232 | [1] |
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the hydrosilylation of allyl chloride with diethoxymethylsilane. This reaction involves the addition of the Si-H bond of the silane across the carbon-carbon double bond of the alkene, catalyzed by a transition metal complex, typically a platinum-based catalyst.
Reaction Scheme
The overall reaction is as follows:
Catalysts
Platinum-based catalysts are highly effective for this hydrosilylation reaction. Commonly used catalysts include:
-
Speier's Catalyst (H₂PtCl₆): A widely used and commercially available catalyst.
-
Karstedt's Catalyst (Platinum-divinyltetramethyldisiloxane complex): Known for its high activity at low concentrations.
-
Other Platinum Complexes: Various other platinum(0) and platinum(IV) complexes can also be employed.
Rhodium-based catalysts have also been explored for the hydrosilylation of allyl chloride, sometimes offering higher selectivity and efficiency.[5]
Experimental Protocol
Materials:
-
Diethoxymethylsilane
-
Allyl chloride
-
Hydrosilylation catalyst (e.g., Karstedt's catalyst solution)
-
Inert solvent (e.g., toluene, optional)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
A reaction flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and an inlet for inert gas is charged with diethoxymethylsilane and, if used, an inert solvent.
-
A catalytic amount of the platinum catalyst (typically in the ppm range relative to the silane) is added to the reaction mixture.
-
The mixture is heated to the desired reaction temperature (typically ranging from 60 to 120 °C).
-
Allyl chloride is added dropwise to the reaction mixture under a constant flow of inert gas. The addition rate is controlled to maintain the reaction temperature.
-
After the addition is complete, the reaction mixture is stirred at the reaction temperature for a specified period (e.g., 2-4 hours) to ensure complete conversion.
-
The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the crude product is purified by fractional distillation under reduced pressure to remove unreacted starting materials and any byproducts.
Note: Hydrosilylation reactions can be exothermic, and appropriate safety precautions should be taken, especially on a larger scale. The reaction should be carried out in a well-ventilated fume hood.
Reaction Mechanism
The platinum-catalyzed hydrosilylation of allyl chloride is generally understood to proceed via the Chalk-Harrod mechanism . This mechanism involves a series of steps including oxidative addition, alkene coordination, insertion, and reductive elimination.
Chalk-Harrod Mechanism
The catalytic cycle can be summarized as follows:
-
Oxidative Addition: The hydrosilane (diethoxymethylsilane) reacts with the platinum(0) catalyst to form a platinum(II) hydride-silyl complex.
-
Alkene Coordination: The alkene (allyl chloride) coordinates to the platinum(II) complex.
-
Insertion (Hydrosilylation): The coordinated alkene inserts into the platinum-hydrogen bond. This can occur in two ways, leading to either the α-adduct (Markovnikov product) or the β-adduct (anti-Markovnikov product). For terminal alkenes like allyl chloride, the β-addition is typically favored, leading to the desired linear product.
-
Reductive Elimination: The resulting alkyl-silyl-platinum(II) complex undergoes reductive elimination to release the final product, this compound, and regenerate the platinum(0) catalyst, which can then re-enter the catalytic cycle.
Side Reactions
Several side reactions can occur during the hydrosilylation of allyl chloride, leading to the formation of byproducts and reducing the overall yield and purity of the desired product. These include:
-
Isomerization of Allyl Chloride: The catalyst can promote the isomerization of allyl chloride to other isomers.
-
Reduction of Allyl Chloride: The hydrosilane can reduce allyl chloride to propene. The propene can then undergo hydrosilylation to form propyl-substituted silanes.
-
Formation of other Silane Byproducts: Disproportionation or other side reactions of the silane can occur.
The choice of catalyst and reaction conditions plays a crucial role in minimizing these side reactions and maximizing the selectivity for the desired this compound. Rhodium-based catalysts have been shown to offer higher selectivity in some cases by suppressing the formation of byproducts.[5]
Quantitative Data
Reaction Yield
The yield of this compound is highly dependent on the specific reaction conditions, including the catalyst used, catalyst concentration, reaction temperature, and purity of the reactants. While specific yields for this exact reaction are not widely published, similar hydrosilylation reactions of allyl chloride with other silanes have reported yields ranging from moderate to high (e.g., 70-95%).[5] Commercial suppliers of this compound typically offer purities of >98%.[2][3]
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
-OCH₂CH₃: A quartet around 3.7-3.8 ppm and a triplet around 1.2 ppm.
-
-Si-CH₃: A singlet around 0.1-0.2 ppm.
-
-CH₂-Cl: A triplet around 3.5 ppm.
-
-CH₂-CH₂-Cl: A multiplet around 1.8-1.9 ppm.
-
-Si-CH₂-: A multiplet around 0.7-0.8 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
-OCH₂CH₃: Peaks around 58 ppm and 18 ppm.
-
-Si-CH₃: A peak around -5 to 0 ppm.
-
-CH₂-Cl: A peak around 47 ppm.
-
-CH₂-CH₂-Cl: A peak around 27 ppm.
-
-Si-CH₂-: A peak around 15 ppm.
FTIR (Fourier-Transform Infrared Spectroscopy):
-
C-H stretching (alkyl): 2850-3000 cm⁻¹.[7]
-
Si-O-C stretching: 1080-1100 cm⁻¹.[7]
-
C-Cl stretching: 650-800 cm⁻¹.[7]
-
Si-C stretching: ~1250 cm⁻¹.
Mandatory Visualizations
Synthesis Pathway
Caption: Synthesis of this compound via hydrosilylation.
Chalk-Harrod Reaction Mechanism
Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.
Conclusion
The synthesis of this compound via platinum-catalyzed hydrosilylation of allyl chloride and diethoxymethylsilane is a well-established and efficient method. Understanding the underlying Chalk-Harrod reaction mechanism and the potential for side reactions is crucial for optimizing the synthesis and achieving high yields and purity. This technical guide provides a foundational understanding for researchers and professionals working with this important organosilane, facilitating its application in drug development and materials science. Further research into more selective and sustainable catalytic systems will continue to enhance the efficiency and environmental footprint of this valuable chemical's production.
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 13501-76-3 [chemicalbook.com]
- 4. This compound [worldyachem.com]
- 5. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ris.utwente.nl [ris.utwente.nl]
- 7. researchgate.net [researchgate.net]
(3-Chloropropyl)diethoxymethylsilane safety data sheet information
An In-depth Technical Guide to the Safety of (3-Chloropropyl)diethoxymethylsilane
This guide provides comprehensive safety information for this compound (CAS No: 13501-76-3), intended for researchers, scientists, and professionals in drug development. It covers key safety data, handling procedures, and emergency responses.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | (3-Chloropropyl)(diethoxy)methylsilane, METHYLDIETHOXY(CHLOROPROPYL)SILANE |
| CAS Number | 13501-76-3[1][2] |
| Molecular Formula | C8H19ClO2Si[1][2] |
| Molecular Weight | 210.77 g/mol [2] |
| Structure | InChIKey: KEZMLECYELSZDC-UHFFFAOYSA-N[2] |
Hazard Identification
This compound is classified as a combustible liquid that causes skin and serious eye irritation.[3]
GHS Classification:
| Classification | Code | Description |
| Flammable Liquids | H227 | Combustible liquid[1][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2][4] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1][3] |
Hazard Statements:
Physical and Chemical Properties
| Property | Value |
| Physical State | Liquid[1] |
| Appearance | Colorless to yellowish liquid[4] |
| Odor | No data available |
| Boiling Point | 206 °C at 1013 hPa[4] |
| Flash Point | 74 °C at 1013 hPa[4] |
| Auto-ignition Temperature | 210 °C at 1013 hPa[4] |
| Density | 0.99 g/cm³ at 20 °C[4] |
| Vapor Pressure | 6.8 Pa at 25 °C[4] |
| Solubility in Water | 36 mg/L at 20 °C, pH 7[4] |
| Partition Coefficient (n-octanol/water) | log Pow = 0.8[4] |
| Viscosity (dynamic) | 1.4 mPa·s at 20 °C[4] |
Toxicological Information
| Endpoint | Species | Route | Value |
| Acute Toxicity | Rat (male/female) | Oral | LD50 > 2000 mg/kg bw[4] |
| Acute Toxicity | Rat (male/female) | Dermal | LD50 > 2000 mg/kg bw[4] |
| Toxicity to Fish | Danio rerio | - | LC50: 574 mg/L (96 h)[4] |
Other Toxicological Information:
-
The hydrolysis product of this compound is ethanol, which can cause narcotic effects such as headache, nausea, and drowsiness upon overexposure.[1]
-
Ethanol is metabolized to acetaldehyde and acetic acid, which in large quantities can lead to metabolic acidosis and CNS depression.[1]
Experimental Protocols
Detailed experimental protocols for the toxicological and ecotoxicological data are not provided in the safety data sheets. However, these studies are typically conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The likely methodologies are summarized below.
Acute Oral Toxicity (based on OECD Guideline 423): This method involves the administration of the test substance in a stepwise procedure to a small number of animals. The starting dose is selected from one of four fixed levels. The outcome of the test on one animal determines the dose for the next. This continues until the criteria for either toxicity or non-toxicity are met. Observations of effects and mortality are made for at least 14 days.
Acute Dermal Toxicity (based on OECD Guideline 402): The substance is applied to a small area of the skin of several animals. The animals are observed for a period of 14 days for signs of toxicity and mortality. The dose is typically 2000 mg/kg body weight. If no mortality is observed, the LD50 is considered to be greater than this dose.
Toxicity to Fish (based on OECD Guideline 203): Fish are exposed to the test substance in a static or semi-static system for 96 hours. The concentrations of the substance are maintained as constant as possible. Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentration that kills 50% of the fish (LC50) is determined.
Safety and Handling
Exposure Controls and Personal Protection
Engineering Controls:
-
Provide local exhaust or general room ventilation.[1]
-
Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure.[1]
Personal Protective Equipment (PPE):
| Protection | Recommendation |
| Eye/Face Protection | Chemical goggles. Contact lenses should not be worn.[1] |
| Skin Protection | Neoprene or nitrile rubber gloves. Wear suitable protective clothing.[1] |
| Respiratory Protection | NIOSH-certified organic vapor (black cartridge) respirator.[1] |
Handling and Storage
Precautions for Safe Handling:
-
Avoid all eye and skin contact and do not breathe vapor and mist.[1]
-
Provide good ventilation in the process area to prevent the accumulation of vapors.[1]
-
Ground/bond container and receiving equipment.[1]
-
Take precautionary measures against static discharge and use only non-sparking tools.[1]
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[1]
Conditions for Safe Storage:
-
Keep the container tightly closed.[1]
-
Store in a well-ventilated place, away from heat.[1]
-
Incompatible materials include oxidizing agents.[1]
Emergency Procedures
First-Aid Measures
dot
Caption: First-aid measures following exposure.
Fire-Fighting Measures
Suitable Extinguishing Media:
-
Water spray, water fog, foam, carbon dioxide, and dry chemical are all suitable.[1]
Specific Hazards:
-
The substance is a combustible liquid.[1]
-
Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[1]
Protective Equipment:
-
Do not enter the fire area without proper protective equipment, including respiratory protection.[1]
dot
Caption: Fire-fighting decision guide.
Spillage and Disposal
Accidental Release Measures:
-
Evacuate unnecessary personnel.[1]
-
Equip the cleanup crew with proper protection.[1]
-
Clean up spills as soon as possible, using an absorbent material to collect it.[1]
-
Use only non-sparking tools.[1]
-
Prevent entry to sewers and public waters.[1]
Waste Disposal:
-
Dispose of contents/container to a licensed waste disposal facility.[1]
-
Avoid release to the environment.[1]
Logical Relationships Diagram
dot
References
Hydrolysis of (3-Chloropropyl)diethoxymethylsilane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Chloropropyl)diethoxymethylsilane is a versatile organosilane coupling agent with significant applications in materials science and as a chemical intermediate. Its efficacy is intrinsically linked to its hydrolysis behavior, a process that involves the cleavage of its ethoxy groups to form reactive silanol intermediates. These intermediates can subsequently undergo condensation to form siloxane bonds, leading to the formation of oligomeric and polymeric structures or covalent bonds with inorganic substrates. This technical guide provides an in-depth analysis of the hydrolysis of this compound, consolidating available quantitative data, detailing experimental protocols for its study, and visualizing the underlying chemical pathways.
Introduction
Organofunctional silanes, such as this compound, serve as crucial molecular bridges between organic and inorganic materials. The chloropropyl group offers a reactive site for a variety of nucleophilic substitution reactions, making it a valuable precursor in the synthesis of more complex molecules, including those relevant to drug delivery systems and functionalized biomaterials. The diethoxymethylsilyl moiety provides the mechanism for covalent bonding to hydroxyl-rich surfaces upon hydrolysis. Understanding and controlling the hydrolysis of this silane is paramount for its effective application. This guide will explore the kinetics, mechanisms, and experimental considerations of this critical reaction.
Hydrolysis Kinetics and Quantitative Data
The rate of hydrolysis of this compound is highly dependent on pH, temperature, and the presence of catalysts. The reaction can be catalyzed by both acids and bases. Generally, the hydrolysis rate is slowest at a neutral pH of around 7 and increases under both acidic and basic conditions.
Quantitative data on the hydrolysis half-life of this compound at various pH values has been determined using validated Quantitative Structure-Activity Relationship (QSAR) estimation methods, with data read-across from the structurally similar (3-chloropropyl)dimethoxymethylsilane.
Table 1: Hydrolysis Half-life of this compound at 20-25°C
| pH | Half-life |
| 4 | 0.4 hours |
| 7 | 9.5 hours |
| 9 | 0.2 hours |
Data obtained from read-across of validated QSAR estimation for the structurally similar (3-chloropropyl)dimethoxymethylsilane.
Reaction Mechanisms and Pathways
The hydrolysis of this compound proceeds through a nucleophilic substitution reaction at the silicon atom. The reaction mechanism is pH-dependent.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the oxygen atom of the ethoxy group is protonated, making it a better leaving group (ethanol). A water molecule then attacks the silicon atom in a concerted or stepwise fashion. This process is repeated for the second ethoxy group.
A Technical Guide to Organofunctional Silanes: Bridging Chemistry for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Organofunctional silanes are a versatile class of silicon-based compounds that serve as molecular bridges between inorganic and organic materials. Their unique dual-reactivity has made them indispensable in a wide range of applications, from enhancing the performance of material composites to enabling sophisticated drug delivery systems. This technical guide provides an in-depth review of the core principles of organofunctional silanes, including their synthesis, reaction mechanisms, and applications, with a focus on quantitative data and detailed experimental methodologies.
Core Concepts of Organofunctional Silanes
Organofunctional silanes are characterized by the general structure R-Si-X₃, where 'R' is an organofunctional group and 'X' is a hydrolyzable group, typically an alkoxy group (e.g., methoxy, ethoxy).[1] This bifunctional nature allows them to form stable covalent bonds with both inorganic surfaces and organic polymers.[2]
The inorganic reactivity is dictated by the hydrolysis of the alkoxy groups in the presence of water to form reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like silica, glass, or metal oxides, forming durable siloxane bonds (Si-O-Substrate).[1] Simultaneously, the organofunctional group 'R' (e.g., amino, epoxy, vinyl, methacryl) can react and form covalent bonds with an organic matrix.[2][3]
This coupling mechanism significantly improves interfacial adhesion, leading to enhanced mechanical properties, improved durability, and better dispersion of inorganic fillers in polymer composites.[3]
Synthesis and Reaction Mechanisms
The synthesis of organofunctional silanes can be achieved through various chemical routes, including hydrosilylation, nucleophilic substitution, and addition reactions.[4] One common method involves the reaction of monoalkenyldichlorosilanes with monohydroxy alcohols to form alkenylalkoxysilanes.[5]
Hydrolysis and Condensation
The performance of organofunctional silanes is critically dependent on the kinetics of their hydrolysis and condensation reactions. These reactions are influenced by several factors, including pH, temperature, solvent, and the structure of the silane itself.[6][7]
The hydrolysis of alkoxysilanes is catalyzed by both acids and bases.[6] Under acidic conditions, the reaction is initiated by the protonation of the alkoxy group, while under basic conditions, it proceeds via nucleophilic attack of a hydroxide ion on the silicon atom. The condensation of silanols to form siloxane networks is also pH-dependent, with the rate generally being slowest near the isoelectric point of silica (around pH 2-4).
The following diagram illustrates the general mechanism of hydrolysis and condensation of a trialkoxysilane.
Quantitative Data on Reaction Kinetics
The rate of hydrolysis and condensation varies significantly among different organofunctional silanes. The table below summarizes the hydrolysis and condensation characteristics of several common silanes.
| Silane | Organofunctional Group | Hydrolysis Rate | Condensation Rate | Reference |
| 3-Aminopropyltriethoxysilane (APTES) | Amino | Fast | Fast | [8] |
| γ-Glycidoxypropyltrimethoxysilane (GPS) | Epoxy | Moderate | Moderate | [8] |
| Vinyltrimethoxysilane (VTS) | Vinyl | Slow | Slow | [8] |
| 3-Methacryloxypropyltrimethoxysilane (MPTS) | Methacryl | Moderate | Moderate | [9] |
Applications in Material Science
Organofunctional silanes are extensively used to improve the properties of composite materials, coatings, and adhesives.
Dental Composites
In dentistry, organofunctional silanes, particularly 3-methacryloxypropyltrimethoxysilane (MPTS), are used to treat silica fillers in dental resin composites. The silane coupling agent enhances the bond between the inorganic filler and the organic polymer matrix, leading to improved mechanical properties.[10]
The following table presents data on the effect of MPTS on the diametral tensile strength (DTS) of a dental composite based on rice husk silica.
| Treatment | Diametral Tensile Strength (MPa) |
| Control (without MPTS) | 25.80 ± 2.63 |
| With MPTS | 43.40 ± 4.43 |
| Data from a study on rice husk silica-based dental composite.[10] |
Applications in Drug Development
The ability of organofunctional silanes to modify surfaces and conjugate with biomolecules makes them highly valuable in the field of drug development, particularly for creating advanced drug delivery systems.
Surface Functionalization of Nanoparticles
Nanoparticles, such as those made of silica or metal oxides, are promising carriers for targeted drug delivery. However, their surfaces often require modification to enhance biocompatibility, stability, and drug loading capacity. Organofunctional silanes are widely used for this purpose.[11][12] For instance, aminosilanes like (3-Aminopropyl)trimethoxysilane (APTES) can introduce amine groups onto the nanoparticle surface, which can then be used for the covalent attachment of drugs or targeting ligands.[11]
The following workflow illustrates the process of surface functionalizing an inorganic nanoparticle with an aminosilane for subsequent drug conjugation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving organofunctional silanes.
Protocol for Silanization of Aluminum Oxide Nanoparticles for Drug Delivery
This protocol details the surface functionalization of aluminum oxide nanoparticles with (3-Aminopropyl)trimethoxysilane (APTES).[11]
Materials:
-
Aluminum oxide nanoparticles (Al₂O₃ NPs)
-
Anhydrous toluene
-
(3-Aminopropyl)trimethoxysilane (APTES)
-
Acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Centrifuge
Procedure:
-
Drying of Nanoparticles: Dry 200 mg of Al₂O₃ NPs at 100°C for 3 hours to remove adsorbed water.[11]
-
Dispersion: Add the dried Al₂O₃ NPs to a round-bottom flask containing 50 mL of anhydrous toluene. Sonicate the mixture for 15 minutes to ensure uniform dispersion.[11]
-
Silanization Reaction: Add 2 mL of APTES to the nanoparticle suspension.[11]
-
Reflux: Heat the mixture to 110°C and reflux for 16 hours under constant stirring.[11]
-
Washing: Cool the reaction mixture to room temperature. Centrifuge the nanoparticles at 10,000 rpm for 15 minutes. Wash the nanoparticles three times with toluene and then three times with acetone to remove unreacted silane.[11]
-
Drying: Dry the functionalized nanoparticles in a vacuum oven at 60°C overnight.
Protocol for the Synthesis of Alkenylalkoxysilanes
This protocol describes a general method for the synthesis of organofunctional silanes by reacting monoalkenyldichlorosilanes with monohydroxy alcohols.[5]
Materials:
-
Monoalkenyldichlorosilane (e.g., allyldichlorosilane)
-
Monohydroxy alcohol (e.g., methyl alcohol)
-
Reaction vessel
Procedure:
-
Reaction Setup: The reaction can be carried out in a suitable reaction vessel, batch-wise, semi-continuously, or continuously, with batch processing being the most preferred. No catalyst is required.[5]
-
Reaction Conditions: Contact the monoalkenyldichlorosilane with the monohydroxy alcohol at a temperature between -80 to 350°C. The preferred range is 20-250°C, with room temperature (20-25°C) being most preferable.[5]
-
Reaction Time: The optimal reaction time is variable and depends on the specific reactants, reaction temperature, and their concentrations.[5]
-
Product Isolation: Isolate the resulting alkenylalkoxysilane using standard chemical separation techniques.
Characterization Techniques
A variety of analytical techniques are employed to characterize organofunctional silanes and their modified surfaces.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of specific functional groups and the formation of siloxane bonds.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of atoms on a surface.[13]
-
Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto a surface.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of silane molecules and monitor hydrolysis and condensation reactions.[9]
-
Dynamic Light Scattering (DLS): To measure the size distribution of functionalized nanoparticles in solution.[8]
-
Transmission Electron Microscopy (TEM): To visualize the morphology of nanoparticles.
Conclusion
Organofunctional silanes are powerful tools for researchers and scientists across various disciplines. Their ability to form robust links between disparate materials has led to significant advancements in material science. In the realm of drug development, their role in surface modification and bioconjugation is paving the way for the next generation of targeted therapies and diagnostic agents. A thorough understanding of their chemistry, reaction kinetics, and appropriate characterization is crucial for harnessing their full potential. This guide provides a foundational overview to aid in the successful application of these versatile molecules in research and development.
References
- 1. siltech.com [siltech.com]
- 2. Organofunctional Silanes. What they are, how they work, where to use them. [garzantispecialties.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. US6878839B2 - Method for preparing organofunctional silanes - Google Patents [patents.google.com]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. researchgate.net [researchgate.net]
- 8. Effects of dynamic aging (hydrolysis and condensation) behaviour of organofunctional silanes in the aqeous solution on their penetrability into the cells walls of wood :: BioResources [bioresources.cnr.ncsu.edu]
- 9. afinitica.com [afinitica.com]
- 10. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
(3-Chloropropyl)diethoxymethylsilane physical properties and specifications
(3-Chloropropyl)diethoxymethylsilane , with the CAS number 13501-76-3, is a versatile organosilicon compound extensively utilized by researchers, scientists, and drug development professionals. Its bifunctional nature, featuring hydrolyzable ethoxy groups and a reactive chloropropyl group, makes it an effective intermediate and coupling agent in a wide array of applications, from materials science to the synthesis of complex molecules. This guide provides a detailed overview of its physical properties, specifications, and its functional mechanisms.
Core Physical Properties and Specifications
This compound is typically supplied as a colorless and transparent liquid.[1] Its key physical and chemical characteristics are summarized below, providing essential data for its handling, application, and integration into various chemical processes.
| Property | Value | Citation(s) |
| CAS Number | 13501-76-3 | [1][2][3][4] |
| Molecular Formula | C₈H₁₉ClO₂Si | [1][3][5][6] |
| Molecular Weight | 210.77 g/mol | [1][3][7] |
| Appearance | Colorless transparent liquid | [1][2] |
| Density | 0.973 - 0.974 g/cm³ at 20 °C | [1][5] |
| Boiling Point | 81-83 °C at 8 Torr (8 Kpa) | [1][5][8] |
| Refractive Index | 1.423 at 20 °C | [1] |
| Flash Point | ~80 °C (176 °F) | [1][5][8] |
| Vapor Pressure | 0.0899 mmHg at 25 °C | [1][5][8] |
| Purity (by GC) | ≥98% | [2][3][9] |
Functional Mechanism: A Dual-Action Molecule
The utility of this compound stems from its ability to act as a molecular bridge between inorganic and organic materials.[6][10] This is achieved through a two-step mechanism: hydrolysis and condensation, followed by the reaction of the organofunctional group.
Hydrolysis and Condensation Pathway
The first stage involves the hydrolysis of the diethoxy groups in the presence of water. This reaction is catalyzed by acid or base and results in the formation of reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) or with other silanol groups to form a stable siloxane (Si-O-Si) network.
Applications in Surface Modification and as a Chemical Intermediate
This compound is a key component in surface modification, where it enhances adhesion between dissimilar materials.[10] It is also widely used as a chemical intermediate for the synthesis of more complex organosilicon compounds and other specialty chemicals.[4][10] The chloropropyl group provides a reactive site for further chemical transformations.
The general workflow for using a silane coupling agent like this compound for surface treatment involves several key steps, from solution preparation to the final curing of the treated substrate.
Experimental Protocols
While specific protocols are application-dependent, the following provides a general methodology for the surface treatment of a solid substrate using this compound.
Protocol 1: Surface Treatment of a Solid Substrate
This protocol outlines the steps for modifying the surface of a substrate, such as glass or silicon wafers, to improve adhesion to organic polymers.
Materials:
-
This compound
-
Ethanol (95%)
-
Deionized water
-
Acetic acid
-
Substrate (e.g., glass slides)
-
Beakers and magnetic stirrer
-
Drying oven
Procedure:
-
Substrate Cleaning: The substrate must be meticulously cleaned to ensure a reactive surface. This can be achieved by sonicating the substrate in a sequence of solvents such as acetone, isopropanol, and deionized water, typically for 15 minutes each.
-
Silane Solution Preparation: Prepare a 2% (by volume) solution of this compound in a 95:5 ethanol/water mixture.[7]
-
Hydrolysis: Adjust the pH of the solution to between 4.5 and 5.5 using a few drops of acetic acid.[7] Stir the solution for approximately 5-10 minutes to allow for the hydrolysis of the ethoxy groups to form reactive silanols.[7]
-
Surface Application: Immerse the cleaned and dried substrate into the silane solution for 1-2 minutes with gentle agitation.[7]
-
Rinsing: Remove the substrate from the solution and rinse it briefly with fresh ethanol to remove any excess, unreacted silane.[7]
-
Curing: The treated substrate should then be cured. This can be done by heating in an oven at 110-120 °C for 10-30 minutes or by allowing it to cure at room temperature for 24 hours.[7][11]
The successful application of this compound results in a substrate surface that is functionalized and ready for subsequent processing, such as the application of coatings, adhesives, or for use in composite material fabrication.
References
- 1. benchchem.com [benchchem.com]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 13501-76-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 8. chembk.com [chembk.com]
- 9. calpaclab.com [calpaclab.com]
- 10. nbinno.com [nbinno.com]
- 11. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
Fundamental chemistry of silane coupling agents
An In-depth Technical Guide on the Core Chemistry of Silane Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silane coupling agents are organosilicon compounds that serve as molecular bridges between inorganic and organic materials, facilitating enhanced adhesion and compatibility at the interface.[1][2][3] Their unique bifunctional structure allows them to form durable, covalent bonds with both material types, a property that is paramount in fields ranging from advanced materials science to drug delivery and biomedical engineering.[4][5][6][7] This guide provides a comprehensive overview of the fundamental chemistry of silane coupling agents, their reaction mechanisms, methods for their application and characterization, and their relevance to the scientific research and drug development sectors.
Fundamental Chemistry and Structure
The efficacy of a silane coupling agent is rooted in its molecular structure. These compounds are typically represented by the general formula Y-R-Si-X₃ .[8][9][10]
-
X (Hydrolyzable Group): This is the inorganic reactive group, typically an alkoxy (e.g., methoxy, ethoxy), acyloxy, or halogen.[8][11] These groups hydrolyze in the presence of water to form reactive silanol groups (Si-OH).[10][12] The rate of hydrolysis varies, with methoxy groups hydrolyzing more rapidly than ethoxy groups.[13][14]
-
Si (Silicon): The central silicon atom forms the backbone of the coupling agent.
-
R (Linker): This is a stable alkylene group that connects the organofunctional group to the silicon atom.[9] The length and nature of this linker can influence the properties and stability of the silane layer.[10]
-
Y (Organofunctional Group): This is the organic reactive group, chosen for its compatibility and reactivity with a specific polymer matrix.[1][10] Common examples include amino, epoxy, vinyl, and methacryloxy groups.[8][9]
This dual functionality allows the silane to act as a "molecular bridge," covalently bonding to an inorganic substrate via the silanol groups while also entangling with or reacting into the organic polymer matrix through the organofunctional group.[1][2][15]
Reaction Mechanism: The Silanization Process
The process by which silane coupling agents modify a surface and bond to a polymer matrix is a multi-step reaction. The key stages are hydrolysis, condensation, and interfacial bonding.
Hydrolysis
The first step is the hydrolysis of the alkoxy (or other hydrolyzable) groups on the silicon atom to form reactive silanol groups (Si-OH).[16][17] This reaction is catalyzed by water and its rate is highly dependent on pH.[10] Acidic conditions (pH 4-5) are often used to accelerate hydrolysis while slowing the subsequent condensation reaction.[10][18]
R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH
Condensation
The newly formed silanol groups are highly reactive and can condense with each other to form oligomeric structures or a polysiloxane network (Si-O-Si).[16][18] This self-condensation can occur in solution or on the substrate surface. Excessive self-condensation in solution can lead to the formation of larger aggregates that may not effectively bond to the surface.[10]
2 R-Si(OH)₃ → (HO)₂-Si(R)-O-Si(R)-(OH)₂ + H₂O
Surface Association and Bonding
The silanols and their oligomers then adsorb onto the inorganic substrate surface, which must possess hydroxyl (-OH) groups (e.g., glass, silica, metal oxides).[10][19] Initially, they form hydrogen bonds with the surface hydroxyls.[16] With the application of heat during a curing step, a dehydration reaction occurs, forming stable, covalent siloxane bonds (Substrate-O-Si) at the interface.[8][12][16] Any remaining silanol groups on the silane can cross-link with each other, forming a durable, three-dimensional network.[13]
Data Summary: Performance Metrics
The selection of a silane coupling agent is guided by quantitative performance data. The following tables summarize key metrics for common silanes.
Table 1: Effect of Silane Treatment on Surface Properties
| Silane Coupling Agent | Substrate | Treatment Method | Water Contact Angle (°) | Surface Energy (mN/m) | Reference |
|---|---|---|---|---|---|
| Untreated | Glass/SiO₂ | - | < 20 | > 65 | [2][19] |
| 3-Aminopropyltriethoxysilane (APTES) | SiO₂ | Anhydrous Vapor Deposition | 50-65 | 40-50 | [20][21] |
| Glycidoxypropyltrimethoxysilane (GPTMS) | SiO₂ | Liquid Deposition | 60-70 | 35-45 | [22] |
| 1H,1H,2H,2H-Perfluorooctyltrichlorosilane | SiO₂ | Gas-Phase Evaporation | 110-120 | < 20 | [22] |
| Methyldodecyldimethoxysilane | Glass | Liquid Deposition | > 90 | ~25 |[9] |
Table 2: Influence of Silanes on Mechanical Properties of Composites
| Polymer Matrix | Filler | Silane Coupling Agent | Silane Conc. (% vs. filler) | Change in Tensile Strength | Change in Flexural Strength | Reference |
|---|---|---|---|---|---|---|
| Epoxy | Glass Fiber | Amino Silane (e.g., APTES) | 0.5 - 1.0 | +50 to 150% | +60 to 170% | [10][23] |
| Polypropylene | Silica | Vinyl Silane | 1.0 | +30 to 60% | +40 to 70% | [23] |
| Natural Rubber | Carbon Black | Mercapto Silane | 1.0 - 2.0 | +35% (Tear Strength) | - | [2] |
| Acrylic Resin | Silver Nanoparticles | 3-(Trimethoxysilyl)propyl methacrylate (TMSPM) | 1.0 - 1.5 | Improved Dispersion | - |[24] |
Experimental Protocols
Detailed and reproducible protocols are critical for successful surface modification.
Protocol 1: Liquid-Phase Silanization of Glass/Silicon Substrates
This protocol is a standard method for creating a silane monolayer on hydroxyl-rich surfaces.
Detailed Steps:
-
Substrate Preparation: Thoroughly clean substrates to remove organic contaminants. Sonication in acetone, isopropanol (IPA), and deionized (DI) water is a common procedure. Dry with a stream of inert gas (e.g., nitrogen).
-
Surface Activation: To ensure a high density of surface hydroxyl groups, treat the substrate with oxygen plasma or a chemical etch like Piranha solution (use with extreme caution).[19]
-
Silane Solution Preparation: For anhydrous deposition, dissolve the silane at 1-5% (v/v) in an anhydrous solvent like toluene.[19][25] For aqueous deposition, a common solution is 95% ethanol / 5% water, with the pH adjusted to 4.5-5.5 using an acid like acetic acid. The silane is added to a final concentration of around 2%.[25] Allow 5-15 minutes for hydrolysis to occur.[25]
-
Deposition: Immerse the cleaned and activated substrates in the prepared silane solution. The deposition time can range from 1-2 hours at room temperature to 12-24 hours under reflux for aprotic conditions.[19][25]
-
Rinsing: After deposition, remove the substrates and rinse them thoroughly with the same anhydrous solvent used for the solution, followed by a rinse with ethanol or IPA to remove any physisorbed, unbound silane molecules.[19]
-
Curing: Dry the substrates with a nitrogen stream and then cure them in an oven, typically at 110-120°C for 30-60 minutes.[19] This step promotes the formation of covalent Si-O-Substrate bonds and cross-linking within the silane layer.
Protocol 2: Vapor-Phase Silanization
Vapor-phase deposition is often used to create more uniform monolayers, especially on complex or sensitive substrates.[22][26]
Detailed Steps:
-
Substrate Preparation: Clean and activate substrates as described in Protocol 1.
-
Deposition Setup: Place the cleaned substrates in a vacuum deposition chamber or a desiccator. Place a small, open vial containing a few milliliters of the neat liquid silane in the chamber, ensuring it does not touch the substrates.
-
Silanization: Evacuate the chamber to a low pressure and then isolate it. The silane will evaporate, creating a vapor that reacts with the substrate surface. The reaction can be carried out at room temperature or elevated temperatures (e.g., 90°C) for several hours.[21][22]
-
Rinsing and Curing: After deposition, remove the substrates and rinse with an appropriate solvent (e.g., ethanol, acetone) to remove unbound silane. Cure in an oven as described in Protocol 1.
Characterization of Silanized Surfaces
Verifying the quality, thickness, and chemical nature of the silane layer is a critical step.
-
Contact Angle Goniometry: Measures the water contact angle to assess the hydrophobicity/hydrophilicity of the surface, providing a quick and effective measure of successful surface modification.[19]
-
Imaging Ellipsometry: A non-destructive optical technique used to measure the thickness of the silane layer with sub-nanometer precision.[27]
-
Atomic Force Microscopy (AFM): Provides topographical images of the surface at the nanoscale, allowing for the assessment of layer uniformity and the detection of aggregates or defects.[20][21]
-
X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that confirms the presence of silicon and other elements from the silane on the surface and provides information about the chemical bonding states.[28][29]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the chemical bonds present on the surface. The appearance of peaks corresponding to the silane's functional groups and Si-O-Si bonds confirms successful grafting.[20][24]
Applications in Research and Drug Development
The ability to precisely control surface chemistry makes silanes invaluable in biomedical and pharmaceutical research.
-
Biomaterial Surface Modification: Silanes are used to modify the surfaces of implants (e.g., titanium, ceramics) to improve biocompatibility and promote adhesion to bone or tissue.[4][7]
-
Biosensors: The formation of uniform, cluster-free silane monolayers is a fundamental prerequisite for immobilizing antibodies, enzymes, or other bioreceptors onto sensor surfaces (e.g., silicon dioxide).[20][30]
-
Drug Delivery: Nanoparticles (e.g., silica, metal oxides) can be functionalized with silanes to control their surface properties, such as hydrophobicity, charge, and the attachment of targeting ligands or drugs.[6][30]
-
Microfluidics and Diagnostics: Silanization is used to modify the interior surfaces of microfluidic channels to control fluid flow, reduce non-specific protein adsorption, and immobilize capture molecules for diagnostic assays.
Conclusion
Silane coupling agents are a versatile and powerful tool for modifying surfaces and creating robust interfaces between dissimilar materials. A thorough understanding of their fundamental chemistry, including the critical steps of hydrolysis and condensation, is essential for their effective application. By carefully selecting the appropriate silane and controlling reaction conditions through detailed experimental protocols, researchers can precisely engineer surface properties to meet the demanding requirements of advanced materials, diagnostics, and drug development applications.
References
- 1. Structure and Mechanism of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
- 2. uychem.com [uychem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. materials.alfachemic.com [materials.alfachemic.com]
- 9. Structure of Silane Coupling Agent [silicone-surfactant.com]
- 10. chemsilicone.com [chemsilicone.com]
- 11. What is a Silane Coupling Agent? - Gelest [technical.gelest.com]
- 12. powerchemical.net [powerchemical.net]
- 13. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 14. researchgate.net [researchgate.net]
- 15. dakenchem.com [dakenchem.com]
- 16. gelest.com [gelest.com]
- 17. The Reaction Mechanism of the Silane Coupling Agents and the Application Research for Rubber Materials [jstage.jst.go.jp]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Three Main Applications Of Silane Coupling Agents [ecopowerchem.com]
- 24. Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. gelest.com [gelest.com]
- 26. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 27. parksystems.com [parksystems.com]
- 28. researchgate.net [researchgate.net]
- 29. Long-Chain Organofunctional Silanes: Synthesis and Surface Derivatization | Scientific.Net [scientific.net]
- 30. Organofunctional Silanes: Important Intermediates in Chemical Synthesis - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
Methodological & Application
Application Notes: Surface Modification with (3-Chloropropyl)diethoxymethylsilane
Introduction
(3-Chloropropyl)diethoxymethylsilane is a bifunctional organosilane coupling agent widely used for the covalent modification of hydroxylated surfaces such as glass, silicon wafers, and various metal oxides. Its unique structure, featuring hydrolyzable diethoxy groups and a reactive chloropropyl tail, makes it an ideal molecule for creating a stable, functionalized surface. The diethoxy groups enable the formation of strong siloxane bonds (Si-O-Substrate) with the substrate, while the terminal chloro-group serves as a versatile chemical handle for subsequent covalent immobilization of a wide range of molecules, including proteins, DNA, and other ligands. This process is fundamental in the fields of biosensors, chromatography, drug delivery, and medical implant development.
The modification process is typically a two-step reaction involving hydrolysis of the ethoxysilane groups to form reactive silanols, followed by condensation with surface hydroxyl groups. The chloropropyl group is then available for nucleophilic substitution reactions, enabling straightforward bioconjugation and further surface functionalization.
Experimental Protocols
This section details a general protocol for the surface modification of a standard silicon-based substrate (e.g., glass slide or silicon wafer) using this compound. Researchers should optimize parameters such as concentration, reaction time, and temperature for their specific substrate and application.
1. Materials and Reagents
-
Substrates: Glass microscope slides, silicon wafers, or other hydroxylated surfaces.
-
Silane: this compound (C8H19ClO2Si)
-
Solvent: Anhydrous toluene or anhydrous ethanol.
-
Acids/Bases for Cleaning: Sulfuric acid (H₂SO₄), Hydrogen peroxide (H₂O₂, 30%), Ammonium hydroxide (NH₄OH), Hydrochloric acid (HCl).
-
Rinsing Solvents: Acetone, Ethanol (reagent grade), Deionized (DI) water.
-
Inert Gas: Nitrogen (N₂) or Argon (Ar).
-
Glassware: Beakers, petri dishes, graduated cylinders.
-
Equipment: Laboratory oven, sonicator, fume hood, magnetic stirrer.
2. Substrate Preparation (Hydroxylation)
Proper cleaning and activation of the substrate surface to generate a high density of hydroxyl (-OH) groups is critical for achieving a uniform silane layer.
-
Method A: Piranha Solution Cleaning (for silicon-based substrates; EXTREME CAUTION)
-
Prepare Piranha solution by slowly adding 1 part 30% hydrogen peroxide to 3 parts concentrated sulfuric acid in a glass beaker. Warning: This solution is extremely corrosive, highly energetic, and reacts violently with organic materials. Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE).
-
Immerse the substrates in the freshly prepared Piranha solution for 30-60 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Rinse with ethanol and acetone to remove residual water.
-
Dry the substrates in an oven at 110-120°C for at least 1 hour or under a stream of inert gas.
-
-
Method B: RCA-1 Clean (for silicon-based substrates)
-
Prepare the RCA-1 solution by mixing DI water, 27% ammonium hydroxide, and 30% hydrogen peroxide in a 5:1:1 ratio.
-
Heat the solution to 75-80°C and immerse the substrates for 15 minutes.
-
Remove substrates and rinse thoroughly with DI water.
-
Dry the substrates as described in Method A.
-
3. Silanization Procedure
This procedure should be performed in a controlled environment to minimize exposure to atmospheric moisture, which can cause premature hydrolysis and self-condensation of the silane in solution.
-
Solution Preparation: In a fume hood, prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent (e.g., anhydrous toluene). For example, to make a 2% solution, add 2 mL of the silane to 98 mL of anhydrous toluene.
-
Immersion: Place the clean, dry substrates into a suitable rack and immerse them in the silane solution. Ensure the entire surface is covered.
-
Reaction: Cover the container and allow the reaction to proceed for 2-4 hours at room temperature.[1] For some applications, refluxing the solution at a higher temperature (e.g., 60°C in toluene) for several hours may enhance grafting density.[2] The container can be purged with an inert gas like nitrogen or argon to maintain an anhydrous environment.
-
Rinsing: After the immersion period, remove the substrates from the silane solution.
-
Rinse thoroughly with the same anhydrous solvent (e.g., toluene) to remove any non-covalently bound silane molecules.
-
Perform a second rinse with ethanol or isopropanol.
-
Perform a final rinse with acetone to facilitate drying.
-
-
Curing: Place the rinsed substrates in a laboratory oven and cure at 110-120°C for 30-60 minutes. This step promotes the formation of stable covalent siloxane bonds with the surface and cross-linking within the silane layer.
-
Storage: Store the modified substrates in a clean, dry, and inert environment (e.g., a desiccator) until further use.
Surface Characterization
Verification of a successful surface modification is crucial. The following techniques are commonly employed to analyze the resulting chloropropyl-terminated surface.
| Characterization Technique | Parameter Measured | Typical Result for Chloropropyl-Silanized Surface |
| Contact Angle Goniometry | Surface Wettability / Hydrophobicity | An increase in the water contact angle compared to the clean, hydrophilic substrate, indicating the presence of the organic propyl chain. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical States | Presence of Silicon (Si 2p), Carbon (C 1s), Oxygen (O 1s), and Chlorine (Cl 2p) peaks confirms the covalent attachment of the silane.[3] |
| Atomic Force Microscopy (AFM) | Surface Topography and Roughness | Can reveal changes in surface morphology. Homogeneous films may show a slight increase in surface roughness, while aggregated silane may appear as nodules.[4] |
| Ellipsometry | Film Thickness | Can determine the thickness of the deposited silane layer, typically in the range of a monolayer (~1-2 nm).[4] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical Bonds | Appearance of C-H stretching peaks (~2850-2960 cm⁻¹) and Si-O-Si peaks (~1000-1100 cm⁻¹) confirms the presence of the silane layer.[1] |
Visualizations
Reaction Pathway
The following diagram illustrates the two-stage process of silanization: hydrolysis of the diethoxy groups followed by condensation onto a hydroxylated surface.
Caption: The reaction mechanism for surface silanization.
Experimental Workflow
This diagram outlines the complete workflow from substrate preparation to the final characterization and application.
Caption: Workflow for surface modification and analysis.
Applications for Drug Development and Research
The primary advantage of using this compound is the introduction of a reactive chloropropyl group on the surface. This group is an excellent electrophile for nucleophilic substitution reactions (S_N2 type). This allows for the covalent attachment of various nucleophilic molecules, which is a cornerstone of bioconjugation.
-
Immobilization of Proteins and Peptides: Amine groups (-NH₂) in lysine residues or the N-terminus of proteins can act as nucleophiles, displacing the chloride to form a stable secondary amine linkage. This is used to create bioactive surfaces for implants or diagnostic assays.
-
Attachment of DNA/Oligonucleotides: Amino-modified oligonucleotides can be grafted onto the surface for the fabrication of DNA microarrays and biosensors.[4]
-
Surface-Initiated Polymerization: The chloro-group can act as an initiator for certain types of controlled radical polymerization, allowing for the growth of polymer brushes from the surface to tailor properties like lubricity and biocompatibility.
-
Click Chemistry: The chloro-group can be converted to an azide group (a common "click" chemistry handle) by reaction with sodium azide. This azido-functionalized surface can then be used in highly efficient and specific copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions to attach a vast array of molecules.[5]
References
- 1. Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface [mdpi.com]
- 2. Synthesis and characterization of new composite from modified silica-coated MnFe2O4 nanoparticles for removal of tetracycline from aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Surface characterization of 3-glycidoxypropyltrimethoxysilane films on silicon-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Self-Assembled Monolayers Using (3-Chloropropyl)diethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chloropropyl)diethoxymethylsilane is a versatile organosilane compound used for surface modification and the formation of self-assembled monolayers (SAMs).[1][2] Its unique structure, featuring a reactive chloropropyl group and hydrolyzable diethoxymethylsilyl headgroup, makes it an excellent candidate for creating functionalized surfaces with tailored properties. This document provides detailed application notes and experimental protocols for the use of this compound in forming SAMs on silicon-based substrates, which is a fundamental step in various applications including biosensor development, drug delivery systems, and advanced materials.
The diethoxymethylsilyl group allows for covalent attachment to hydroxylated surfaces such as silicon dioxide (SiO₂), glass, and other metal oxides, forming a stable siloxane bond. The terminal chloropropyl group serves as a versatile chemical handle for subsequent immobilization of a wide range of molecules, including biomolecules, nanoparticles, and polymers.[1]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 13501-76-3 |
| Molecular Formula | C₈H₁₉ClO₂Si[3] |
| Molecular Weight | 210.77 g/mol [4] |
| Appearance | Colorless transparent liquid[3] |
| Density | 0.9744 g/cm³ at 20 °C[3] |
| Boiling Point | 81-83 °C at 8 Torr[3] |
| Refractive Index | 1.423[3] |
Applications in Research and Drug Development
The ability to form well-defined monolayers with a reactive terminal group makes this compound a valuable tool in various research and development areas:
-
Biosensor Fabrication: The chloropropyl group can be used to covalently attach antibodies, enzymes, or nucleic acids to a sensor surface for specific analyte detection.
-
Drug Delivery Systems: Surfaces of nanoparticles or other drug carriers can be modified to control drug release, improve biocompatibility, or for targeted delivery.
-
Cell Culture Engineering: Substrates can be functionalized to control cell adhesion, proliferation, and differentiation by immobilizing specific proteins or peptides.
-
Antifouling Surfaces: The monolayer can serve as a base for grafting polymers that resist non-specific protein adsorption and biofouling.
Quantitative Data Summary for Similar Silane SAMs
| Parameter | Expected Value Range | Characterization Technique |
| Water Contact Angle (Static) | 60° - 80° | Goniometry |
| Monolayer Thickness | 0.5 - 1.5 nm | Ellipsometry |
| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) |
Experimental Protocols
The following protocols provide a general framework for the formation and characterization of this compound SAMs on silicon or glass substrates.
Protocol 1: Substrate Preparation (Hydroxylation)
A clean, hydroxylated surface is crucial for the formation of a high-quality SAM.
Materials:
-
Silicon wafers or glass slides
-
Acetone (ACS grade)
-
Ethanol (ACS grade)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
Procedure:
-
Cut the substrate to the desired size.
-
Sonicate the substrate in acetone for 15 minutes.
-
Sonicate the substrate in ethanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Prepare a piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 3:7 volume ratio. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Immerse the substrate in the piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Remove the substrate and rinse extensively with DI water.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
Use the substrate immediately for silanization.
Protocol 2: SAM Formation (Solution Deposition)
Materials:
-
Hydroxylated substrate
-
This compound
-
Anhydrous toluene (or other anhydrous solvent like hexane)
-
Nitrogen or argon gas
Procedure:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Immerse the freshly prepared hydroxylated substrate into the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Remove the substrate from the solution and rinse thoroughly with anhydrous toluene to remove any physisorbed silane.
-
Rinse with ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
Cure the SAM by baking at 110-120°C for 30-60 minutes to promote the formation of siloxane bonds.
Protocol 3: Surface Characterization
1. Contact Angle Goniometry:
- Place a small droplet (1-5 µL) of DI water on the SAM surface.
- Measure the static contact angle. An increase in contact angle compared to the bare hydroxylated surface indicates successful silanization.
2. Ellipsometry:
- Measure the thickness of the SAM using an ellipsometer. The thickness should be in the nanometer range, consistent with a monolayer.
3. Atomic Force Microscopy (AFM):
- Image the surface topography in tapping mode. A high-quality SAM should exhibit a smooth surface with low root-mean-square (RMS) roughness.[5]
Visualizations
Caption: Experimental workflow for SAM formation and characterization.
Caption: Reaction pathway for SAM formation and subsequent functionalization.
References
Application Notes and Protocols for (3-Chloropropyl)diethoxymethylsilane in Composite Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Chloropropyl)diethoxymethylsilane (CAS No. 13501-76-3) is a versatile organosilane compound that plays a crucial role as a coupling agent and adhesion promoter in the formulation of high-performance composite materials.[1][2][3] Its unique bifunctional structure allows it to form a durable bridge between inorganic fillers (e.g., glass fibers, silica, metal oxides) and organic polymer matrices (e.g., epoxy, polyurethane, polypropylene). This enhanced interfacial adhesion leads to significant improvements in the mechanical strength, durability, and overall performance of the resulting composite materials.[1][4]
The diethoxymethylsilyl group at one end of the molecule can hydrolyze to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable covalent bonds. The chloropropyl group at the other end provides a reactive site for coupling with the polymer matrix, either directly or through further chemical modification.[3] This dual reactivity is the key to its effectiveness in a wide range of applications, from automotive and aerospace components to construction materials and advanced coatings.[2][3]
Key Applications in Composite Materials
-
Coupling Agent: Enhances the bond between inorganic fillers and organic polymer matrices, leading to improved stress transfer and mechanical properties.
-
Adhesion Promoter: Improves the adhesion of coatings, sealants, and adhesives to various substrates.[2]
-
Surface Modifier: Alters the surface characteristics of inorganic fillers, improving their dispersion in the polymer matrix and reducing viscosity.
-
Crosslinking Agent: The chloropropyl group can participate in crosslinking reactions within the polymer matrix, further enhancing the composite's integrity.
Data Presentation: Performance Enhancement in Composite Materials
Table 1: Illustrative Mechanical Properties of Glass Fiber Reinforced Polypropylene Composites
| Property | Untreated Glass Fiber | Silane-Treated Glass Fiber | % Improvement |
| Tensile Strength (MPa) | 45.8 | 62.3 | 36% |
| Tensile Modulus (GPa) | 3.5 | 4.8 | 37% |
| Flexural Strength (MPa) | 68.2 | 95.4 | 40% |
| Flexural Modulus (GPa) | 3.2 | 4.5 | 41% |
| Impact Strength (kJ/m²) | 15.7 | 23.1 | 47% |
Data is illustrative and based on typical improvements observed with silane coupling agents in similar composite systems.
Table 2: Illustrative Thermal Properties of Silica-Filled Epoxy Composites
| Property | Untreated Silica | Silane-Treated Silica | Improvement |
| Glass Transition Temperature (Tg) (°C) | 125 | 138 | +13°C |
| Onset Decomposition Temperature (TGA, 5% weight loss) (°C) | 310 | 345 | +35°C |
| Temperature at Maximum Decomposition Rate (DTG) (°C) | 350 | 380 | +30°C |
| Char Yield at 600°C (%) | 18 | 25 | +7% |
Data is illustrative and based on typical improvements observed with silane coupling agents in similar composite systems.
Experimental Protocols
Protocol 1: Surface Treatment of Inorganic Fillers
This protocol describes a general method for the surface treatment of inorganic fillers (e.g., silica, glass fibers) with this compound.
Materials:
-
Inorganic filler (e.g., dried silica powder, chopped glass fibers)
-
This compound
-
Anhydrous toluene or other suitable organic solvent
-
Triethylamine (catalyst)
-
Methanol (for washing)
-
Nitrogen gas supply
-
Reaction vessel with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Centrifuge or filtration apparatus
-
Vacuum oven
Procedure:
-
Drying the Filler: Dry the inorganic filler in a vacuum oven at 110-120°C for at least 4 hours to remove any adsorbed water from the surface.
-
Reaction Setup: In a clean, dry reaction vessel, disperse the dried filler in anhydrous toluene under a nitrogen atmosphere. The concentration of the filler in the solvent can be in the range of 5-10% (w/v).
-
Silane Addition: While stirring the filler suspension, add this compound to the mixture. The amount of silane is typically 1-3% by weight of the filler.
-
Catalyst Addition: Add a catalytic amount of triethylamine (e.g., 0.1% by weight of the silane).
-
Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain the reaction for 4-6 hours with continuous stirring under a nitrogen atmosphere.
-
Washing: After the reaction, allow the mixture to cool to room temperature. Separate the treated filler from the solvent by centrifugation or filtration.
-
Rinsing: Wash the treated filler with fresh toluene to remove any unreacted silane and by-products. Repeat the washing step with methanol to remove residual solvent and catalyst.
-
Drying: Dry the surface-treated filler in a vacuum oven at 80-100°C for 12 hours to remove all solvents.
-
Storage: Store the dried, surface-modified filler in a desiccator to prevent moisture absorption.
Protocol 2: Fabrication of a Silane-Treated Filler/Epoxy Composite
This protocol outlines the fabrication of an epoxy-based composite material incorporating the surface-treated filler.
Materials:
-
Surface-treated inorganic filler (from Protocol 1)
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Curing agent/hardener (e.g., an amine-based hardener)
-
High-shear mixer or ultrasonicator
-
Vacuum desiccator
-
Mold
-
Hot press or oven for curing
Procedure:
-
Resin Preparation: Place the required amount of epoxy resin in a mixing vessel.
-
Filler Dispersion: Gradually add the surface-treated filler to the epoxy resin while mixing at a low speed. Once all the filler is added, increase the mixing speed (or use an ultrasonicator) to ensure a homogeneous dispersion. This step may take 15-30 minutes.
-
Degassing: Place the mixture in a vacuum desiccator and apply a vacuum to remove any entrapped air bubbles. Degassing is complete when bubble formation ceases.
-
Addition of Curing Agent: Add the stoichiometric amount of the curing agent to the degassed mixture and mix thoroughly for 2-3 minutes, avoiding the introduction of new air bubbles.
-
Molding: Pour the final mixture into a pre-heated and release-agent-coated mold.
-
Curing: Cure the composite in the mold according to the epoxy manufacturer's recommended curing schedule (e.g., 2 hours at 80°C followed by 1 hour at 120°C).
-
Demolding: Once the curing is complete and the mold has cooled to room temperature, carefully remove the composite part.
-
Post-Curing (Optional): A post-curing step at a higher temperature (e.g., 150°C for 2 hours) can be performed to ensure complete crosslinking and to enhance the mechanical and thermal properties of the composite.
Visualizations
Signaling Pathways and Mechanisms
The following diagrams illustrate the key chemical interactions and workflows involved in the application of this compound in composite materials.
Caption: Reaction mechanism of this compound.
Caption: Experimental workflow for filler surface treatment.
Caption: Experimental workflow for composite fabrication.
References
Synthesis of Functionalized Nanoparticles with (3-Chloropropyl)diethoxymethylsilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and functionalization of nanoparticles using (3-Chloropropyl)diethoxymethylsilane. This silane coupling agent is a versatile tool for modifying the surface of various nanoparticles, including silica (SiO₂) and iron oxide (Fe₃O₄), enabling a wide range of applications in drug delivery, diagnostics, and materials science. The chloropropyl group serves as a reactive handle for the covalent attachment of therapeutic agents, targeting ligands, and other functional molecules.
Overview of Nanoparticle Functionalization
Surface functionalization is a critical step in the development of nanoparticles for biomedical and other advanced applications. The process modifies the nanoparticle surface to enhance biocompatibility, improve colloidal stability, and introduce specific functionalities. This compound is an effective agent for this purpose, reacting with surface hydroxyl groups on nanoparticles to form a stable covalent bond. This process, known as silanization, imparts a reactive chloropropyl group on the nanoparticle surface, which can then be used for subsequent conjugation reactions.
Key Applications
The functionalization of nanoparticles with this compound opens up a plethora of applications, particularly in the field of drug delivery. The ability to conjugate drugs to the nanoparticle surface allows for targeted delivery to specific cells or tissues, controlled release of the therapeutic agent, and improved pharmacokinetic profiles.[1][2][3][4]
Potential Applications Include:
-
Targeted Cancer Therapy: Conjugation of anticancer drugs and targeting moieties (e.g., antibodies, peptides) to the nanoparticle surface can enhance drug accumulation at the tumor site, thereby increasing therapeutic efficacy and reducing systemic toxicity.[5]
-
Gene Delivery: The functionalized surface can be modified to bind and protect genetic material (e.g., siRNA, plasmid DNA) for delivery into cells.
-
Bioimaging: Fluorescent dyes or contrast agents can be attached to the nanoparticles for in vitro and in vivo imaging applications.
-
Hydrophobic Coatings: The chloropropyl group can be used to attach hydrophobic molecules, creating water-repellent surfaces on various substrates.[2]
Experimental Protocols
The following protocols provide a general framework for the synthesis and functionalization of silica and iron oxide nanoparticles with this compound. Researchers should optimize the reaction conditions based on their specific nanoparticle system and desired application.
Protocol 1: Functionalization of Silica Nanoparticles (SiO₂NPs)
This protocol describes the post-synthesis grafting of this compound onto pre-synthesized silica nanoparticles.
Materials:
-
Silica Nanoparticles (SiO₂NPs)
-
This compound
-
Anhydrous Toluene or Ethanol
-
Ammonia solution (for catalyst, optional)
-
Centrifuge
-
Sonicator
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dispersion of Nanoparticles: Disperse 100 mg of SiO₂NPs in 50 mL of anhydrous toluene in a round-bottom flask. To ensure a uniform dispersion, sonicate the suspension for 15-30 minutes.
-
Silanization Reaction: Add 1 mL of this compound to the nanoparticle suspension. For catalyzed reactions, a small amount of ammonia solution can be added.
-
Reflux: Heat the mixture to 60-80°C and reflux for 12-24 hours under constant stirring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.
-
Washing and Purification: After the reaction, cool the suspension to room temperature. Collect the functionalized nanoparticles by centrifugation (e.g., 9000 rpm for 20 minutes). Discard the supernatant containing unreacted silane.
-
Resuspension and Washing: Resuspend the nanoparticle pellet in fresh anhydrous toluene and sonicate briefly. Repeat the centrifugation and washing step at least three times to ensure the complete removal of unreacted reagents.
-
Drying: After the final wash, dry the purified chloropropyl-functionalized silica nanoparticles in a vacuum oven at 60-80°C.
Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs)
This protocol details the surface modification of iron oxide nanoparticles.
Materials:
-
Iron Oxide Nanoparticles (IONPs)
-
This compound
-
Anhydrous Toluene
-
Magnetic separator or centrifuge
Procedure:
-
Dispersion: Disperse 100 mg of IONPs in 50 mL of anhydrous toluene.
-
Silanization: Add 1 mL of this compound to the IONP suspension.
-
Reaction: Stir the mixture vigorously at 60°C for 48 hours under a nitrogen atmosphere.[6]
-
Purification: After cooling, separate the functionalized IONPs using a strong magnet or by centrifugation.
-
Washing: Wash the nanoparticles sequentially with toluene and ethanol to remove any unreacted silane.
-
Drying: Dry the final product under vacuum at 80°C.[6]
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization of the nanoparticles. The following table summarizes key characterization techniques and the expected results.
| Characterization Technique | Purpose | Expected Outcome for Successful Functionalization |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the presence of functional groups. | Appearance of new peaks corresponding to C-H stretching of the propyl chain (around 2900-3000 cm⁻¹) and a decrease in the intensity of the Si-OH peak (around 3400 cm⁻¹).[3][7][8][9] |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution. | A slight increase in the hydrodynamic diameter of the nanoparticles due to the added silane layer.[2][10][11][12] |
| Zeta Potential Analysis | To determine the surface charge of the nanoparticles. | A change in the zeta potential value, indicating a modification of the nanoparticle surface chemistry.[10][11][12][13] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted onto the nanoparticle surface. | A weight loss step at higher temperatures corresponding to the decomposition of the grafted chloropropyl silane. |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the morphology and size of the nanoparticles. | No significant change in the core nanoparticle morphology, but a thin surface coating may be observable.[6] |
Table 1: Quantitative Characterization Data (Illustrative Examples)
| Nanoparticle | Parameter | Before Functionalization | After Functionalization |
| Silica Nanoparticles (SiO₂NPs) | Average Size (DLS) | ~100 nm | ~110-120 nm |
| Zeta Potential (pH 7) | -25 mV | -15 mV | |
| Iron Oxide Nanoparticles (IONPs) | Average Size (SEM) | ~48 nm | ~62 nm (after silica coating and functionalization)[6] |
| Saturation Magnetization | High | Slightly Decreased[6] |
Application Protocol: Drug Loading and Release
This protocol provides a general method for conjugating a drug molecule to the chloropropyl-functionalized nanoparticles and evaluating its release. This example uses a model drug containing a nucleophilic group (e.g., an amine or thiol) that can displace the chloride on the propyl chain.
Materials:
-
Chloropropyl-functionalized nanoparticles
-
Drug with a nucleophilic group (e.g., Doxorubicin)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
UV-Vis Spectrophotometer or HPLC
Procedure:
A. Drug Conjugation:
-
Disperse the chloropropyl-functionalized nanoparticles in anhydrous DMF.
-
Add the drug and a non-nucleophilic base (e.g., TEA) to the suspension. The base scavenges the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for 24-48 hours.
-
Purify the drug-conjugated nanoparticles by repeated centrifugation and washing with DMF and then water to remove unreacted drug and base.
B. Drug Release Study:
-
Disperse a known amount of the drug-conjugated nanoparticles in PBS at pH 7.4 and pH 5.5 (to simulate physiological and endosomal/tumor microenvironment conditions, respectively).
-
Place the suspension in a dialysis bag and immerse it in a larger volume of the corresponding PBS buffer.
-
At predetermined time intervals, withdraw aliquots from the external buffer and replace with fresh buffer.
-
Quantify the amount of released drug in the aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative drug release as a function of time.
Table 2: Hypothetical Drug Loading and Release Data
| Nanoparticle Formulation | Drug Loading Capacity (%) | Cumulative Release at pH 5.5 (48h) (%) | Cumulative Release at pH 7.4 (48h) (%) |
| Doxorubicin-Functionalized SiO₂NPs | 10-15 | 50-60 | 15-25 |
| Doxorubicin-Functionalized IONPs | 8-12 | 45-55 | 10-20 |
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and functionalization of nanoparticles for drug delivery applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
- 3. ajol.info [ajol.info]
- 4. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel bioactive nanoparticle synthesized by conjugation of 3-chloropropyl trimethoxy silane functionalized Fe3O4 and 1-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-phenylthiazol-2-yl) hydrazine: assessment on anti-cancer against gastric AGS cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of new composite from modified silica-coated MnFe2O4 nanoparticles for removal of tetracycline from aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cetjournal.it [cetjournal.it]
- 8. Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis | Chemical Engineering Transactions [cetjournal.it]
- 9. mdpi.com [mdpi.com]
- 10. Amino Surface Modification and Fluorescent Labelling of Porous Hollow Organosilica Particles: Optimization and Characterization [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
(3-Chloropropyl)diethoxymethylsilane as a coupling agent in polymer chemistry
Introduction
(3-Chloropropyl)diethoxymethylsilane is a versatile organosilicon compound widely utilized as a coupling agent in polymer chemistry.[1][2] Its bifunctional nature allows it to form a durable bridge between inorganic substrates (such as glass, metals, and silica) and organic polymer matrices.[3] This bridging effect significantly enhances interfacial adhesion, leading to improved mechanical properties, moisture resistance, and overall performance of composite materials, adhesives, coatings, and sealants.[1][3][4] The molecule consists of a diethoxysilyl group, which can hydrolyze to form reactive silanols, and a chloropropyl group that provides a site for reaction with the polymer matrix.[1]
Chemical Structure and Properties
The chemical structure of this compound is fundamental to its function as a coupling agent.
References
Application Notes and Protocols for Substrate Coating with (3-Chloropropyl)diethoxymethylsilane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(3-Chloropropyl)diethoxymethylsilane is a versatile organosilane compound used for surface modification.[1] Its unique structure, featuring hydrolyzable ethoxy groups and a reactive chloropropyl group, allows it to act as a coupling agent to form stable bonds between inorganic substrates and organic materials.[2][3][4] This functionalization is critical in a variety of applications, including the enhancement of adhesion for coatings and adhesives, the development of advanced composite materials, and the immobilization of biomolecules in drug development and diagnostics.[1][2][3] The coating process fundamentally involves the hydrolysis of the silane's ethoxy groups to form reactive silanols, followed by condensation with hydroxyl groups on the substrate surface and subsequent polymerization to form a durable siloxane layer.
I. Core Principles of Silanization
The reaction proceeds in two primary stages:
-
Hydrolysis: The diethoxy groups of the silane react with water to form silanol groups (-Si-OH). This reaction is often catalyzed by acid or base. Acidic conditions generally favor the hydrolysis reaction while slowing down the subsequent condensation.[5][6]
-
Condensation: The newly formed silanol groups then react with hydroxyl groups present on the substrate surface (e.g., glass, silica, metal oxides) to form stable covalent Si-O-Substrate bonds. Additionally, adjacent silanol groups can condense with each other to form a cross-linked polysiloxane network on the surface (Si-O-Si).[5]
A visual representation of this reaction pathway is provided below.
Caption: General reaction pathway for silanization.
II. Experimental Protocols
This section provides a general protocol for coating substrates with this compound. The specific parameters may require optimization depending on the substrate material and the desired surface properties.
A. Materials and Reagents:
-
This compound
-
Anhydrous solvent (e.g., Toluene, Ethanol)
-
Deionized water
-
Acid or base for pH adjustment (e.g., Acetic acid, Ammonia solution)
-
Substrates (e.g., glass slides, silicon wafers)
-
Nitrogen gas for drying
B. Protocol for Substrate Coating:
The overall workflow for substrate coating is depicted in the diagram below.
Caption: Experimental workflow for substrate coating.
Step 1: Substrate Preparation (Cleaning and Activation)
Proper cleaning is crucial for achieving a uniform coating. The goal is to remove organic contaminants and to ensure the surface is populated with hydroxyl (-OH) groups.
-
Sonication: Sonicate the substrates in a sequence of solvents such as acetone, and isopropanol for 15 minutes each to remove organic residues.
-
Drying: Dry the substrates under a stream of nitrogen gas.
-
Hydroxylation/Activation: To generate surface hydroxyl groups, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood. Alternatively, plasma treatment or UV-ozone cleaning can be used.
-
Final Rinse and Dry: Rinse the substrates thoroughly with deionized water and dry them in an oven at 110-120°C for at least 1 hour prior to silanization.
Step 2: Silane Solution Preparation
This step involves the pre-hydrolysis of the silane.
-
Prepare a 95% ethanol/5% deionized water solution (by volume).
-
Adjust the pH of the solution to approximately 4.5-5.5 with an acid like acetic acid to catalyze hydrolysis.[6]
-
Add this compound to the aqueous ethanol solution to a final concentration of 1-5% (v/v).
-
Stir the solution for 1-2 hours to allow for the hydrolysis of the ethoxy groups.
Step 3: Substrate Coating (Immersion)
-
Immerse the cleaned and dried substrates into the prepared silane solution.
-
Allow the reaction to proceed for a set time, typically ranging from 30 minutes to 4 hours, at room temperature or slightly elevated temperatures (e.g., 50-60°C).[7][8]
Step 4: Rinsing
-
After immersion, remove the substrates from the silane solution.
-
Rinse the substrates thoroughly with the anhydrous solvent (e.g., ethanol or toluene) to remove any excess, physically adsorbed silane molecules.[9]
-
Dry the substrates under a stream of nitrogen.
Step 5: Curing (Annealing)
-
To complete the condensation and cross-linking of the silane layer, cure the coated substrates in an oven.
-
A typical curing process involves heating at 110-120°C for 30-60 minutes.
The coated substrates are now ready for characterization or further use.
III. Data Presentation: Reaction Parameters
The following tables summarize typical quantitative data and reaction conditions for the silanization process. These should be considered as starting points for optimization.
Table 1: Substrate Preparation Parameters
| Parameter | Condition | Purpose |
| Cleaning Solvents | Acetone, Isopropanol, DI Water | Removal of organic contaminants |
| Activation Method | Piranha solution, Plasma, UV-Ozone | Generation of surface -OH groups |
| Pre-coating Drying | 110-120°C for ≥ 1 hour | Removal of surface water |
Table 2: Silanization Reaction Conditions
| Parameter | Range | Notes |
| Silane Concentration | 1 - 5% (v/v) | Higher concentrations may lead to thicker, less uniform layers. |
| Solvent System | 95:5 Ethanol:Water | Water is required for hydrolysis; alcohol aids solubility.[5][6] |
| pH | 4.5 - 5.5 | Acidic pH catalyzes hydrolysis while minimizing condensation in solution.[6] |
| Hydrolysis Time | 1 - 2 hours | Allows for the formation of reactive silanol intermediates. |
| Reaction Temperature | Room Temperature to 60°C | Elevated temperatures can increase the reaction rate.[10] |
| Reaction Time | 30 minutes - 4 hours | Longer times may increase layer thickness and cross-linking.[9] |
| Curing Temperature | 110 - 120°C | Promotes covalent bond formation and removal of water. |
| Curing Time | 30 - 60 minutes | Ensures a stable, cross-linked siloxane layer. |
IV. Characterization of Coated Substrates
To confirm the successful coating of the substrate, several analytical techniques can be employed:
-
Contact Angle Goniometry: A successful hydrophobic coating will result in an increased water contact angle compared to the clean, hydrophilic substrate.
-
X-ray Photoelectron Spectroscopy (XPS): Can confirm the presence of silicon, chlorine, and carbon from the silane on the substrate surface.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can detect the characteristic peaks of the silane, such as Si-O-Si bonds.
-
Atomic Force Microscopy (AFM): Can be used to assess the surface morphology and roughness of the coated substrate.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. qcc.tyut.edu.cn [qcc.tyut.edu.cn]
- 8. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for Catalyst Immobilization using Chloropropyl-Functionalized Silanes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the immobilization of catalysts on various supports using chloropropyl-functionalized silanes. This technique offers a robust method for heterogenizing homogeneous catalysts, thereby enhancing their stability, reusability, and ease of separation from reaction mixtures.
Introduction
The immobilization of homogeneous catalysts onto solid supports is a critical strategy in the development of sustainable and economically viable chemical processes. It combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. Chloropropyl-functionalized silanes, such as (3-chloropropyl)trimethoxysilane (CPTMS) and (3-chloropropyl)triethoxysilane (CPTES), are versatile coupling agents for this purpose. They allow for the covalent anchoring of a wide range of catalysts—including organocatalysts, metal complexes, and enzymes—to inorganic supports like silica and magnetic nanoparticles.
The chloropropyl group serves as a reactive handle for the subsequent attachment of the catalyst, typically through nucleophilic substitution reactions with amine, hydroxyl, or thiol groups on the catalyst molecule. This covalent linkage minimizes catalyst leaching, a common issue with simpler impregnation or adsorption methods.
General Workflow for Catalyst Immobilization
The overall process for immobilizing a catalyst using chloropropyl-functionalized silanes can be broken down into four key stages: support preparation, support functionalization (silanization), catalyst immobilization, and characterization.
Caption: General workflow for catalyst immobilization.
Experimental Protocols
Protocol for Functionalization of Silica Gel with (3-Chloropropyl)trimethoxysilane (CPTMS)
This protocol describes a general procedure for the surface modification of silica gel.
Materials:
-
Silica gel (200-400 mesh)
-
(3-Chloropropyl)trimethoxysilane (CPTMS)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 5 M
-
Deionized water
-
Methanol
-
Acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Soxhlet extractor
-
Vacuum oven
Procedure:
-
Activation of Silica Gel:
-
Suspend silica gel in 5 M HCl with vigorous stirring overnight at room temperature.
-
Filter the silica gel and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the activated silica gel in an oven at 150°C overnight.
-
-
Silanization:
-
In a dry round-bottom flask under a nitrogen atmosphere, add the activated silica gel and anhydrous toluene.
-
Add CPTMS to the suspension. The molar ratio of silica to CPTMS can be optimized, a common starting point is 1 g of silica to 5-10 mmol of CPTMS.
-
Reflux the mixture with stirring for 24 hours.
-
Cool the mixture to room temperature and filter the functionalized silica gel.
-
Wash the product sequentially with toluene, methanol, and acetone.
-
To remove any unreacted silane, perform a Soxhlet extraction with chloroform overnight.
-
Dry the chloropropyl-functionalized silica gel (SiO2-Cl) in a vacuum oven at 80°C.
-
Protocol for Immobilization of a Generic Amine-Containing Catalyst onto Chloropropyl-Functionalized Silica
This protocol provides a general method for the covalent attachment of a catalyst bearing a primary or secondary amine group.
Materials:
-
Chloropropyl-functionalized silica gel (SiO2-Cl)
-
Amine-containing catalyst
-
Triethylamine (Et3N) or other non-nucleophilic base
-
Dioxane or other suitable anhydrous solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Suspend the SiO2-Cl in the anhydrous solvent in a round-bottom flask.
-
Add the amine-containing catalyst and the base (e.g., triethylamine) to the suspension. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Reflux the mixture with stirring for 24-48 hours. The reaction temperature and time should be optimized for the specific catalyst.
-
Cool the mixture to room temperature and filter the immobilized catalyst.
-
Wash the product thoroughly with the reaction solvent, followed by other solvents (e.g., water, methanol, dichloromethane) to remove any unreacted catalyst and base.
-
Dry the final immobilized catalyst under vacuum.
Caption: Chemical pathway for catalyst immobilization.
Application Notes and Performance Data
The following tables summarize quantitative data for catalysts immobilized on chloropropyl-functionalized supports, showcasing their performance in various chemical transformations.
N-Hydroxyphthalimide (NHPI) for Oxidation Reactions
-
Application: Aerobic oxidation of ethylbenzene.
-
Support: Chloropropyl-functionalized silica gel.
-
Immobilization: Via an ester bond formed from trimellitic anhydride.[1]
| Catalyst System | NHPI Loading (mmol/g) | Ethylbenzene Conversion (%) | Selectivity to Acetophenone (%) |
| SiOCONHPI | 0.45[1] | 8.6 | >99 |
| SiOCONHPI@CoCl₂@IL | 0.45 | Up to 15.2 | >99 |
Lipases for Esterification Reactions
-
Application: Esterification of conjugated linoleic acid (CLA) with ethanol.
-
Support: Aminopropyl-functionalized MSU-H type mesoporous silica (AFMS). The amine functionality is introduced via co-condensation, and the lipase is attached via glutaraldehyde cross-linking. While not a direct chloropropyl immobilization, the principle of covalent attachment to a functionalized support is analogous.
| Catalyst System | Lipase Loading (mg/g) | Hydrolytic Activity (U/g) | Reusability (Esterification % after 4 runs) |
| Covalently cross-linked CRL on AFMS | 34.3 | 2471.5 | 23.9 - 27.5 |
Palladium Catalysts for C-C Coupling and Hydrogenation Reactions
-
Application: Heck and Suzuki-Miyaura cross-coupling reactions.
-
Support: Microporous organic polymers (MOPs) functionalized to immobilize palladium.
| Catalyst System | Pd Loading (mmol/g) | Reaction | Yield (%) | Reusability (after 5 cycles) |
| MOP-Pd-I | 0.28 | Heck (Iodobenzene + Styrene) | 98 | No significant loss of activity |
| MOP-Pd-II | 0.35 | Suzuki (4-Iodotoluene + Phenylboronic acid) | 99 | No significant loss of activity |
-
Application: Hydrogenation of furfural (FUR) and nitrobenzene (NB).
-
Support: Amine-functionalized halloysite nanotubes (Pd/HNTA).
| Catalyst System | Pd Particle Size (nm) | Reaction | Conversion (%) | Reusability (after 5 cycles) |
| Pd/HNTA | 2.2 ± 0.4 | FUR Hydrogenation | >99 | Maintained high activity |
| Pd/HNTA | 2.2 ± 0.4 | NB Hydrogenation | >99 | Gradual decrease in activity |
Characterization of Immobilized Catalysts
A thorough characterization of the functionalized support and the final immobilized catalyst is crucial to confirm successful immobilization and to understand the material's properties.
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Confirmation of the presence of chloropropyl groups after silanization and the successful attachment of the catalyst by identifying characteristic vibrational bands. |
| Thermogravimetric Analysis (TGA) | Quantification of the amount of organic material (silane and catalyst) grafted onto the inorganic support. |
| Elemental Analysis (CHN or ICP-AES) | Determination of the elemental composition to quantify the loading of the silane and the catalyst. Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) is particularly useful for quantifying metal catalyst loading. |
| Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) | Visualization of the morphology of the support and the dispersion of the catalyst on the surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of the surface elemental composition and chemical states of the elements, providing evidence of covalent bonding. |
| Nitrogen Adsorption-Desorption (BET analysis) | Determination of surface area, pore volume, and pore size distribution of the support before and after functionalization and immobilization. |
Conclusion
The use of chloropropyl-functionalized silanes provides a powerful and versatile platform for the covalent immobilization of a wide array of catalysts. This methodology leads to the development of robust, reusable, and efficient heterogeneous catalytic systems. The detailed protocols and application data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of catalysis, organic synthesis, and drug development, facilitating the adoption of this important immobilization technique.
References
The Role of (3-Chloropropyl)diethoxymethylsilane in Sol-Gel Processes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(3-Chloropropyl)diethoxymethylsilane is a versatile organosilane precursor extensively utilized in sol-gel processes to functionalize materials and impart specific chemical reactivity. Its unique structure, featuring a hydrolyzable diethoxymethylsilyl group and a reactive chloropropyl tail, enables its integration into inorganic silica networks while providing a site for subsequent chemical modification. These characteristics make it a valuable compound in the development of advanced materials for a range of applications, including surface modification, chromatography, and controlled drug delivery systems.
Core Principles and Applications
The sol-gel process is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical solution (sol) that acts as a precursor for an integrated network (gel).[1] The process involves two primary reactions:
-
Hydrolysis: The alkoxide groups (in this case, diethoxy groups) of the silane react with water, replacing them with hydroxyl (Si-OH) groups.
-
Condensation: The newly formed silanol groups react with each other or with remaining alkoxide groups to form siloxane (Si-O-Si) bridges, leading to the formation of a three-dimensional network.
The chloropropyl group of this compound does not participate in the hydrolysis and condensation reactions. Instead, it remains as a pendant group on the silica network, offering a reactive site for nucleophilic substitution reactions. This allows for the covalent attachment of a wide variety of organic molecules, including those with amine, thiol, or carboxyl functionalities, thereby tailoring the surface properties of the resulting material.
Key Applications Include:
-
Surface Functionalization: Creating surfaces with specific chemical properties for applications such as chromatography, solid-phase extraction, and catalysis. The chloropropyl group can be converted to other functional groups to create stationary phases with unique selectivities.
-
Coupling Agent: Acting as a bridge between inorganic substrates (like glass or metal oxides) and organic polymers to improve adhesion and compatibility in composite materials.
-
Drug Delivery: The functionalized silica network can be used to encapsulate and control the release of therapeutic agents. The surface can be modified to tune the interaction with the drug and the biological environment.
-
Hydrophobic Coatings: While the chloropropyl group itself is not strongly hydrophobic, its presence allows for further modification to create water-repellent surfaces. For instance, silane-functionalized silica nanoparticles can be used to create hydrophobic coatings on textiles.[2]
Experimental Protocols
The following protocols are representative examples of how this compound and analogous chloropropyl silanes can be used in sol-gel processes. Researchers should optimize these protocols for their specific applications.
Protocol for the Preparation of (3-Chloropropyl)-Functionalized Silica Nanoparticles
This protocol is adapted from a method for the synthesis of silica-coated nanoparticles modified with 3-chloropropyl trimethoxysilane.[3]
Materials:
-
Silica nanoparticles (SCNPs)
-
This compound
-
Anhydrous toluene
-
Ethanol
-
Nitrogen gas
Procedure:
-
Disperse 2 g of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask.
-
Add 60 mL of this compound to the suspension.
-
Stir the mixture at 60°C for 48 hours under a nitrogen atmosphere to prevent unwanted side reactions.[3]
-
After the reaction, separate the functionalized nanoparticles from the solution using a magnetic separator (if the core is magnetic) or by centrifugation.
-
Wash the collected nanoparticles sequentially with toluene and ethanol to remove any unreacted silane and byproducts.
-
Dry the final product under vacuum at 80°C.[3]
Protocol for the Formulation of a Hydrophobic Coating for Textiles
This protocol is based on the use of 3-chloropropyltriethoxysilane for creating hydrophobic coatings on cotton textiles.[2]
Materials:
-
This compound
-
Silica nanoparticles (e.g., 20-50 nm diameter)
-
Ethanol
-
Water
-
Ammonium hydroxide (catalyst)
-
Cotton textile substrate
Procedure:
Part A: Synthesis of Silane-Functionalized Silica Nanoparticles
-
Prepare a suspension of silica nanoparticles in ethanol.
-
In a separate container, prepare a solution of this compound in ethanol.
-
Add the silane solution to the silica nanoparticle suspension while stirring. The silane will undergo a condensation reaction with the hydroxyl groups on the surface of the silica nanoparticles.[2]
-
Add a catalytic amount of ammonium hydroxide to promote the condensation reaction.
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or slightly elevated).
-
Isolate the functionalized silica nanoparticles by centrifugation and wash with ethanol to remove excess reagents.
-
Dry the functionalized nanoparticles in an oven at approximately 60°C for 1 hour.[2]
Part B: Application of the Hydrophobic Coating
-
Prepare a sprayable formulation by dispersing the dried, functionalized silica nanoparticles in a suitable solvent (e.g., ethanol).
-
Clean the cotton textile to remove any impurities.
-
Evenly spray the nanoparticle suspension onto the textile surface.
-
Cure the coated textile in an oven at a temperature sufficient to promote adhesion and solvent evaporation (e.g., 100-120°C) for a defined period (e.g., 30-60 minutes).
Quantitative Data
The following tables summarize key experimental parameters and resulting material properties from studies using chloropropyl-functionalized silanes in sol-gel processes. This data can serve as a starting point for experimental design.
Table 1: Synthesis Parameters for Silane-Functionalized Silica Nanoparticles
| Parameter | Value | Reference |
| Silica Nanoparticle Concentration | 2 g in 50 mL toluene | [3] |
| Silane | 3-chloropropyl trimethoxysilane | [3] |
| Silane Volume | 60 mL | [3] |
| Solvent | Anhydrous Toluene | [3] |
| Reaction Temperature | 60°C | [3] |
| Reaction Time | 48 hours | [3] |
| Drying Temperature | 80°C (under vacuum) | [3] |
Table 2: Properties of Hydrophobic Coatings on Cotton Textiles
| Parameter | Value | Reference |
| Silane Used | 3-chloropropyltriethoxysilane | [2] |
| Silica Particle Size | 24.3 nm, 37.7 nm, 45.0 nm | [2] |
| Resulting Water Contact Angle | Increases with decreasing particle size | [2] |
| Coating Appearance | Near-colorless for smaller particle sizes | [2] |
| Drying Temperature of Nanoparticles | 60°C for 1 hour | [2] |
Visualizing the Process and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key stages of the sol-gel process involving this compound.
References
- 1. Biomimetic Sol–Gel Chemistry to Tailor Structure, Properties, and Functionality of Bionanocomposites by Biopolymers and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archium.ateneo.edu [archium.ateneo.edu]
- 3. Synthesis and characterization of new composite from modified silica-coated MnFe2O4 nanoparticles for removal of tetracycline from aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Silane-Treated Surfaces
Abstract: The functionalization of surfaces using silane chemistry is a cornerstone technique in materials science, biotechnology, and drug development. It allows for the precise modification of surface properties, such as wettability, adhesion, and biocompatibility, which is critical for applications ranging from protein immobilization to the development of advanced drug delivery systems. The success of any silanization process hinges on the ability to accurately characterize the resulting thin film. This document provides detailed application notes and experimental protocols for key analytical techniques used to evaluate the quality, uniformity, and chemical nature of silane-treated surfaces.
General Protocol: Surface Silanization (Aqueous Phase)
Surface preparation and silanization are critical steps that dictate the quality of the final functionalized surface. The following is a general protocol for the silanization of glass or silicon oxide surfaces.
Materials
-
Substrates (e.g., glass microscope slides, silicon wafers)
-
Aminosilane (e.g., 3-Aminopropyltriethoxysilane - APTES)
-
Deionized (DI) Water
-
Detergent (e.g., 2% Mucasol)[2]
-
Staining jars or beakers
-
Plasma cleaner (optional, for surface activation)[3]
Experimental Protocol
-
Cleaning:
-
Surface Activation (Optional but Recommended):
-
Place the clean, dry substrates in a plasma generator.
-
Activate the surface with oxygen or argon plasma for 5-20 minutes to generate hydroxyl (-OH) groups.[3]
-
-
Silanization:
-
Prepare a 2% (v/v) solution of aminosilane in 95% acetone (or ethanol)/5% DI water. For example, for a 50 mL solution, use 1 mL of APTES, 47.5 mL of acetone, and 2.5 mL of DI water. The water is necessary to hydrolyze the silane's alkoxy groups.
-
Immerse the activated substrates in the silane solution for 30 seconds to 20 minutes.[1][3] Agitate gently to ensure uniform coverage.[4]
-
Note: The reaction time can be varied to control film thickness. Longer deposition times can lead to multilayer formation with some silanes like APTES.[5][6]
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution.
-
Rinse thoroughly with acetone or ethanol to remove excess, unbound silane.[1]
-
Rinse with DI water.
-
Cure the substrates in an oven at 110°C for 10-15 minutes to promote the formation of covalent siloxane (Si-O-Si) bonds.[2]
-
The silanized surface is now ready for characterization or further use.
-
Analytical Techniques & Protocols
A combination of techniques is often required for a comprehensive understanding of the silanized surface.
Contact Angle Goniometry
-
Principle: This technique measures the angle a liquid droplet forms at the solid-liquid-gas interface.[7] The contact angle is a direct measure of surface wettability. A high water contact angle (>90°) indicates a hydrophobic surface, while a low angle (<90°) indicates a hydrophilic surface. This is useful for confirming the presence and general quality of many silane layers, especially those designed to alter surface energy.
-
Application Note: Contact angle goniometry is a rapid, non-destructive method to verify the success of a silanization reaction that alters surface hydrophobicity. For example, treatment with hydrophobic silanes like dichlorodimethylsilane should significantly increase the water contact angle.[8] It can also be used to calculate surface free energy.[9][10] Dynamic contact angle measurements (advancing and receding angles) can provide information on surface heterogeneity.[7]
-
Experimental Protocol:
-
Sample Placement: Carefully place the silanized substrate on the goniometer stage.
-
Droplet Deposition: Use a precision syringe to gently dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface.[11]
-
Image Capture: Immediately capture a high-resolution side-profile image of the droplet.
-
Angle Measurement: Use the instrument's software to fit the droplet's shape and calculate the angle at the three-phase contact point.
-
Replicates: Perform measurements at multiple locations on the surface to assess uniformity and calculate an average value.
-
(Optional) Dynamic Angles: To measure the advancing angle, slowly add volume to the droplet until the contact line moves. To measure the receding angle, slowly withdraw volume.[12]
-
-
Quantitative Data Summary:
| Parameter | Untreated Glass/SiO₂ | APTES-Treated Surface | Hydrophobic Silane-Treated Surface | Reference |
| Static Water Contact Angle | 10° - 30° | 40° - 70° | > 90° | [13][14] |
| Surface Free Energy (SFE) | High (~46 mN/m) | Reduced (40-44 mN/m) | Low (< 25 mJ/m²) | [9][13] |
X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS is a highly surface-sensitive technique that analyzes the elemental composition and chemical states of atoms within the top 1-10 nm of a surface.[15] The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is specific to the element and its chemical environment.[7]
-
Application Note: XPS is invaluable for confirming the presence of the silane layer by detecting silicon (Si), carbon (C), and any unique heteroatoms in the silane's functional group (e.g., nitrogen (N) in aminosilanes).[5][15] High-resolution scans of the Si 2p, C 1s, and N 1s peaks can provide information about chemical bonding (e.g., distinguishing Si-O-Substrate bonds from Si-C bonds). Angle-resolved XPS (ARXPS) can be used to determine the thickness of the silane layer.[15][16]
-
Experimental Protocol:
-
Sample Preparation: Mount the silanized substrate onto a clean sample holder.
-
System Evacuation: Introduce the sample into the UHV analysis chamber (<10⁻⁸ mbar).[7]
-
Survey Scan: Acquire a wide-energy survey spectrum to identify all elements present on the surface.
-
High-Resolution Scans: Acquire detailed, high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s, N 1s).
-
Data Analysis: Calculate atomic percentages from the peak areas, corrected for relative sensitivity factors. Curve-fit high-resolution spectra to identify different chemical states.
-
-
Quantitative Data Summary:
| Parameter | MPTMS Layer | MPTMS + APTES Layer | APDMES Monolayer | APTES Multilayer (19h) | Reference |
| Layer Thickness (nm) | 0.5 (±0.2) | 1.0 (±0.2) | ~0.6 | ~2.1 | [15][16] |
| Elemental Composition (at.%) | Si, S, C, O detected | N detected in addition | N: ~2.7% | N: ~9.8% | [6][15] |
| Areic/Surface Density | - | - | ~3 molecules/nm² | ~4 molecules/nm² | [6] |
Atomic Force Microscopy (AFM)
-
Principle: AFM is a high-resolution imaging technique that uses a sharp tip on a cantilever to scan the surface. As the tip interacts with the surface, a laser deflection system measures the cantilever's movement, generating a detailed 3D topographical map.
-
Application Note: AFM is used to visualize the surface morphology of the silane coating.[17] It can reveal whether the silane has formed a smooth, uniform monolayer or has aggregated into islands due to polymerization, which is common for tri-functional silanes like APTES.[13][17] Quantitative data on surface roughness (Ra) and feature height can be extracted from the images.[17][18]
-
Experimental Protocol:
-
Sample Mounting: Secure the silanized substrate on the AFM stage.
-
Tip Selection: Choose an appropriate AFM tip (e.g., silicon tip for oscillating mode).
-
Imaging Mode: Select an imaging mode, typically oscillating (tapping) mode for soft organic layers to minimize sample damage.[17]
-
Scan Parameters: Set the scan size (e.g., 1x1 µm to 5x5 µm), scan rate, and feedback loop gains.
-
Image Acquisition: Engage the tip with the surface and begin scanning. Acquire both height and phase images.
-
Data Analysis: Use the instrument's software to flatten the images and calculate surface roughness parameters (e.g., Ra, Rq). Measure the height of any observed aggregates or islands.[18]
-
-
Quantitative Data Summary:
| Parameter | Uncoated Silicon Wafer | APREMS (Monofunctional) Layer | APTMS (Trifunctional) Layer | Reference |
| Surface Roughness (Ra) | ~0.09 nm | ~0.15 nm | ~0.28 nm | [17] |
| Feature Height | - | Monolayer (~0.5 nm) | Islands (1.5 - 2.0 nm) | [17] |
Ellipsometry
-
Principle: Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface.[19] By modeling the interaction of light with the substrate and the thin film, it can determine the film's thickness with sub-nanometer precision.[20][21]
-
Application Note: Ellipsometry is one of the most accurate methods for measuring the thickness of thin, transparent silane films on reflective substrates like silicon wafers.[19][22] It is ideal for distinguishing between monolayers and multilayers and for optimizing deposition conditions to achieve a desired film thickness.
-
Experimental Protocol:
-
Sample Alignment: Place the silanized substrate on the ellipsometer stage and align it.
-
Substrate Characterization: First, measure the optical properties (n and k) of the bare substrate.
-
Film Measurement: Measure the ellipsometric angles (Ψ and Δ) of the silane-coated sample, typically over a range of wavelengths (spectroscopic ellipsometry).
-
Optical Modeling: Create an optical model consisting of the substrate (e.g., Si), a native oxide layer (e.g., SiO₂), and the silane film.
-
Data Fitting: Use a regression analysis to fit the experimental Ψ and Δ data to the model, allowing the thickness of the silane layer to vary until the best fit is achieved.[19]
-
-
Quantitative Data Summary:
| Silane Type | Deposition Method | Measured Thickness (nm) | Reference |
| GLYMO | Multilayer Application | 5.3 | [19] |
| GLYMO | Vapor Phase Deposition | 1.5 | [19] |
| BTSE | Dip Coating (varying conc.) | 2 - 12 | [21][23] |
| APTES | Dip Coating | Correlated with N content | [24] |
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific chemical bonds absorb at characteristic frequencies, making FTIR an excellent tool for identifying functional groups.[25] For surface analysis, the Attenuated Total Reflectance (ATR) sampling technique is most common.[26]
-
Application Note: ATR-FTIR can confirm the successful grafting of the silane onto the surface and the presence of its functional groups. For example, after silanization, one would expect to see peaks corresponding to Si-O-Si bonds and C-H stretches from the silane's alkyl chain.[27][28] It can also be used to monitor chemical reactions occurring on the silanized surface, such as the attachment of biomolecules.
-
Experimental Protocol (ATR-FTIR):
-
Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is scrupulously clean.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Contact: Press the silanized surface firmly against the ATR crystal to ensure good contact.
-
Sample Scan: Collect the sample spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Peak Analysis: Identify characteristic peaks corresponding to the silane and substrate. Look for the appearance of new peaks or the disappearance of substrate peaks (e.g., surface -OH groups).
-
-
Qualitative Data Summary:
| Bond / Functional Group | Typical Wavenumber (cm⁻¹) | Significance in Silane Analysis | Reference |
| Si-O-Si | ~1000 - 1100 | Confirms cross-linking of silane molecules. | [27][29] |
| Si-O-Substrate | ~950 - 1050 | Indicates covalent attachment to the surface. | [30] |
| C-H (Alkyl) | ~2850 - 2975 | Confirms presence of the silane's organic part. | [28] |
| N-H (Amine) | ~1550 - 1650, ~3300 | Confirms presence of amino-functional groups. | [29] |
Integrated Characterization Workflow
No single technique provides a complete picture. A logical workflow combining multiple techniques is essential for thorough characterization.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Covalent Immobilization of Microtubules on Glass Surfaces for Molecular Motor Force Measurements and Other Single-Molecule Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 4. peptideweb.com [peptideweb.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. d.lib.msu.edu [d.lib.msu.edu]
- 12. users.aalto.fi [users.aalto.fi]
- 13. researchgate.net [researchgate.net]
- 14. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. researchgate.net [researchgate.net]
- 19. details | Park Systems [parksystems.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. diva-portal.org [diva-portal.org]
- 24. researchgate.net [researchgate.net]
- 25. rockymountainlabs.com [rockymountainlabs.com]
- 26. researchgate.net [researchgate.net]
- 27. cetjournal.it [cetjournal.it]
- 28. Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis | Chemical Engineering Transactions [cetjournal.it]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for the Production of Specialty Silicone Oils Using (3-Chloropropyl)diethoxymethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various specialty silicone oils starting from (3-Chloropropyl)diethoxymethylsilane. This versatile precursor, with its dual reactivity, allows for the introduction of a wide range of functional groups onto a polysiloxane backbone, enabling the creation of materials with tailored properties for diverse applications.
Introduction to this compound
This compound is a key intermediate in the synthesis of functionalized silicone fluids. Its structure features two key reactive sites:
-
Diethoxymethylsilyl Group: The ethoxy groups are susceptible to hydrolysis and subsequent condensation, which allows for the formation of the primary siloxane (Si-O-Si) backbone of the silicone oil. This reaction can be controlled to achieve a desired molecular weight and viscosity.
-
3-Chloropropyl Group: The terminal chloro group provides a site for nucleophilic substitution reactions. This allows for the covalent attachment of various functional moieties, such as amines, quaternary ammonium salts, and epoxides, to the polysiloxane chain.
This dual functionality makes it an invaluable building block for creating specialty silicone oils with properties like enhanced lubricity, thermal stability, and specific chemical reactivity.
Synthesis of Amino-Functional Silicone Oils
Amino-functional silicone oils are widely used as fabric softeners, in personal care products, and as adhesion promoters. The synthesis involves a two-step process: first, the formation of a chloropropyl-functional polysiloxane, followed by the amination of the chloropropyl groups.
Experimental Protocol: Synthesis of Amino-Functional Silicone Oil
Step 1: Synthesis of Chloropropyl-Functional Polysiloxane
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add octamethylcyclotetrasiloxane (D4) and this compound. The molar ratio of D4 to the silane will determine the final molecular weight of the polymer.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or an acidic ion-exchange resin.
-
Heat the mixture to 80-100°C with vigorous stirring.
-
Allow the reaction to proceed for 4-6 hours.
-
Cool the mixture to room temperature and neutralize the catalyst. If a liquid acid was used, wash the polymer with a sodium bicarbonate solution and then with deionized water until the washings are neutral. If a solid resin was used, it can be removed by filtration.
-
Remove any residual water and low molecular weight components by vacuum distillation.
Step 2: Amination of the Chloropropyl-Functional Polysiloxane
-
In a clean, dry reaction vessel, dissolve the chloropropyl-functional polysiloxane from Step 1 in a suitable solvent, such as toluene or isopropanol.
-
Add an excess of the desired amine (e.g., diethylamine, hexylamine) to the solution. The excess amine also acts as an acid scavenger for the HCl produced during the reaction.
-
Heat the mixture to reflux (temperature will depend on the solvent and amine used) and maintain for 6-8 hours.
-
Monitor the reaction progress by techniques such as titration to determine the remaining concentration of the chloro groups.
-
Once the reaction is complete, cool the mixture and filter to remove any amine hydrochloride salts.
-
Remove the solvent and excess amine under reduced pressure to yield the amino-functional silicone oil.
Data Presentation: Typical Properties of Amino-Functional Silicone Oils
| Property | Value |
| Appearance | Colorless to pale yellow, clear liquid |
| Amine Value (mmol/g) | 0.1 - 1.5 |
| Viscosity (at 25°C, cSt) | 100 - 5000 |
| Refractive Index (at 25°C) | 1.405 - 1.420 |
| Molecular Weight ( g/mol ) | 2000 - 50000 |
Characterization Data
-
FT-IR (cm⁻¹):
-
~3300-3400 (N-H stretching, for primary and secondary amines)
-
~2960 (C-H stretching in alkyl groups)
-
~1260 (Si-CH₃)
-
1020-1090 (Si-O-Si stretching)
-
~800 (Si-C stretching)
-
-
¹H NMR (CDCl₃, δ ppm):
-
~0.1 (s, Si-CH₃)
-
~0.5-0.7 (m, Si-CH₂-CH₂-CH₂-N)
-
~1.5-1.8 (m, Si-CH₂-CH₂-CH₂-N)
-
~2.5-2.8 (t, Si-CH₂-CH₂-CH₂-N)
-
Signals corresponding to the alkyl groups of the introduced amine.
-
Synthesis of Quaternary Ammonium Functional Silicone Oils
Quaternary ammonium functional silicone oils, also known as cationic silicone oils, are excellent conditioning agents for hair and fabrics, and also exhibit antimicrobial properties. They are synthesized by the quaternization of the amino-functional silicone oils.
Experimental Protocol: Quaternization of Amino-Functional Silicone Oil
-
Dissolve the amino-functional silicone oil in a polar solvent like isopropanol or ethanol in a reaction flask.
-
Add a quaternizing agent, such as methyl iodide, benzyl chloride, or dimethyl sulfate, to the solution. The molar ratio of the quaternizing agent to the amine groups should be slightly in excess (e.g., 1.1:1).
-
Heat the reaction mixture to 60-80°C and stir for 4-6 hours.
-
The reaction progress can be monitored by measuring the decrease in the free amine concentration.
-
After the reaction is complete, the solvent can be removed under reduced pressure to yield the quaternary ammonium functional silicone oil.
Data Presentation: Typical Properties of Quaternary Ammonium Silicone Oils
| Property | Value |
| Appearance | Yellowish to brownish viscous liquid |
| Solid Content (%) | 50 - 80 (often supplied in a solvent) |
| pH (1% aqueous solution) | 5.0 - 7.0 |
| Ionic Nature | Cationic |
Synthesis of Epoxy-Functional Silicone Oils
Epoxy-functional silicone oils are used in coatings, adhesives, and as reactive intermediates for further modifications. The synthesis can be achieved by reacting a chloropropyl-functional silicone with a compound containing both a hydroxyl and an epoxy group, such as glycidol, in the presence of a base.
Experimental Protocol: Synthesis of Epoxy-Functional Silicone Oil
-
In a reaction vessel, dissolve the chloropropyl-functional polysiloxane in a suitable aprotic solvent like toluene.
-
Add an equimolar amount of glycidol and a stoichiometric amount of a base (e.g., sodium hydroxide or potassium carbonate) to the solution.
-
Heat the mixture to 80-100°C and stir vigorously for 8-12 hours.
-
Monitor the reaction by tracking the disappearance of the chloropropyl group using techniques like GC or titration.
-
Upon completion, cool the reaction mixture and filter to remove the salt byproduct.
-
Wash the organic phase with water to remove any remaining base and salt.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the epoxy-functional silicone oil.
Data Presentation: Typical Properties of Epoxy-Functional Silicone Oils
| Property | Value |
| Appearance | Colorless, clear liquid |
| Epoxy Equivalent Weight ( g/mol ) | 500 - 5000 |
| Viscosity (at 25°C, cSt) | 50 - 2000 |
| Refractive Index (at 25°C) | 1.410 - 1.430 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General synthesis pathways for specialty silicone oils.
Caption: Workflow for amino-functional silicone oil synthesis.
Caption: Structure-property relationship of the precursor.
Troubleshooting & Optimization
Technical Support Center: Alkoxysilane Hydrolysis Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alkoxysilanes. The information is designed to help you control the hydrolysis rate of alkoxysilanes in your experiments effectively.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Hydrolysis is too slow or incomplete. | - Neutral pH.[1][2] - Low water concentration.[3][4] - Sterically hindered alkoxy groups (e.g., isopropoxy, butoxy).[5][6][7] - Low temperature.[8] - Use of a non-polar, aprotic solvent.[9][10] - Absence of a catalyst.[3][5] | - Adjust the pH to be acidic (pH 4-5) or basic.[4][5][8] - Increase the water-to-silane ratio.[3] - Use an alkoxysilane with smaller alkoxy groups (methoxy or ethoxy).[5][7] - Increase the reaction temperature (e.g., to 60°C).[11] - Use a protic solvent like an alcohol or a polar aprotic solvent.[9][10] - Introduce an acid or base catalyst.[3][5][12] |
| Premature condensation or gelation occurs. | - Highly alkaline or acidic conditions promoting condensation.[6] - High concentration of the silane.[2] - High temperature accelerating condensation.[8] - Aminosilanes self-catalyzing condensation.[13] | - Work at a pH where the condensation rate is minimized (around pH 4 for many silanes).[7] - Reduce the concentration of the alkoxysilane. - Control the temperature to moderate the reaction rate. - For aminosilanes, control the reaction time and temperature carefully, and consider using a less reactive silane if possible.[13] |
| Inconsistent or unpredictable hydrolysis rates. | - Fluctuations in ambient temperature or humidity. - Impurities in reagents (e.g., water in the solvent or silane). - Inconsistent pH of the reaction mixture. | - Control the reaction temperature using a water bath or incubator. - Use anhydrous solvents and properly stored silanes to control water content. - Buffer the reaction mixture to maintain a constant pH. |
| Difficulty dissolving the alkoxysilane in the aqueous solution. | - The organic substituent on the silane is large and non-polar.[13] | - Use a co-solvent, such as an alcohol (e.g., ethanol for ethoxysilanes, methanol for methoxysilanes), to improve solubility.[2][11] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control the hydrolysis rate of alkoxysilanes?
A1: The primary factors influencing the hydrolysis rate of alkoxysilanes are:
-
pH: The hydrolysis rate is slowest at a neutral pH (around 7) and is significantly accelerated by either acidic or basic conditions.[1][2][5]
-
Catalyst: Acid and base catalysts are commonly used to increase the rate of hydrolysis.[3][5][12] The type and concentration of the catalyst are critical.
-
Alkoxy Group Structure: The steric bulk of the alkoxy group has a significant impact. The rate of hydrolysis generally decreases in the order: methoxy > ethoxy > propoxy > butoxy due to increasing steric hindrance.[5][6][7] A methoxysilane, for instance, hydrolyzes 6-10 times faster than an ethoxysilane.[5]
-
Organic Substituent (R-group): The nature of the organic group attached to the silicon atom can influence the rate through electronic (inductive) and steric effects.[3][14]
-
Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster hydrolysis rate.[8] A common temperature for efficient hydrolysis is 60°C.[11]
-
Solvent: The solvent system plays a crucial role. Protic solvents can participate in the reaction, while the polarity of the solvent can affect the solubility of the reactants and the stability of the transition state.[9][10]
-
Water-to-Silane Ratio: A sufficient amount of water is necessary for the hydrolysis to proceed. Increasing the water content can increase the reaction rate up to a certain point.[3][4]
Q2: How does pH affect the hydrolysis and subsequent condensation of alkoxysilanes?
A2: The pH of the reaction medium has a profound effect on both the hydrolysis and condensation rates, and the final structure of the resulting siloxane network.
-
Acidic Conditions (pH < 7): Hydrolysis is rapid under acidic conditions.[5] The mechanism involves protonation of the alkoxy group, making it a better leaving group.[1][12] Condensation also occurs, but it tends to favor the formation of linear or loosely branched polymers.[6] For many silane applications, a pH of around 4-5 is optimal to achieve rapid hydrolysis while minimizing the rate of silanol condensation.[4][7]
-
Neutral Conditions (pH ≈ 7): The hydrolysis rate is at its minimum at neutral pH.[1][2]
-
Basic Conditions (pH > 7): Hydrolysis is also accelerated under basic conditions, proceeding through a nucleophilic attack of a hydroxide ion on the silicon atom.[3][12] Base-catalyzed condensation is typically faster than acid-catalyzed condensation and leads to the formation of more highly branched and compact, colloidal-like structures.[6]
Q3: Can I use a co-solvent? If so, which one should I choose?
A3: Yes, a co-solvent is often necessary to homogenize the reaction mixture, especially when dealing with hydrophobic alkoxysilanes. The choice of co-solvent is important:
-
Alcohols: Alcohols are the most common co-solvents. It is generally recommended to use the alcohol corresponding to the alkoxy group of the silane (e.g., methanol for methoxysilanes, ethanol for ethoxysilanes) to avoid transesterification reactions, which can complicate the kinetics.[11] However, adding an alcohol that is a product of the hydrolysis reaction can slow down the hydrolysis rate.[2]
-
Other Solvents: Other polar aprotic solvents like acetone, THF, or DMF can also be used. The choice of solvent can influence the hydrolysis rate; for example, the hydrolysis of methyltrimethoxysilane (MTMS) in an alkaline medium was found to be faster in methanol and ethanol compared to dioxane and DMF.[9]
Q4: How can I prevent my aminosilane from prematurely condensing?
A4: Aminosilanes are unique because the amine functionality can act as a base catalyst for their own hydrolysis and condensation, making them highly reactive.[13] To control this:
-
Control Reaction Conditions: Work at lower temperatures and concentrations to slow down the reaction rate.
-
pH Adjustment: While the amine group is basic, careful addition of an acid to lower the pH can help to moderate the condensation rate.
-
Anhydrous Conditions: Prepare silane solutions in anhydrous solvents to prevent premature hydrolysis before the intended use.
-
Structural Modification: The hydrolytic stability of aminosilane layers can be improved by increasing the length of the alkyl chain separating the amine group from the silicon atom.[15]
Quantitative Data Summary
Table 1: Relative Hydrolysis Rates of Alkoxy Groups
| Alkoxy Group | Relative Hydrolysis Rate | Reference |
| Methoxy (-OCH₃) | Fastest | [5][7] |
| Ethoxy (-OC₂H₅) | Slower (6-10 times slower than methoxy) | [5] |
| Propoxy (-OC₃H₇) | Slower | [7] |
| Butoxy (-OC₄H₉) | Slowest | [7] |
Table 2: Effect of Solvent on Hydrolysis Time of Methyltrimethoxysilane (MTMS) in Alkaline Medium
| Solvent | Time for Complete Disappearance | Reference |
| Methanol | 30 min | [9] |
| Ethanol | 60 min | [9] |
| Dioxane | 120 min | [9] |
| DMF | >150 min | [9] |
Experimental Protocols
Protocol 1: Monitoring Alkoxysilane Hydrolysis using Fourier Transform Infrared (FTIR) Spectroscopy
This protocol is adapted for monitoring the disappearance of Si-O-C bonds and the appearance of Si-OH bonds.
-
Sample Preparation:
-
Prepare a solution of the alkoxysilane in the desired solvent system (e.g., aqueous alcohol). A typical concentration is 1 vol%.
-
Adjust the pH of the solution to the desired value using an appropriate acid or base (e.g., HCl or NaOH).
-
-
FTIR Measurement:
-
Acquire a background spectrum of the solvent system.
-
At time zero (immediately after adding the silane to the aqueous solution), acquire the first FTIR spectrum of the reaction mixture.
-
Continue to acquire spectra at regular time intervals. The frequency of data acquisition will depend on the expected reaction rate.
-
Monitor the decrease in the intensity of the Si-O-C vibrational bands (e.g., around 1080-1100 cm⁻¹) and the increase in the intensity of the Si-OH and water bands.
-
-
Data Analysis:
-
Calculate the rate of hydrolysis by plotting the change in the peak area or height of the characteristic Si-O-C band as a function of time.
-
Protocol 2: Monitoring Alkoxysilane Hydrolysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol allows for the quantitative determination of the parent silane and its various hydrolyzed and condensed species.
-
Sample Preparation:
-
Prepare the reaction mixture in an NMR tube. This typically involves dissolving the alkoxysilane in a deuterated solvent containing a known concentration of water and catalyst.
-
A common approach is to use a co-solvent system, for example, acetone-d6 with D₂O.
-
-
NMR Measurement:
-
Use ¹H NMR to monitor the disappearance of the alkoxy protons and the appearance of the corresponding alcohol.
-
Use ²⁹Si NMR to directly observe the silicon environment. This can distinguish between the unhydrolyzed silane, partially hydrolyzed species (containing both -OR and -OH groups), fully hydrolyzed silanetriols, and various condensed siloxane species.[16][17][18]
-
Acquire spectra at different time points to follow the kinetics of the reaction.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different species in the ¹H or ²⁹Si NMR spectra to determine their relative concentrations over time.
-
Plot the concentration of the starting alkoxysilane versus time to determine the hydrolysis rate constant.
-
Visualizations
References
- 1. afinitica.com [afinitica.com]
- 2. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemsilicone.com [chemsilicone.com]
- 5. gelest.com [gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uychem.com [uychem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. witschem.com [witschem.com]
- 12. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]
- 15. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Incomplete Surface Coverage in Silanization
This guide provides researchers, scientists, and drug development professionals with solutions to common problems encountered during the silanization process, focusing on achieving complete and uniform surface coverage.
Frequently Asked Questions (FAQs)
Q1: My silanized surface shows a non-uniform coating. What are the potential causes and how can I fix it?
A1: A non-uniform coating is a frequent issue that can stem from several factors:
-
Inadequate Surface Preparation: The substrate must be exceptionally clean for uniform silanization. Any contaminants like organic residues or dust can mask surface hydroxyl groups, which are essential for the silane to bind.[1]
-
Environmental Factors: High humidity can lead to premature hydrolysis and self-condensation of the silane in the solution before it can bind to the surface. Extreme temperatures can also alter the reaction rate, resulting in uneven application.[1][2]
-
Improper Silane Concentration: A concentration that is too low may not provide enough molecules to cover the entire surface. Conversely, a concentration that is too high can cause the formation of aggregates and a thick, non-uniform layer.[1][3]
Troubleshooting Steps:
-
Optimize Surface Cleaning: Employ a rigorous cleaning protocol. For glass or silicon surfaces, using a piranha solution or an oxygen plasma treatment can effectively generate a high density of surface hydroxyl groups.[1][4]
-
Control the Environment: When possible, conduct the silanization in a controlled environment with moderate humidity.[1]
-
Optimize Silane Concentration: The ideal silane concentration should be determined empirically for your specific application. It is advisable to start with a low concentration (e.g., 1-2% v/v) and incrementally increase it while monitoring the surface properties.[1]
Q2: The treated surface is not exhibiting the expected hydrophobicity. What could be the reason?
A2: Insufficient hydrophobicity suggests that the functional groups of the silane are not correctly oriented or the density of the silanization is low. This can be due to:
-
Incomplete Reaction: The reaction between the silane's silanol group and the surface's hydroxyl groups may not have reached completion. This could be a result of insufficient reaction time or non-optimal reaction conditions (e.g., temperature).[1]
-
Poor Quality of Silane: The silane reagent may have degraded. Always use a fresh, high-quality silane solution for each experiment.[1]
-
Sub-optimal Curing: A post-silanization curing step is often crucial to drive the condensation reaction and remove volatile byproducts. Inadequate curing temperature or time can lead to a less durable and less hydrophobic layer.[1]
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Extend the duration of the silanization reaction or moderately increase the temperature to encourage more complete surface coverage.[1][5][6]
-
Implement a Curing Step: After the silanization reaction, cure the substrate at an elevated temperature (e.g., 100-120 °C) for a set period (e.g., 30-60 minutes) to stabilize the silane layer.[1][4]
-
Characterize the Surface: Use techniques like contact angle goniometry to quantitatively measure the hydrophobicity of the surface. A successfully silanized surface will show a significantly higher water contact angle compared to an untreated one.[1]
Q3: How do I prevent the formation of multilayers and aggregates on the surface?
A3: The formation of multilayers and aggregates is often a consequence of excessive silane concentration and the presence of too much water, leading to polymerization in the solution rather than on the surface.[1][7]
Troubleshooting Steps:
-
Control Water Content: In non-aqueous solvents, ensure a controlled and minimal amount of water is present to facilitate hydrolysis without causing excessive self-condensation.[1] For some applications, performing the reaction in an anhydrous solvent under an inert atmosphere is recommended.[4][8]
-
Optimize Silane Concentration: Use the lowest effective concentration of silane to favor the formation of a monolayer.
-
Reaction Time: Shorter reaction times can also help in preventing the buildup of multiple layers.
Quantitative Data Summary
The following tables summarize key quantitative parameters that can influence the outcome of silanization experiments.
Table 1: Typical Silanization Reaction Parameters
| Parameter | Recommended Range | Notes |
| Silane Concentration | 0.5 - 5% (v/v) in an anhydrous solvent | Higher concentrations can lead to polymerization in the solution.[1][4][8][9] |
| Reaction Time | 1 - 24 hours | Can be optimized; longer times may not always improve coverage and can lead to multilayers.[5][7][10] |
| Reaction Temperature | Room Temperature - 120 °C | Elevated temperatures can speed up the reaction but may also encourage multilayer formation.[1][5][6][7] |
| Curing Temperature | 100 - 120 °C | Essential for forming stable siloxane bonds and removing water.[1][4][8] |
| Curing Time | 10 - 60 minutes | Dependent on the specific silane and substrate used.[1][4][8] |
| pH (for aqueous alcohol) | 4.5 - 5.5 | Adjusted with acetic acid to facilitate controlled hydrolysis.[8] |
Table 2: Influence of Humidity on Silanization
| Relative Humidity | Observation | Implication |
| < 18% | Silane to silanol conversion did not occur over 11 days.[11] | Low humidity preserves the silane in its reactive form for longer. |
| 40% - 90% | Increasing humidity negatively affected silanization.[2] | High humidity promotes premature hydrolysis and bulk polymerization. |
| 83% | All silanes converted to silanols after 2 days.[11] | Very high humidity rapidly degrades the silane solution. |
Experimental Protocols
Protocol 1: Substrate Cleaning (Glass or Silicon)
-
Initial Cleaning: Sonicate the substrates in a laboratory detergent solution (e.g., Alconox) for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates with deionized (DI) water.
-
Solvent Cleaning: To remove organic residues, sonicate the substrates in acetone for 15 minutes, followed by sonication in isopropanol for 15 minutes.[4]
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Activation (Recommended): To generate hydroxyl groups on the surface, treat the substrates with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide).[1][4] Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Final Rinse and Dry: If using a wet chemical activation, rinse extensively with DI water and then dry the substrates in an oven at 120 °C for at least 30 minutes to remove adsorbed water.[1]
Protocol 2: Solution-Phase Silanization
-
Prepare Silane Solution: In a clean, dry glass container, prepare a 1-2% (v/v) solution of the desired silane in an anhydrous solvent such as toluene or anhydrous ethanol.[1][8] For alkoxysilanes, a small, controlled amount of water (e.g., 5% of the silane volume) can be added to the solvent to facilitate hydrolysis.[1] For chlorosilanes, strictly anhydrous conditions are necessary.
-
Immerse Substrates: Place the clean, dry, and activated substrates into the silane solution, ensuring the entire surface to be functionalized is submerged.
-
Reaction: Allow the reaction to proceed for the optimized time (e.g., 1-2 hours) at the desired temperature (often room temperature).[4] Gentle agitation can help ensure uniformity.
-
Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with the same anhydrous solvent to remove any excess, unreacted silane.[4]
-
Curing: Cure the functionalized substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of a stable siloxane network.[1][4]
-
Final Cleaning: Sonicate the substrates in a fresh portion of the solvent to remove any physisorbed silane molecules.
-
Drying and Storage: Dry the substrates with nitrogen and store them in a desiccator to prevent moisture contamination.[4]
Visualizations
Caption: Troubleshooting workflow for incomplete silanization.
Caption: Standard experimental workflow for silanization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. zmsilane.com [zmsilane.com]
- 4. benchchem.com [benchchem.com]
- 5. The Effect of Silanization Temperature and Time on the Marching Modulus of Silica-Filled Tire Tread Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gelest.com [gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Optimizing reaction time and temperature for silane deposition
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with silane deposition.
Troubleshooting Guides
Issue 1: Poor Adhesion of Silane Film
Question: My deposited silane film is detaching from the substrate. What are the possible causes and how can I fix this?
Answer: Poor adhesion of a silane film is a common issue that can stem from several factors throughout the deposition process. The primary causes are often related to the quality of the silane solution, the deposition environment itself, and an inadequate final curing step.
Troubleshooting Steps:
-
Evaluate Silane Solution Quality: Silane solutions, particularly those like 11-Aminoundecyltrimethoxysilane (11-AUTMS), are sensitive to moisture and can hydrolyze and self-condense if not handled properly. Using a freshly prepared solution with an anhydrous solvent is critical to prevent the formation of aggregates that lead to a weakly bound film.[1]
-
Control the Deposition Environment: Excess moisture in the deposition environment can cause the silane to prematurely hydrolyze and polymerize in the solution rather than on the substrate surface. While a minimal amount of water is necessary to initiate the hydrolysis of methoxy groups, high humidity is generally detrimental to film quality.[1] A controlled, low-humidity environment, such as a glove box with relative humidity below 40%, is ideal.[1]
-
Optimize the Curing Process: The curing step is crucial for forming strong siloxane (Si-O-Si) bonds between silane molecules and the substrate. If the curing temperature is too low or the duration is too short, the film will be poorly cross-linked and will not adhere well.[1] A post-deposition bake is essential for creating a durable layer.
A logical workflow for troubleshooting poor adhesion is presented below.
Caption: Troubleshooting workflow for poor silane film adhesion.
Issue 2: Hazy, Cloudy, or Patchy Silane Film
Question: The silane film on my substrate appears non-uniform and hazy. What could be the cause?
Answer: A hazy, cloudy, or patchy appearance in a silane film typically points to problems with the self-assembly process. This can be caused by the aggregation of silane molecules, surface contamination, or improper deposition parameters.
Troubleshooting Steps:
-
Adjust Silane Concentration: An overly concentrated silane solution can lead to the formation of multilayers and aggregates on the surface instead of a uniform monolayer, resulting in a hazy appearance.[1] Consider reducing the silane concentration in your deposition solution.
-
Ensure Solution Stability: As with adhesion issues, the premature hydrolysis and condensation of the silane in the solution will cause polysiloxane aggregates to deposit, leading to cloudiness. It is crucial to prepare the solution immediately before use.[1]
-
Maintain Consistent Temperature: The temperature during deposition affects the rate of the surface reaction and the self-assembly process. Inconsistent temperatures can lead to non-uniform film formation.[1]
-
Verify Substrate Cleanliness and Homogeneity: The substrate must be thoroughly cleaned and free of contaminants. Any variations in the surface chemistry or topography can result in a patchy deposition.
-
Refine Rinsing Technique: A gentle yet thorough rinsing step after deposition is critical to remove excess, unbound silane. Inadequate or inconsistent rinsing can leave behind patches of material.[1]
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction time and temperature for silane deposition?
A1: The optimal reaction time and temperature for silane deposition are highly dependent on the specific silane, the substrate, and the deposition method (solution-phase vs. vapor-phase). However, general guidelines can be provided.
For solution-phase deposition , a common starting point is a deposition time of 15 to 120 minutes at room temperature (20-25°C).[1] Longer deposition times may be necessary for creating more ordered films, but this also increases the risk of multilayer formation.[1] Higher temperatures can speed up the reaction but may also promote aggregation.[1] For some applications, refluxing in a solvent like toluene for 12-24 hours may be employed for anhydrous liquid phase deposition.[2]
For vapor-phase deposition (CVD) , substrate temperatures are typically maintained between 50-120°C to facilitate the reaction.[3] Reaction times can vary significantly, from less than 5 minutes for cyclic azasilanes to 4-24 hours for other silanes.[3] In hot-wire CVD, substrate temperatures can be much higher, in the range of 400-600°C.[4]
The final curing step is also critical. A typical curing process involves heating the coated substrate in an oven at 100-120°C for 30-60 minutes.[1][2] This step is essential for forming stable covalent bonds.[1]
Q2: How does temperature affect the silane deposition rate?
A2: Temperature has a significant impact on the deposition rate. In chemical vapor deposition (CVD), the deposition rate generally increases with higher wafer temperatures.[5] For silane and disilane, the growth rates are observed to be limited by mass transport at higher temperatures (e.g., 660-780°C for silane), while at lower temperatures (e.g., 550-660°C for silane), the process is limited by surface kinetics.[6] Below a certain threshold (e.g., 550°C for silane and disilane CVD), the decomposition of the precursor is negligible, resulting in very low or no growth.[6] In some cases, increasing the air-drying temperature after deposition can facilitate the evaporation of solvents and increase the bond strength of the subsequent layers.[7]
Q3: What is the effect of reaction time on the thickness of the deposited silane film?
A3: Generally, the thickness of the silane film increases with longer reaction times, especially in the initial stages of deposition. For some silanes, the growth kinetics follow a Langmuir-like pattern, where there is an initial rapid increase in thickness followed by a plateau as the surface becomes saturated.[8] However, extended reaction times can also lead to the undesirable formation of multilayers and aggregates, particularly in solution-phase deposition.[1] The relationship between reaction time and film thickness is also influenced by the silane concentration.[9]
Data Presentation
Table 1: Recommended Parameters for Solution-Phase Silane Deposition
| Parameter | Recommended Range | Notes |
| Silane Concentration | 0.5 - 5% (v/v) | Higher concentrations risk multilayer formation.[1][2] |
| Deposition Time | 15 - 120 minutes | Longer times can promote more ordered films but also increase the risk of aggregation.[1] Some protocols may require up to 24 hours.[2][10] |
| Deposition Temperature | Room Temperature (20-25°C) | Higher temperatures can accelerate the reaction but may increase aggregation.[1] |
| Curing Temperature | 100 - 120°C | Essential for forming stable covalent bonds.[1][2] |
| Curing Time | 30 - 60 minutes | Ensure complete solvent evaporation before high-temperature curing.[1][2] |
Table 2: Typical Parameters for Vapor-Phase Silane Deposition (CVD)
| Parameter | Recommended Range | Notes |
| Substrate Temperature | 50 - 120°C | Promotes the surface reaction.[3] |
| Filament Temperature (Hot-Wire CVD) | 1550 - 1850°C | Significantly affects the decomposition of the silane precursor.[4] |
| Deposition Time | < 5 minutes to 24 hours | Highly dependent on the type of silane used.[3] |
| Pressure | 25 - 1000 mTorr | Can influence the transition from amorphous to polycrystalline silicon films.[4] |
Experimental Protocols
Protocol 1: Solution-Phase Deposition of an Alkoxysilane
This protocol is adapted for depositing a uniform silane layer on a substrate like glass or silicon wafers.
Materials:
-
Alkoxysilane (e.g., 3-Aminopropyltriethoxysilane - APTES)
-
Anhydrous solvent (e.g., toluene or 95% ethanol/5% water)[1][2]
-
Acetic acid (for pH adjustment if using aqueous alcohol)[2]
-
Substrates (e.g., glass slides, silicon wafers)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Nitrogen gas source
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates. A common method is to use a piranha solution (a 7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) at 90°C for 30 minutes, followed by copious rinsing with deionized water and drying under a stream of nitrogen.[11] Caution: Piranha solution is extremely corrosive and reactive. Always handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Solution Preparation:
-
For Anhydrous Toluene: Prepare a 1-2% (v/v) solution of the alkoxysilane in anhydrous toluene.
-
For Aqueous Alcohol: Prepare a 95% ethanol/5% water solution. Adjust the pH to 4.5-5.5 with acetic acid. Add the silane to a final concentration of 2% with stirring. Allow 5 minutes for hydrolysis and silanol formation.[2]
-
-
Deposition: Immerse the cleaned and dried substrates into the freshly prepared silane solution. Allow the deposition to proceed for 15-120 minutes at room temperature, with gentle agitation.[1]
-
Rinsing: Remove the substrates from the solution and rinse them thoroughly with the fresh solvent (anhydrous toluene or ethanol) to remove any unbound silane.[1][2]
-
Drying: Dry the substrates with a stream of high-purity nitrogen.[1]
-
Curing: Cure the coated substrates in an oven at 110°C for 30-60 minutes.[1][2]
-
Cooling: Allow the substrates to cool to room temperature before use.
The general workflow for solution-phase silane deposition is illustrated in the following diagram.
Caption: General workflow for solution-phase silane deposition.
References
- 1. benchchem.com [benchchem.com]
- 2. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 3. Chemical Vapor Deposition | [gelest.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Atomistic insights into predictive in silico chemical vapor deposition - Materials Advances (RSC Publishing) DOI:10.1039/D3MA01033C [pubs.rsc.org]
- 7. Effect of temperature on the silane coupling agents when bonding core resin to quartz fiber posts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fkf.mpg.de [fkf.mpg.de]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. surfmods.jp [surfmods.jp]
Preventing aggregation of (3-Chloropropyl)diethoxymethylsilane in solution
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the aggregation of (3-Chloropropyl)diethoxymethylsilane in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is an organosilane compound used as a chemical intermediate and silane coupling agent.[1][2][3][4][5][6] Its susceptibility to aggregation stems from the hydrolysis of its diethoxy groups in the presence of water. This reaction forms reactive silanol intermediates, which then undergo condensation to form larger polysiloxane oligomers and, eventually, visible aggregates or gels.[7][8][9]
Q2: What are the primary factors that influence the aggregation of this compound?
The aggregation of this compound is primarily influenced by:
-
Water Content: The presence of water is the main trigger for hydrolysis, the initial step of aggregation.[7]
-
pH: The rate of hydrolysis is significantly affected by the pH of the solution. It is fastest in acidic (pH < 4) and alkaline (pH > 9) conditions and slowest at a near-neutral pH of around 7.[10]
-
Temperature: Higher temperatures accelerate the rates of both hydrolysis and condensation reactions, leading to faster aggregation.[8][10]
-
Solvent: The choice of solvent plays a critical role. Protic solvents like alcohols can participate in the reaction, while anhydrous aprotic solvents are generally preferred to minimize hydrolysis.
-
Concentration: Higher concentrations of the silane can lead to a more rapid formation of aggregates.
Troubleshooting Guide: Preventing Aggregation in Solution
This guide addresses common issues encountered during the handling and use of this compound solutions and provides practical solutions.
Issue 1: Cloudiness or precipitation observed in the silane solution upon storage.
-
Potential Cause: Accidental exposure to atmospheric moisture or use of non-anhydrous solvents, leading to hydrolysis and condensation.
-
Solution:
-
Storage: Always store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[10][11][12][13] Store in a cool, dry place away from direct sunlight.
-
Solvent Selection: Use high-purity, anhydrous aprotic solvents such as toluene, hexane, or tetrahydrofuran (THF) for preparing solutions.
-
Handling: Handle the silane and prepare solutions in a dry environment, such as a glove box or under a stream of inert gas, to minimize exposure to moisture.
-
Issue 2: Inconsistent results in surface modification or synthesis reactions.
-
Potential Cause: Partial aggregation of the silane in solution leading to a non-uniform and less reactive reagent.
-
Solution:
-
Fresh Solutions: Prepare silane solutions immediately before use. Avoid storing dilute solutions for extended periods.
-
pH Control: If an aqueous or protic solvent system is necessary, control the pH to minimize the rate of hydrolysis. A slightly acidic pH of 4-5 is often a good compromise, as the condensation rate is also relatively slow in this range.[11]
-
Use of Stabilizers (General Guidance):
-
Acidic Buffers: The use of a weak acid, such as acetic acid, to maintain a pH between 4 and 5 can help to control the hydrolysis rate.[11]
-
Non-ionic Surfactants: In aqueous emulsions, low concentrations of non-ionic surfactants may help to stabilize the silane droplets and prevent coalescence, although this is not a common practice for preventing chemical aggregation.[4][14][15][16][17]
-
-
Issue 3: Difficulty in dissolving the silane in the chosen solvent.
-
Potential Cause: The polarity of the solvent may not be compatible with this compound.
-
Solution:
-
This compound is generally soluble in common organic solvents like alcohols, ethers, and aromatic hydrocarbons. If solubility issues arise, consider gentle warming or sonication to aid dissolution. Ensure the solvent is anhydrous.
-
Quantitative Data on Stability
The stability of this compound is highly dependent on environmental conditions. The following tables summarize the available quantitative data on its hydrolysis rate.
Table 1: Hydrolysis Half-life of this compound at 20-25°C
| pH | Hydrolysis Half-life (hours) |
| 4 | 0.4 |
| 7 | 9.5 |
| 9 | 0.2 |
| Data from ECHA registration dossier.[10] |
Table 2: Calculated Hydrolysis Half-life of this compound at Different Temperatures
| pH | Temperature (°C) | Hydrolysis Half-life (hours) |
| 2 | 25 | 0.004 (14 seconds) |
| 7 | 37.5 | 3.5 |
| Data from ECHA registration dossier.[10][18] |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution in an Organic Solvent
-
Materials:
-
This compound
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Dry, clean glass vial with a PTFE-lined screw cap
-
Syringes and needles (oven-dried)
-
Inert gas source (nitrogen or argon)
-
-
Procedure:
-
Dry the glass vial and cap in an oven at 120°C for at least 2 hours and allow to cool to room temperature in a desiccator.
-
Purge the vial with a gentle stream of inert gas for 5-10 minutes.
-
Using a dry syringe, transfer the desired volume of anhydrous toluene into the vial.
-
With a separate dry syringe, carefully add the required amount of this compound to the solvent.
-
Gently swirl the vial to ensure complete mixing.
-
Purge the headspace of the vial with inert gas before tightly sealing the cap.
-
Store the solution in a cool, dark, and dry place.
-
Protocol 2: Monitoring Aggregation using Turbidity Measurement
-
Instrumentation:
-
UV-Vis Spectrophotometer or a dedicated turbidimeter.
-
-
Procedure:
-
Prepare the this compound solution in the desired solvent system.
-
Immediately after preparation, transfer an aliquot of the solution to a clean cuvette.
-
Measure the absorbance or turbidity of the solution at a fixed wavelength (e.g., 500 nm). Use the pure solvent as a blank.[19]
-
Record the absorbance/turbidity at regular time intervals (e.g., every 15-30 minutes) under the desired experimental conditions (temperature, exposure to air, etc.).
-
An increase in absorbance or turbidity over time is indicative of particle formation and aggregation.
-
Protocol 3: Characterization of Aggregates by Dynamic Light Scattering (DLS)
-
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument.
-
-
Procedure:
-
Prepare the silane solution at the desired concentration in a high-purity, filtered solvent.
-
Filter the solution through a solvent-compatible syringe filter (e.g., 0.2 µm PTFE) directly into a clean DLS cuvette to remove any dust particles.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform DLS measurements at various time points to monitor the appearance and growth of any aggregates. The instrument software will provide information on the size distribution and polydispersity of the particles in the solution.
-
Visualizations
Logical Workflow for Preventing Aggregation
Caption: A logical workflow for preventing the aggregation of this compound.
Mechanism of Silane Hydrolysis and Condensation
Caption: The two-step mechanism of hydrolysis and condensation leading to aggregation.
References
- 1. Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acidic pH weakens the bonding effectiveness of silane contained in universal adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 13501-76-3 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. uychem.com [uychem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. gelest.com [gelest.com]
- 11. witschem.com [witschem.com]
- 12. echemi.com [echemi.com]
- 13. asiaiga.org [asiaiga.org]
- 14. mse.iastate.edu [mse.iastate.edu]
- 15. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Registration Dossier - ECHA [echa.europa.eu]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Stability and Proper Storage of Chloropropyl Silanes
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper storage of chloropropyl silanes. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for chloropropyl silanes?
A1: To ensure their stability, chloropropyl silanes should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It is crucial to store them in tightly sealed containers under a dry, inert atmosphere, such as nitrogen or argon, to prevent moisture absorption.[1] Storage areas should be designed to avoid ignition sources.[1] For instance, 3-Chloropropyltriethoxysilane has a shelf life of 12 months when stored in a strictly sealed and unopened container.[2]
Q2: Why is moisture sensitivity a major concern for chloropropyl silanes?
A2: Chloropropyl silanes are highly sensitive to moisture. They react with water in a process called hydrolysis, where the alkoxy or chloro groups on the silicon atom are replaced by hydroxyl (-OH) groups, forming silanols. These silanols are often unstable and can then react with each other (condense) to form polysiloxanes, which typically appear as a white precipitate.[3] This process consumes the active silane reagent, leading to failed or low-yield reactions.[3]
Q3: How does pH affect the stability of chloropropyl silanes in solution?
A3: The rate of hydrolysis of chloropropyl silanes is significantly influenced by the pH of the solution. The hydrolysis reaction is slowest at a neutral pH of 7.[1][2] Both acidic and alkaline conditions catalyze and accelerate the hydrolysis reaction.[1][2] For non-amino silanes, adjusting the pH to an acidic range of 3 to 5 is often used to promote controlled hydrolysis.[2]
Q4: What are the common signs of degradation in chloropropyl silanes?
A4: The most common sign of degradation is the formation of a white precipitate, which is typically a polysiloxane formed from hydrolysis and condensation.[3] Other indicators include a decrease in the expected reactivity of the silane in your experiments, leading to lower product yields. A hazy or cloudy appearance of the liquid is also a sign of moisture contamination and degradation.
Q5: Can I use a chloropropyl silane that has been opened for a while?
A5: It is highly recommended to use chloropropyl silanes as soon as possible after opening the container.[2] If you must store a previously opened container, it is critical to purge the headspace with a dry, inert gas (like nitrogen or argon) before tightly resealing the container to minimize exposure to atmospheric moisture. However, for best results, using a fresh, unopened container is always preferable.
Troubleshooting Guides
Guide 1: Low or No Product Yield in Silylation Reactions
Issue: Your reaction shows little to no formation of the desired product, with a significant amount of starting material remaining.
| Possible Cause | Troubleshooting Steps |
| Degraded Silane Reagent | The chloropropyl silane may have hydrolyzed due to improper storage or handling. Use a fresh, unopened bottle of the silane for your reaction. |
| Presence of Moisture | Trace amounts of water in your reaction setup can consume the silane. Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and all solvents and other reagents are anhydrous.[3] |
| Inert Atmosphere Not Maintained | Exposure to air can introduce moisture. Conduct the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon.[3] |
| Sub-optimal Reaction Conditions | The reaction temperature may be too low, or the reaction time may be too short. Gradually increase the temperature and monitor the reaction progress using an appropriate analytical technique like TLC or GC.[3] |
| Incorrect Stoichiometry or Base | Ensure the correct molar ratios of reactants are used. The choice of base to scavenge the HCl byproduct is also critical. A non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine is often recommended.[3] |
Guide 2: Formation of a White Precipitate
Issue: A white solid forms in your reaction mixture or during the storage of the chloropropyl silane.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis and Condensation | The white precipitate is most likely a polysiloxane, formed from the reaction of the chloropropyl silane with water.[3] |
| Moisture in Solvents or Reagents | Use freshly distilled, anhydrous solvents. Ensure other reagents are also free from water. |
| Atmospheric Moisture | Perform all manipulations of the chloropropyl silane in a glovebox or under a stream of inert gas. |
| Contaminated Glassware | Ensure glassware is scrupulously dried before use. |
Data Presentation
Table 1: General Stability of Common Chloropropyl Silanes
| Compound Name | CAS No. | Typical Shelf Life (Unopened) | Key Stability Considerations |
| (3-Chloropropyl)trimethoxysilane | 2530-87-2 | Not specified, but moisture-sensitive.[4] | Highly reactive with water. Store under inert gas. |
| (3-Chloropropyl)triethoxysilane | 5089-70-3 | 12 months[2] | Reacts with moisture. Keep container tightly sealed.[2] |
Note: Shelf life is highly dependent on storage conditions. The provided values are estimates for unopened containers stored under ideal conditions.
Table 2: Factors Influencing the Rate of Hydrolysis
| Factor | Effect on Hydrolysis Rate | Reason |
| Increasing Temperature | Increases | Provides the necessary activation energy for the reaction.[2] |
| Acidic or Alkaline pH | Increases (slowest at pH 7) | Both H+ and OH- ions catalyze the hydrolysis reaction.[1][2] |
| Increasing Water Concentration | Increases | Water is a reactant in the hydrolysis process. |
| Presence of Alcohol Co-solvent | Decreases | The presence of the alcohol product can slow the reaction due to equilibrium effects.[2] |
Experimental Protocols
Protocol 1: General Procedure for Silylation of an Alcohol
This protocol outlines a standard procedure for the protection of a primary or secondary alcohol using a chloropropyl silane.
Materials:
-
Alcohol substrate
-
Chloropropyl silane (e.g., (3-chloropropyl)trimethoxysilane)
-
Anhydrous non-protic solvent (e.g., dichloromethane, toluene)
-
Anhydrous non-nucleophilic base (e.g., triethylamine, pyridine)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of dry inert gas.
-
Reaction Setup: Assemble the reaction apparatus (flask, stirrer, dropping funnel, condenser) and flush with inert gas.
-
Addition of Reactants: In the reaction flask, dissolve the alcohol substrate and the base (typically 1.1-1.5 equivalents) in the anhydrous solvent.
-
Addition of Silane: Add the chloropropyl silane (typically 1.1-1.2 equivalents) dropwise to the stirred solution at 0°C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Method for Assessing Hydrolytic Stability
This protocol provides a framework for evaluating the stability of a chloropropyl silane in the presence of a controlled amount of water.
Materials:
-
Chloropropyl silane to be tested
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF)
-
Deionized water
-
Analytical instrument (e.g., Gas Chromatograph with Mass Spectrometer (GC-MS), FTIR spectrometer)
-
Vials with septa
Procedure:
-
Sample Preparation: In a controlled environment (e.g., glovebox), prepare stock solutions of the chloropropyl silane in the anhydrous solvent at a known concentration.
-
Addition of Water: To a series of vials, add a specific volume of the silane stock solution. Then, add varying, known amounts of deionized water to each vial to achieve different water-to-silane molar ratios.
-
Incubation: Seal the vials and maintain them at a constant temperature (e.g., 25°C).
-
Time-Point Analysis: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching (if necessary): Depending on the analytical method, it may be necessary to quench the hydrolysis reaction immediately upon sampling. This can be done by diluting the aliquot in a large volume of anhydrous solvent.
-
Analysis: Analyze the aliquots using a suitable analytical technique.
-
GC-MS: Monitor the disappearance of the parent chloropropyl silane peak and the appearance of hydrolysis and condensation product peaks.
-
FTIR: Monitor the disappearance of Si-O-R bands and the appearance of Si-OH and Si-O-Si bands.
-
-
Data Analysis: Plot the concentration of the chloropropyl silane as a function of time for each water concentration. From this data, the rate of hydrolysis can be determined.
Visualizations
Caption: Hydrolysis and condensation pathway of a chloropropyl silane upon exposure to moisture.
Caption: Troubleshooting workflow for low-yield silylation reactions.
Caption: Relationship between storage conditions and the stability of chloropropyl silanes.
References
Technical Support Center: Improving the Durability of Silane-Based Surface Coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with silane-based surface coatings.
Troubleshooting Guide
This guide addresses specific problems that may arise during the application and use of silane coatings, offering potential causes and preventative measures.
1. Poor Adhesion or Delamination of the Coating
-
Question: My silane coating is peeling or flaking off the substrate. What could be the cause?
-
Answer: Poor adhesion is one of the most common issues and can stem from several factors. Inadequate surface preparation is a primary culprit; the substrate must be scrupulously clean, dry, and free of any contaminants like oils, grease, or dust.[1][2] The presence of a sufficient number of hydroxyl groups on the substrate surface is also critical for the chemical bonding of the silane.[3] Additionally, using an incorrect silane concentration—either too low or too high—can lead to a weak boundary layer.[1][4] Finally, ensure that the curing process (time and temperature) is adequate to form stable siloxane bonds with the substrate.[2][5][6]
2. Hazy or Opaque Coating Appearance
-
Question: The silane coating on my surface appears cloudy or hazy instead of clear. Why is this happening?
-
Answer: A hazy appearance often indicates premature polymerization or aggregation of the silane in the solution before it has had a chance to form a uniform monolayer on the substrate.[7] This can be caused by excessive water in the solvent or exposure to atmospheric moisture, which accelerates the hydrolysis and condensation reactions.[7][8] A high silane concentration can also promote self-polymerization in the solution.[7] To prevent this, it is recommended to use anhydrous solvents, prepare the silane solution immediately before use, and work in a controlled, low-humidity environment.[7]
3. Inconsistent Coating or "Coffee Ring" Effect
-
Question: After application, my coating is not uniform and has left a "coffee ring" stain. How can I achieve a more even coating?
-
Answer: Inconsistent coating thickness or the "coffee ring" effect is often a result of the application technique. For dip coating, the withdrawal speed from the silane solution can affect uniformity.[9] For spray or brush applications, ensuring even coverage without overloading the surface is crucial.[1][10] The choice of solvent and its evaporation rate also play a significant role. A solvent that evaporates too quickly can lead to uneven deposition.
4. Poor Hydrophobicity or Hydrophilicity
-
Question: I applied a hydrophobic silane, but the surface is not repelling water as expected. What went wrong?
-
Answer: Insufficient hydrophobicity (or hydrophilicity for corresponding silanes) can be due to incomplete monolayer formation or incorrect orientation of the silane molecules. This can be a result of inadequate surface preparation, insufficient reaction time, or the use of a silane concentration that is too low.[1] The presence of residual, unreacted hydroxyl groups on the surface can also compromise the desired surface energy.[3] Ensure the surface is properly activated to expose hydroxyl groups for bonding and that the reaction is allowed to proceed for a sufficient duration.
5. Coating Degradation Over Time
-
Question: My silane coating performed well initially but has lost its properties after a short period. What causes this degradation?
-
Answer: The long-term stability of silane coatings is influenced by environmental factors.[11] Exposure to moisture, especially under conditions of condensation, can lead to the dissolution of the silicon-oxygen bonds, causing the coating to degrade.[8] This degradation is often initiated at defect sites in the coating.[8] High alkalinity can also be detrimental to the siloxane bonds.[12][13] The choice of silane is also critical; for instance, dipodal silanes can offer significantly greater hydrolysis resistance.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for a silane solution?
A1: The ideal concentration typically ranges from 0.1% to 5% (v/v).[7] A 2% concentration is often a good starting point for many applications.[5][14] However, the optimal concentration depends on the specific silane, substrate, and desired coating thickness. It is always recommended to determine the best concentration experimentally. High concentrations can lead to the formation of thick, weak layers and solution polymerization, while very low concentrations may result in an incomplete monolayer.[1][4][7]
Q2: How important is the pH of the silane solution?
A2: The pH is a critical parameter that influences the rates of hydrolysis and condensation. For most non-amino silanes, adjusting the pH to a mildly acidic range of 4.5-5.5 with an acid like acetic acid is recommended to promote hydrolysis while minimizing premature self-condensation.[5][14][15] Amino silanes are self-alkaline and typically do not require pH adjustment.[16]
Q3: What are the recommended curing conditions for silane coatings?
A3: Curing is essential to form stable covalent bonds between the silane and the substrate and to crosslink the silane molecules.[6] Typical curing involves heating in an oven. Common conditions are 110-120°C for 30-60 minutes.[5][7] Alternatively, curing can be done at room temperature for 24 hours, provided the relative humidity is controlled (e.g., <60%).[5][14] The optimal curing time and temperature can vary depending on the silane and substrate.
Q4: Can I use water as a solvent for my silane?
A4: While some silanes, particularly aminosilanes, are water-soluble, many are not and require an alcohol-based solvent like ethanol or methanol.[4][16] A common solvent system is a mixture of 95% ethanol and 5% water, which provides the necessary water for hydrolysis.[5][14] Using anhydrous solvents is crucial when trying to prevent premature polymerization in the solution.[7]
Q5: How can I verify the quality and durability of my silane coating?
A5: Several techniques can be used to assess the quality and durability of your coating. Contact angle measurements are a simple way to determine the surface hydrophobicity or hydrophilicity.[17] Adhesion tests, such as the cross-cut test, can evaluate how well the coating is bonded to the substrate.[18] For long-term durability, electrochemical impedance spectroscopy (EIS) can be used to assess corrosion resistance over time in a corrosive environment.[11]
Data Presentation
Table 1: Typical Process Parameters for Silane Deposition
| Parameter | Typical Range | Key Considerations |
| Silane Concentration | 0.1% - 5% (v/v)[7] | Start with 2%.[5][14] High concentrations risk solution polymerization.[7] |
| Solvent | 95% Ethanol / 5% Water[5][14] | Use anhydrous solvents to prevent premature polymerization.[7] |
| pH (for non-amino silanes) | 4.5 - 5.5[5][14] | Use acetic acid for adjustment.[5][14] |
| Hydrolysis Time | 5 minutes - 24 hours[5][19] | Depends on silane type; allow sufficient time for silanol formation. |
| Application Method | Dip, Spray, Brush, Spin-coat[1][9] | Withdrawal speed (dip) and evenness of application are critical.[1][9] |
| Curing Temperature | Room Temp. or 110-120°C[5][7] | Higher temperatures accelerate curing but must be compatible with the substrate.[7] |
| Curing Time | 5-60 minutes (at temp.) or 24 hrs (room temp.)[5][7] | Ensure sufficient time for stable siloxane bond formation. |
Table 2: Influence of Silane Type on Coating Stability
| Silane Type | Substrate Example | Key Stability Characteristics |
| Epoxy Silanes (e.g., GPTMS) | Aluminum Alloy | High corrosion resistance and waterproof permeability.[11] |
| Amino Silanes (e.g., APTES) | Mild Steel | Significantly improves corrosion resistance.[11] |
| Fluorinated Silanes | Copper | Stability is highly dependent on the corrosive medium.[11] |
| Perfluorinated Silanes | Silicon | Superior thermal stability for high-temperature applications.[11] |
| Bis-silanes | Aluminum Alloy | Stronger waterproof permeability compared to monomeric silanes.[11] |
Experimental Protocols
Protocol 1: General Procedure for Silane Coating via Dip-Coating
-
Surface Preparation:
-
Thoroughly clean the substrate by sonicating in a sequence of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Activate the surface to generate hydroxyl groups, for example, by treating with a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) for 30 minutes, followed by copious rinsing with deionized water and drying. (Caution: Piranha solution is extremely corrosive and reactive).
-
-
Silane Solution Preparation:
-
Prepare a 95% ethanol / 5% water (v/v) solvent mixture.
-
Adjust the pH of the solvent to 4.5-5.5 using acetic acid.[5][14]
-
Add the desired silane to the pH-adjusted solvent with stirring to achieve a final concentration of 2% (v/v).[5][14]
-
Allow the solution to stir for at least 5 minutes to facilitate hydrolysis and the formation of silanols.[5][14]
-
-
Coating Deposition:
-
Rinsing and Curing:
Visualizations
Caption: Experimental workflow for silane-based surface coating.
References
- 1. zmsilane.com [zmsilane.com]
- 2. suncoating.com [suncoating.com]
- 3. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 4. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
- 5. gelest.com [gelest.com]
- 6. gelest.com [gelest.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. zmsilane.com [zmsilane.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. odot.org [odot.org]
- 14. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 15. chemsilicone.com [chemsilicone.com]
- 16. witschem.com [witschem.com]
- 17. odot.org [odot.org]
- 18. Silane Applications: A Guide for Effectively Addressing Some Adhesion Problems - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]
- 19. Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and avoiding side reactions during silanization
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and avoiding common side reactions during silanization.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the silanization process in a question-and-answer format.
Q1: My silanized surface appears hazy, cloudy, or has visible aggregates. What is the cause and how can I fix it?
A1: A hazy or aggregated appearance on your substrate is a common indicator of uncontrolled polymerization of the silane in the solution before it has a chance to form a uniform monolayer on the surface. This leads to the deposition of polysiloxane particles instead of a smooth film.
Primary Causes:
-
Excess Water: Too much water in the reaction environment (solvent, glassware, or atmosphere) can accelerate the self-condensation of silane molecules, leading to bulk polymerization.[1]
-
High Silane Concentration: Using a silane concentration that is too high promotes intermolecular reactions and the formation of aggregates.[1]
-
Elevated Temperature: High reaction temperatures can increase the rate of both the desired surface reaction and the undesired bulk polymerization.
Troubleshooting Steps:
-
Control Water Content: Ensure the use of anhydrous solvents and thoroughly dry all glassware. For vapor-phase deposition, control the humidity of the environment.[1]
-
Optimize Silane Concentration: Reduce the concentration of the silane in your solution. A good starting point for many applications is 1-2% (v/v), which can be empirically optimized.[1]
-
Lower Reaction Temperature: Perform the reaction at a lower temperature, such as room temperature, to slow down the polymerization rate.
Q2: The silanized surface is not exhibiting the expected hydrophobicity/hydrophilicity. What went wrong?
A2: This issue typically points to an incomplete or low-density silane layer on the substrate, or improper orientation of the functional groups.
Primary Causes:
-
Incomplete Reaction: The reaction between the silane and the surface hydroxyl groups may not have gone to completion due to insufficient reaction time or non-optimal temperature.[1]
-
Poor Substrate Preparation: An inadequately cleaned or activated surface will have a low density of hydroxyl (-OH) groups, which are necessary for the silane to bind.
-
Degraded Silane Reagent: Silanes are sensitive to moisture and can degrade over time if not stored properly.
-
Sub-optimal Curing: Insufficient curing temperature or time after silanization can result in a less stable and poorly organized silane layer.[1]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Increase the reaction time or moderately increase the temperature to promote a more complete reaction.[1]
-
Thorough Substrate Cleaning: Implement a rigorous cleaning protocol. For glass or silicon, treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma is effective for generating a high density of surface hydroxyl groups.[1]
-
Use Fresh Silane: Always use a fresh, high-quality silane solution for each experiment.[1]
-
Implement a Curing Step: After silanization, cure the substrate in an oven, typically at 110-120°C for 30-60 minutes, to stabilize the silane layer.[1]
-
Verify with Contact Angle Measurements: Use a goniometer to measure the water contact angle. A successful silanization will show a significant change in the contact angle compared to the untreated substrate.[1]
Q3: My results are inconsistent from one experiment to the next. How can I improve reproducibility?
A3: Inconsistent results are often due to subtle variations in experimental conditions.
Primary Causes:
-
Variable Water Content: Fluctuations in ambient humidity or moisture in the solvent can significantly affect the hydrolysis and condensation rates of the silane.
-
Inconsistent Substrate Pre-treatment: Variations in the cleaning and activation of the substrate lead to differing numbers of reactive sites.
-
Silane Solution Age: A silane solution prepared and left to stand for varying amounts of time will have different degrees of hydrolysis and oligomerization, affecting its reactivity with the surface.
Troubleshooting Steps:
-
Control the Environment: When possible, perform the silanization in a controlled environment like a glove box or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1]
-
Standardize Protocols: Meticulously follow a standardized and documented protocol for substrate cleaning, solution preparation, reaction time, and curing.
-
Prepare Fresh Solutions: Always prepare the silane solution immediately before use.
Quantitative Data Summary
The following tables summarize the impact of various experimental parameters on the outcomes of silanization.
Table 1: Effect of Reaction Conditions on Surface Roughness of APTES Films on Silicon
| Silane Concentration (in 96% ethanol) | Incubation Time (minutes) | Average Surface Roughness (nm) |
| 1% | 10 | 0.08 ± 0.02 |
| 2% | 20 | 0.13 ± 0.08 |
| 4% | 60 | 0.55 ± 0.31 |
| Data from AFM topographs of silanized silicon wafers.[2] |
Table 2: Effect of Silanization Conditions on Water Contact Angle
| Substrate | Silane Concentration (wt %) | Treatment Time (hours) | Treatment Temperature (°C) | Average Water Contact Angle (°) |
| Limestone | 0.5 | 24 | 20 (Room Temp) | 115.5 |
| Limestone | 1.0 | 24 | 20 (Room Temp) | 116.0 |
| Limestone | 2.0 | 24 | 20 (Room Temp) | 118.25 |
| Sandstone | 0.5 | 1 | 20 (Room Temp) | < 90 |
| Contact angle measurements indicate that for limestone, a 0.5 wt% silane concentration is sufficient to achieve significant hydrophobicity, while for sandstone, more stringent conditions (higher concentration, temperature, or longer time) are needed.[3] |
Key Signaling Pathways and Workflows
Silanization Reaction Pathways
The desired outcome of silanization is the formation of a stable, uniform monolayer on the substrate. However, side reactions such as hydrolysis in solution and self-condensation can lead to the formation of undesirable oligomers and polymers.
Caption: Desired silanization pathway versus side reactions.
Troubleshooting Workflow for Poor Silanization
This logical diagram provides a step-by-step guide to diagnosing and resolving common silanization issues.
Caption: Troubleshooting flowchart for silanization issues.
Detailed Experimental Protocols
Protocol 1: Solution-Phase Silanization of Silicon Wafers
This protocol is adapted for forming a self-assembled monolayer (SAM) on a silicon wafer.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Anhydrous toluene
-
Silane coupling agent (e.g., 3-aminopropyltriethoxysilane - APTES)
-
Deionized (DI) water
-
Ethanol or isopropanol
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning and Activation:
-
Immerse silicon wafers in freshly prepared Piranha solution in a clean glass beaker.
-
Heat the solution to 90-120°C for 30-60 minutes in a fume hood.
-
Carefully remove the wafers and rinse them extensively with DI water.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
-
Silanization:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., in a glove box), prepare a 1-2% (v/v) solution of the silane in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the silane solution.
-
Seal the vessel and allow the reaction to proceed for 2-24 hours at room temperature with gentle agitation.
-
-
Rinsing:
-
Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane.
-
Follow with a rinse in ethanol or isopropanol.
-
Dry the substrates under a stream of nitrogen.
-
-
Curing:
-
Place the silanized substrates in an oven at 110-120°C for 30-60 minutes to cure the silane layer.[1]
-
Protocol 2: Vapor-Phase Silanization of Glass Slides
This protocol is suitable for creating a hydrophobic coating on glass slides.
Materials:
-
Glass microscope slides
-
Detergent
-
Deionized (DI) water
-
Silanizing agent (e.g., dichlorodimethylsilane)
-
Vacuum desiccator
-
Hotplate
Procedure:
-
Substrate Cleaning:
-
Wash the glass slides with water and detergent.
-
Rinse thoroughly with DI water and then dry completely.
-
-
Vapor Deposition:
-
Inside a fume hood, place a small aluminum foil cap containing a few drops of the silanizing agent inside a vacuum desiccator.
-
Place the cleaned and dried glass slides in the desiccator, ensuring they do not touch the liquid silane.
-
Evacuate the desiccator to allow the silane to vaporize and coat the slides.
-
Leave the slides in the desiccator for 15-30 minutes.
-
-
Curing:
-
Remove the slides from the desiccator and place them on a hotplate in the fume hood at 150°C for 10-15 minutes to cure the silane layer and evaporate any excess silane.
-
References
Technical Support Center: Purification of (3-Chloropropyl)diethoxymethylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Chloropropyl)diethoxymethylsilane. The following information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: The most effective and commonly used method for purifying this compound is vacuum fractional distillation . This technique is ideal for separating the desired product from impurities with close boiling points and for distilling heat-sensitive compounds, as the vacuum lowers the boiling point, reducing the risk of thermal decomposition.[1][2]
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can originate from the starting materials, side reactions during synthesis, or hydrolysis. These may include:
-
Unreacted starting materials: Such as methyldiethoxysilane and allyl chloride.
-
Side-reaction byproducts: Including isomers or products of incomplete reactions.
-
Hydrolysis products: (3-Chloropropyl)methyldiethoxysilanol and its condensation products (disiloxanes, oligosiloxanes) can form if moisture is present. Chlorosilanes are susceptible to hydrolysis.
-
Solvent residues: If a solvent was used during the synthesis.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound is typically assessed using Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] This method allows for the separation and identification of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify organic impurities.
Q4: What are the key physical properties of this compound relevant to its purification?
A4: Understanding the physical properties is crucial for a successful purification. Key parameters are summarized in the table below.
| Property | Value |
| Molecular Weight | 210.77 g/mol [5] |
| Boiling Point | Not available at atmospheric pressure (decomposes). |
| 81-83 °C at 10 mmHg (approx. 13.3 mbar) | |
| Density | 0.979 g/cm³ |
| Refractive Index | 1.428 |
| Appearance | Colorless transparent liquid[6] |
Note: The boiling point is pressure-dependent. A nomograph can be used to estimate the boiling point at different vacuum pressures.
Troubleshooting Guides
This section addresses specific problems that may arise during the vacuum fractional distillation of this compound.
Problem 1: The product is not distilling at the expected temperature.
| Possible Cause | Troubleshooting Steps |
| Inaccurate pressure reading: The vacuum gauge may be faulty or improperly calibrated. | 1. Check the vacuum pump and all connections for leaks. 2. Verify the accuracy of the vacuum gauge with a calibrated one. |
| Presence of low-boiling impurities: Volatile impurities will distill first at a lower temperature. | 1. Collect the initial fraction (forerun) separately until the distillation temperature stabilizes at the expected boiling point of the product. 2. Analyze the forerun by GC-MS to identify the impurities. |
| System leak: A leak in the distillation apparatus will result in a higher pressure and consequently a higher boiling point. | 1. Carefully inspect all glass joints and connections for proper sealing. Ensure all joints are adequately greased with a suitable vacuum grease. 2. Check the tubing for cracks or loose connections. |
| Insufficient heating: The heating mantle may not be providing enough energy to bring the compound to its boiling point at the given pressure. | 1. Ensure the heating mantle is in good contact with the distillation flask. 2. Gradually increase the heating mantle temperature. Avoid overheating, which can lead to decomposition. |
Problem 2: The distillation is very slow or has stopped.
| Possible Cause | Troubleshooting Steps |
| "Bumping" of the liquid: Sudden, violent boiling can disrupt the distillation process. | 1. Ensure a stir bar is used for smooth boiling. Boiling chips are not effective under vacuum.[7] 2. Maintain a steady and controlled heating rate. |
| Flooding of the distillation column: Excessive heating can cause too much vapor to rise, preventing the condensed liquid (reflux) from returning to the flask. | 1. Reduce the heating rate to allow the column to equilibrate. 2. Ensure the condenser has an adequate flow of coolant. |
| Solidification in the condenser: If the product's melting point is close to the coolant temperature, it may solidify and block the condenser. | 1. This compound is a liquid at room temperature, so this is unlikely. However, if high-melting point impurities are present, this could be a factor. 2. Use a coolant with a slightly higher temperature if necessary, while still ensuring efficient condensation. |
Problem 3: The purified product is cloudy or contains particulate matter.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis due to moisture: Traces of water in the crude product or the distillation apparatus can lead to the formation of insoluble siloxanes. | 1. Ensure all glassware is thoroughly dried in an oven before assembly. 2. Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. 3. Consider treating the crude product with a drying agent (e.g., anhydrous magnesium sulfate) and filtering before distillation. |
| Decomposition: Excessive heating can cause the compound to decompose, leading to the formation of solid byproducts. | 1. Maintain the lowest possible distillation temperature by using a good vacuum. 2. Avoid prolonged heating. |
| Contamination from grease: Using too much vacuum grease can lead to contamination of the distillate. | 1. Apply a thin, even layer of grease to the upper part of the male joint. 2. Ensure no grease comes into contact with the product vapor path. |
Experimental Protocols
Detailed Protocol for Vacuum Fractional Distillation
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks (multiple, for collecting different fractions)
-
Vacuum pump and vacuum trap
-
Heating mantle with a stirrer
-
Stir bar
-
Vacuum grease
-
Inert gas source (optional)
Procedure:
-
Apparatus Setup:
-
Thoroughly clean and dry all glassware.
-
Add the crude this compound and a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with a minimal amount of vacuum grease.
-
Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Connect the condenser to a coolant source.
-
Connect the vacuum takeoff to a vacuum trap and then to the vacuum pump.
-
-
Distillation:
-
Turn on the condenser coolant and the stirrer.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 10 mmHg).
-
Once the desired vacuum is reached and stable, begin to heat the distillation flask gently.
-
Observe the reflux in the fractionating column. A steady rate of reflux is necessary for good separation.
-
Collect the initial fraction (forerun) in the first receiving flask. This fraction will contain any low-boiling impurities.
-
When the temperature stabilizes at the boiling point of this compound at the working pressure, switch to a clean receiving flask to collect the main product fraction.
-
Continue to collect the product as long as the temperature and pressure remain constant.
-
If the temperature rises significantly after the main fraction is collected, it indicates the presence of higher-boiling impurities. Stop the distillation or collect this fraction in a separate flask.
-
Do not distill to dryness to avoid the formation of potentially explosive peroxides and decomposition products.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool down to room temperature.
-
Slowly and carefully release the vacuum. If using an inert gas, introduce it into the system.
-
Turn off the condenser coolant and the stirrer.
-
Disassemble the apparatus and transfer the purified product to a clean, dry, and sealed container.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Relationship between impurity types and purification methods.
References
- 1. youtube.com [youtube.com]
- 2. jackwestin.com [jackwestin.com]
- 3. calpaclab.com [calpaclab.com]
- 4. (3-glycidoxypropyl) trimethoxysilane - AIR analysis - Analytice [analytice.com]
- 5. This compound | C8H19ClO2Si | CID 83536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up Surface Functionalization Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up surface functionalization processes.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of surface functionalization experiments, offering potential causes and solutions.
Issue 1: Inconsistent or Low Ligand Density on the Surface
Question: We are observing inconsistent or lower-than-expected ligand density on our substrate after scaling up our surface functionalization protocol. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent or low ligand density during scale-up can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Workflow:
Influence of solvent and pH on silanization efficiency
Technical Support Center: Silanization Efficiency
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize silanization reactions, with a specific focus on the critical roles of solvent and pH.
Frequently Asked Questions & Troubleshooting
Q1: Why is the functionalization of my substrate inconsistent or lower than expected after silanization?
A1: Inconsistent or poor surface modification is often a primary indicator of an incomplete or poorly formed silane layer. Several factors related to solvent and pH can be the cause:
-
Inadequate Hydrolysis: The silane's alkoxy groups (e.g., methoxy, ethoxy) must first hydrolyze into reactive silanol (Si-OH) groups to bond with the substrate's surface hydroxyls.[1] Insufficient water in the reaction solvent can lead to incomplete hydrolysis and, consequently, poor surface coverage.[1]
-
Poor Substrate Preparation: The substrate must be thoroughly cleaned and have a high density of surface hydroxyl (-OH) groups for the reaction to be effective.[2]
-
Incorrect pH: The rates of both hydrolysis and condensation are highly pH-dependent. The optimal pH facilitates the formation of silanols without causing excessive self-condensation in the solution.[3][4]
-
Suboptimal Silane Concentration: A concentration that is too low may result in incomplete surface coverage, while a concentration that is too high can lead to the formation of aggregates and non-uniform multilayers instead of a monolayer.[2]
Recommended Actions:
-
Control Water Content: For reactions in non-aqueous solvents, ensure a controlled amount of water is present to facilitate hydrolysis. For anhydrous reactions (e.g., with chlorosilanes in toluene), rigorously exclude water to prevent premature polymerization.[2][5]
-
Optimize pH: For aqueous or alcohol/water solutions, adjust the pH to accelerate hydrolysis. A common starting point is a slightly acidic pH of 4.5-5.5, often adjusted with acetic acid.[5][6]
-
Optimize Silane Concentration: The ideal concentration is application-specific. Start with a low concentration (e.g., 1-2% v/v) and empirically determine the optimum for your substrate and silane.[2]
Q2: I'm observing a hazy film or aggregated particles on my substrate. What is the cause and how can I fix it?
A2: A hazy appearance or the presence of particles typically results from the premature polymerization (self-condensation) of the silane in the solution.[1] These siloxane polymers then deposit onto the surface rather than forming an ordered, covalently bonded layer.
-
Excess Water or Incorrect pH: Too much water or a highly acidic/basic pH can accelerate silane self-condensation in the bulk solution before it has a chance to react with the surface. The rate of condensation is slowest near a neutral pH and increases in acidic or basic conditions.[7][8]
-
High Silane Concentration: Higher concentrations increase the probability of silane molecules reacting with each other instead of the substrate.[1]
-
Elevated Temperature: High temperatures can increase the rate of undesired bulk polymerization.[1]
Recommended Actions:
-
Solvent and Water Control: If using an anhydrous solvent like toluene, ensure it is truly dry.[5] When using aqueous alcohol solutions, prepare the silane solution immediately before use to minimize the time for bulk polymerization to occur.[1]
-
pH Adjustment: Maintain the pH in a range that favors hydrolysis but does not excessively accelerate condensation. For many alkoxysilanes, a pH of 4.5-5.5 is a good starting point.[6]
-
Reduce Silane Concentration: Lowering the silane concentration can significantly reduce the rate of self-polymerization.[1]
-
Control Temperature: Perform the reaction at room temperature or a moderately elevated temperature, avoiding excessive heat that can speed up polymerization.[1]
Q3: Which solvent should I choose for my silanization reaction?
A3: The choice of solvent is critical and depends on the type of silane used and the desired outcome (monolayer vs. multilayer).
-
Anhydrous Aprotic Solvents (e.g., Toluene, Hexane): These are required for highly reactive silanes like chlorosilanes. The reaction proceeds by direct nucleophilic displacement of the chloride by surface hydroxyl groups. This method is excellent for forming well-ordered monolayers, provided the substrate is properly dried to remove adsorbed water.[5] Any trace amount of water can lead to bulk polymerization.
-
Polar Protic Solvents (e.g., Ethanol, Isopropanol): These are commonly used for alkoxysilanes (e.g., methoxy- or ethoxysilanes). These solvents can participate in the reaction. Often, a mixture like 95% ethanol and 5% water is used to provide the necessary water for controlled hydrolysis.[6] Protic solvents can stabilize the silanol intermediates through hydrogen bonding.[9]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents can also be used. They do not participate in hydrogen bonding with the nucleophile to the same extent as protic solvents, which can influence the reaction rate and the morphology of the resulting silane layer.[9][10] Some studies suggest acetonitrile can promote the formation of a rougher layer with more polymer islands.[11]
Key Considerations:
-
Silane Reactivity: Chlorosilanes react with alcohols, so anhydrous aprotic solvents are necessary.[5] Alkoxysilanes are less reactive and require water for hydrolysis, making aqueous alcohol solutions suitable.[6]
-
Desired Layer Structure: For a dense, highly ordered monolayer, vapor-phase deposition or solution-phase deposition in a truly anhydrous aprotic solvent is often preferred.[5] For thicker, polymeric layers, aqueous solutions can be effective.[12]
Q4: What is the optimal pH for silanization, and how do I control it?
A4: The optimal pH is a balance between the rates of silane hydrolysis and silanol condensation.
-
Hydrolysis: The hydrolysis of alkoxysilanes is catalyzed by both acid and base. The rate is generally lowest at a neutral pH (~7) and increases significantly under acidic or basic conditions.[8]
-
Condensation: The condensation of silanols to form siloxane bonds is also pH-dependent. The rate is slowest around pH 4 and increases as the pH becomes more acidic or basic. Silanols are most stable around pH 3-4.[4][13]
General Recommendations:
-
For many applications using alkoxysilanes in an alcohol/water mixture, a pH of 4.5 to 5.5 is recommended.[6] This provides a rapid rate of hydrolysis while keeping the condensation rate manageable, allowing the hydrolyzed silanols time to react with the surface rather than with each other in solution.[6][14]
-
This pH is typically achieved by adding a small amount of an acid, such as acetic acid , to the solution.[6]
-
For aminosilanes, the amine group itself can act as a catalyst, so pH adjustment is often not necessary.[5]
Quantitative Data on Silanization Efficiency
The effectiveness of a silanization process is often quantified by measuring the water contact angle on the modified surface. A higher contact angle indicates a more hydrophobic surface, which is a common goal for silanization with alkyl- or fluoro-functionalized silanes.
Table 1: Influence of pH on Water Contact Angle after Silanization (Note: These are representative values. Actual results will vary based on the specific silane, substrate, concentration, and reaction time.)
| pH of Silane Solution | Typical Water Contact Angle (°) | Observation | Reference |
| < 3 | Variable, often lower | Very rapid hydrolysis and condensation can lead to disordered layers.[15] | [4][15] |
| 4.5 - 5.5 | High and consistent | Optimal balance of hydrolysis and condensation for many systems.[6] | [6][14] |
| 7 (Neutral) | Lower | Very slow hydrolysis rate leads to incomplete surface reaction.[8] | [8] |
| > 8 | Variable | Rapid condensation can lead to bulk polymerization and particle deposition.[15] | [15] |
Table 2: Influence of Solvent on Silanization Outcome (Note: Represents general trends for achieving a hydrophobic surface with an alkylsilane.)
| Solvent Type | Key Characteristics | Typical Outcome | Reference |
| Anhydrous Toluene (with chlorosilane) | Aprotic, non-polar. Requires strict exclusion of water. | Forms a well-ordered, dense monolayer with high hydrophobicity. | [5] |
| 95% Ethanol / 5% Water (with alkoxysilane) | Protic, polar. Controlled water for hydrolysis. | Forms a uniform, cross-linked layer. Good hydrophobicity. | [6] |
| Aqueous Solution (with alkoxysilane) | High water content. | Prone to forming thicker, polymeric layers (multilayers). Can lead to aggregates if not controlled. | [12] |
| Acetone (with alkoxysilane) | Aprotic, polar. | Can promote rapid diffusion and potentially different layer morphology (e.g., polymer islands). | [11] |
Experimental Protocols
Protocol 1: Silanization in an Aqueous Alcohol Solution (General Purpose)
This method is suitable for alkoxysilanes (e.g., those with methoxy or ethoxy groups) on hydroxyl-rich surfaces like glass or silicon.
-
Substrate Cleaning: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. A common method for glass is immersion in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes, followed by extensive rinsing with deionized (DI) water. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care). Dry the substrate in an oven at 110-120°C and/or under a stream of nitrogen.[2]
-
Prepare Silanization Solution:
-
Prepare a 95:5 (v/v) solution of ethanol and DI water.
-
Adjust the solution to a pH of 4.5-5.5 using a dilute solution of acetic acid.[6]
-
Immediately before use, add the alkoxysilane to the pH-adjusted solvent with vigorous stirring to achieve a final concentration of 1-2% (v/v).[6]
-
Allow the solution to stir for approximately 5-10 minutes to allow for silane hydrolysis.[6]
-
-
Immersion: Immerse the cleaned, dry substrates in the freshly prepared silane solution for 2-5 minutes with gentle agitation.[6]
-
Rinsing: Remove the substrates and rinse them thoroughly with fresh ethanol or isopropanol to remove any physically adsorbed, unreacted silane.[1]
-
Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable covalent bonds with the surface and cross-linking within the silane layer.[2]
Protocol 2: Silanization in an Anhydrous Aprotic Solvent
This method is required for highly reactive silanes, such as chlorosilanes, and is designed to produce a high-quality monolayer.
-
Substrate Preparation: Clean the substrate as described in Protocol 1. Critically, the substrate must be made anhydrous by baking at a higher temperature (e.g., 150°C for 4 hours) to remove all adsorbed water.[5]
-
Solvent and Silane Preparation: Use a truly anhydrous aprotic solvent like toluene or hexane. Ensure all glassware is oven-dried. Prepare a 1-5% (v/v) solution of the chlorosilane in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Immersion: Immerse the anhydrous substrate in the silane solution. Reaction times can vary significantly, from 1 to 24 hours, often at reflux temperatures to drive the reaction to completion.[5][16]
-
Rinsing: After the reaction, remove the substrate and rinse it thoroughly with fresh anhydrous solvent (e.g., toluene), followed by a rinse with a solvent like ethanol or acetone to remove residual reactants.[17]
-
Drying: Dry the substrate under a stream of nitrogen. A post-curing step is often not required as the covalent bond forms directly during the reaction, but a mild bake can help remove residual solvent.[5]
Visualizations
Caption: A typical workflow for solution-phase silanization.
Caption: Key reaction pathways in silanization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. gelest.com [gelest.com]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Silane Coupling Agent Modification on Properties of Brass Powder-Water-Based Acrylic Coating on Tilia europaea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of different silane coupling agents for adhesion
For Researchers, Scientists, and Drug Development Professionals
Silane coupling agents are organosilicon compounds that serve as a critical interface between inorganic and organic materials, enhancing adhesion and promoting surface modification.[1] Their bifunctional nature allows them to form a durable bridge, improving the performance and longevity of composite materials, coatings, and biomedical devices.[1][2] This guide provides a comparative analysis of various silane coupling agents, with a focus on their performance in altering surface wettability and enhancing adhesion strength, supported by experimental data and detailed protocols.
Performance Comparison of Silane Coupling Agents
The efficacy of a silane coupling agent is dictated by its chemical structure, the nature of the substrate, and the polymer matrix it is intended to bond with.[1] Key performance indicators include the ability to modify surface wettability, measured by contact angle, and the enhancement of bond strength, typically quantified by shear bond strength testing.[1]
Quantitative Data Summary
The following table summarizes the performance of different silane coupling agents in terms of their effect on surface wettability (contact angle) and adhesion strength (shear bond strength). It is important to note that the data is compiled from various studies, and experimental conditions may vary.
| Silane Coupling Agent Type | Chemical Name/Abbreviation | Substrate | Polymer/Adhesive | Adhesion Test | Key Findings | Reference |
| Amino-silane | 3-aminopropyltriethoxysilane (APTES) | Tin | Polyurethane Acrylate (PUA) | Tape Peel Test | No delamination observed, indicating strong adhesion due to the formation of interfacial bonds. | |
| N-aminoethyl-3-aminopropylmethyl-dimethoxysilane (HD-103) | Not specified | Silicone Resin | Not specified | Adhesive strength reached 1.53 MPa at 13 wt% concentration. | [3] | |
| Epoxy-silane | 3-glycidyloxypropyltrimethoxysilane (GPTMS) | Not specified | Epoxy Resin | Not specified | Forms strong, non-yellowing adhesion to both inorganic and organic surfaces.[4] | [5][6] |
| Acrylate-silane | 3-acryloyloxypropyltrimethoxysilane | Silica-coated Titanium | Resin Composite Cement | Shear Bond Strength | Dry: 22.5 (± 2.5) MPa; Thermocycled: 14.8 (± 3.8) MPa | [7] |
| Methacrylate-silane | 3-methacryloyloxypropyltrimethoxysilane (MPS) | Silica-coated Titanium | Resin Composite Cement | Shear Bond Strength | Thermocycled: 14.2 (± 5.8) MPa | [7] |
| Isocyanate-silane | 3-isocyanatopropyltriethoxysilane (IPTES) | Tin | Polyurethane (PU) | Not specified | Provided excellent adhesion for PU and PU with silicone rubber coatings. | |
| Mercapto-silane | 3-mercaptopropyltrimethoxysilane | Silica-coated Titanium | Resin Composite Cement | Shear Bond Strength | Implied to have high adhesion. | [7] |
| Vinyl-silane | Vinyltrimethoxysilane (VTMS) | Not specified | Polyolefins | Not specified | Participates in free radical polymerization to form cross-linked structures.[5] | [5][8] |
Mechanism of Action
Silane coupling agents function by creating a chemical bridge between an inorganic substrate and an organic polymer.[9] This process typically involves three steps:
-
Hydrolysis: The alkoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol groups.[10]
-
Condensation: The silanol groups can then condense with hydroxyl groups on the surface of the inorganic substrate, forming stable covalent bonds (Si-O-Substrate).[10] They can also self-condense to form a cross-linked siloxane network on the surface.
-
Interfacial Bonding: The organofunctional group of the silane interacts with the organic polymer matrix, either through chemical reaction or physical entanglement, completing the adhesive bridge.[9]
General mechanism of silane coupling agent action.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for common experimental procedures used in the evaluation of silane coupling agents.
Protocol 1: Substrate Preparation and Silane Application (Primer Method)
-
Substrate Cleaning: Thoroughly clean the inorganic substrate to remove any organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.
-
Surface Activation (Optional but Recommended): To generate surface hydroxyl groups, the substrate can be treated with a plasma cleaner or piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Silane Solution Preparation: Prepare a dilute solution of the silane coupling agent, typically 0.5-5% by weight, in a suitable solvent.[4][11] A common solvent system is a mixture of ethanol and water (e.g., 95:5 v/v) to promote hydrolysis.[12]
-
Silane Application: The silane solution can be applied to the cleaned substrate by dipping, spraying, or wiping.[4][12]
-
Curing/Drying: Allow the solvent to evaporate at room temperature or heat the coated substrate at a moderate temperature (e.g., below 125°C) to promote the condensation reaction and the formation of covalent bonds with the substrate.[12] Excessive heating can lead to a thick, crosslinked silane layer which may act as a weak boundary layer.[12]
Protocol 2: Shear Bond Strength Testing
-
Adhesive Application: Apply the desired organic polymer or adhesive to the silane-treated surface of the substrate.
-
Assembly of Test Specimen: Bond a second substrate (which may or may not be silane-treated) to the adhesive-coated surface to form a lap shear specimen. Ensure a consistent bond line thickness.
-
Curing of Adhesive: Cure the adhesive according to the manufacturer's instructions.
-
Testing: Mount the lap shear specimen in a universal testing machine. Apply a tensile force at a constant crosshead speed (e.g., 100 mm/min) until failure occurs.[3]
-
Calculation: Calculate the shear bond strength in megapascals (MPa) by dividing the maximum load (in Newtons) by the bonding area (in mm²).[1]
-
Statistical Analysis: Perform the test on a statistically significant number of samples (e.g., n=10) and report the mean shear bond strength and standard deviation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating [mdpi.com]
- 4. Types of Silane Coupling Agent- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 5. silicorex.com [silicorex.com]
- 6. chemsilicone.com [chemsilicone.com]
- 7. benchchem.com [benchchem.com]
- 8. chinacouplingagents.com [chinacouplingagents.com]
- 9. researchgate.net [researchgate.net]
- 10. server.ccl.net [server.ccl.net]
- 11. azom.com [azom.com]
- 12. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
A Researcher's Guide to Confirming Covalent Silane Attachment: An XPS-Centric Comparison
For researchers, scientists, and drug development professionals, the successful covalent attachment of silanes to a surface is a critical step in a multitude of applications, from biomaterial engineering to drug delivery systems. Verifying this attachment is paramount. This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS) with other common surface analysis techniques, offering the detailed data and protocols necessary to make an informed decision for your experimental needs.
X-ray Photoelectron Spectroscopy (XPS) stands as a premier technique for confirming the covalent attachment of silanes. Its ability to provide elemental composition and chemical state information for the top few nanometers of a surface makes it exceptionally well-suited for analyzing thin silane layers.[1][2][3][4] By detecting the presence of silicon and other elements from the silane molecule on the substrate and analyzing the high-resolution spectra of these elements, researchers can gain definitive evidence of successful silanization.
The Power of XPS in Silane Characterization
XPS operates on the principle of the photoelectric effect. When a surface is irradiated with X-rays, core-level electrons are emitted. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, shifts in these binding energies provide information about the chemical environment of the atoms, enabling the confirmation of covalent bond formation.[2][3]
A typical XPS analysis of a silanized surface will show the appearance of silicon (Si 2p) and carbon (C 1s) peaks, and if the silane contains other elements like nitrogen (N 1s) or fluorine (F 1s), those will be present as well.[5] High-resolution scans of the Si 2p peak can distinguish between silicon in the underlying substrate (e.g., SiO2) and silicon in the silane layer (Si-C, Si-O-Si bonds), providing direct evidence of the covalent linkage.[5]
Experimental Protocol: XPS Analysis of Silanized Surfaces
A standard protocol for analyzing a silane-modified surface using XPS is as follows:
-
Sample Preparation: The silanized substrate is carefully mounted on a sample holder, typically using double-sided, vacuum-compatible adhesive tape. It is crucial to avoid any surface contamination during handling.
-
Introduction into UHV: The sample is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument. A high vacuum is necessary to prevent scattering of the photoelectrons.
-
Survey Scan: A wide-range energy scan (e.g., 0-1100 eV) is performed to identify all the elements present on the surface.
-
High-Resolution Scans: High-resolution spectra are then acquired for the elements of interest (e.g., Si 2p, C 1s, O 1s, and N 1s if applicable). These scans are performed at a lower pass energy to achieve higher energy resolution, allowing for the identification of different chemical states.
-
Data Analysis: The resulting spectra are analyzed to determine the elemental composition (in atomic percent) and to identify the chemical states by fitting the high-resolution peaks to known binding energies. The thickness of the silane layer can also be estimated from the attenuation of the substrate signal.
Quantitative Data from XPS
The quantitative data obtained from an XPS analysis of a silanized surface can be summarized as follows:
| Parameter | Typical Quantitative Output | Significance |
| Elemental Composition | Atomic concentration (%) of Si, C, O, N, etc. | Confirms the presence of the silane on the surface. |
| High-Resolution Spectra | Binding energies (eV) of Si 2p, C 1s, O 1s, etc. | Identifies chemical states and confirms covalent bonding (e.g., Si-O-Substrate). |
| Layer Thickness | Estimated thickness of the silane layer (nm). | Provides information on the uniformity and extent of the silanization. |
| Stoichiometry | Ratios of atomic concentrations (e.g., N/Si, C/Si). | Can be compared to the theoretical stoichiometry of the silane molecule to assess layer integrity. |
A Comparative Look: XPS vs. Alternative Techniques
While XPS is a powerful tool, other techniques can provide complementary or alternative information for characterizing silanized surfaces. The choice of technique will depend on the specific information required, the nature of the substrate, and the available instrumentation.
| Technique | Principle | Information Provided | Key Advantages | Key Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of core-level electron binding energies. | Elemental composition, chemical states, layer thickness. | High surface sensitivity, provides chemical bonding information. | Requires high vacuum, limited lateral resolution.[1][2] |
| Atomic Force Microscopy (AFM) | Scanning a sharp tip over the surface to map topography. | Surface morphology, roughness, layer thickness (via scratching). | High lateral resolution, can be performed in air or liquid.[6][7] | Does not provide chemical information directly, tip can damage the sample.[6][8] |
| Contact Angle Goniometry | Measurement of the angle a liquid droplet makes with the surface. | Surface wettability (hydrophobicity/hydrophilicity). | Simple, rapid, and inexpensive. | Indirect measure of surface chemistry, sensitive to surface roughness and contamination.[9][10][11] |
| Spectroscopic Ellipsometry | Measurement of the change in polarization of light upon reflection. | Film thickness, refractive index. | Non-destructive, high precision for thickness measurement.[12][13] | Requires a reflective substrate and a model for data fitting.[12][14] |
| Fourier-Transform Infrared Spectroscopy (FTIR-ATR) | Analysis of the absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups. | Sensitive to organic functional groups, can be performed in situ.[15][16] | Substrate must be IR transparent or a reflective ATR crystal must be used. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Mass analysis of ions sputtered from the surface by a primary ion beam. | Elemental and molecular composition of the outermost surface layer. | Extremely high surface sensitivity, provides molecular information.[17][18][19] | Destructive, quantification can be challenging due to matrix effects.[19] |
Detailed Experimental Protocols for Alternative Techniques
Atomic Force Microscopy (AFM)
-
Sample Preparation: The silanized substrate is mounted on a magnetic sample puck.
-
Cantilever Selection: A cantilever with a sharp tip appropriate for the desired imaging mode (e.g., tapping mode for soft silane layers) is selected and installed.
-
Imaging: The tip is brought into close proximity to the surface, and the laser deflection is monitored as the tip scans across the sample. The feedback loop maintains a constant tip-sample interaction to generate a topographical image.
-
Data Analysis: The AFM software is used to analyze the images to determine surface roughness (e.g., root mean square roughness) and to measure the height of features, which can indicate the thickness of the silane layer if a scratch is made.[5][20]
Contact Angle Goniometry
-
Sample Preparation: The silanized substrate is placed on the sample stage of the goniometer. The surface should be clean and level.
-
Droplet Deposition: A small droplet (typically 2-5 µL) of a probe liquid (e.g., deionized water) is gently dispensed onto the surface.[21]
-
Image Capture: A high-resolution image of the droplet profile is captured.
-
Angle Measurement: The software analyzes the image to determine the contact angle at the three-phase (solid-liquid-gas) interface. An average of multiple measurements across the surface is typically taken.[22]
Spectroscopic Ellipsometry
-
Substrate Characterization: The optical properties (refractive index and extinction coefficient) of the bare substrate are measured first.
-
Sample Measurement: The silanized substrate is placed on the sample stage, and the change in polarization of a broadband light source is measured over a range of wavelengths and angles of incidence.
-
Modeling: An optical model consisting of the substrate and a thin film representing the silane layer is constructed. The thickness and refractive index of the silane layer are varied in the model until the calculated data matches the experimental data.[12]
Fourier-Transform Infrared Spectroscopy in Attenuated Total Reflectance mode (FTIR-ATR)
-
Crystal Preparation: The ATR crystal (e.g., Germanium or Zinc Selenide) is cleaned thoroughly.
-
Background Spectrum: A background spectrum of the clean, dry ATR crystal is collected.
-
Sample Contact: The silanized surface is brought into intimate contact with the ATR crystal.
-
Sample Spectrum: The infrared spectrum of the sample is collected.
-
Data Analysis: The background spectrum is subtracted from the sample spectrum to obtain the absorbance spectrum of the silane layer. Characteristic peaks corresponding to Si-O-Si, C-H, and other functional groups are identified.[15]
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
-
Sample Preparation: The silanized substrate is mounted in the ToF-SIMS instrument.
-
Analysis: A pulsed primary ion beam (e.g., Bi3+) is rastered over the surface, causing the emission of secondary ions.
-
Mass Analysis: The secondary ions are accelerated into a time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio.
-
Data Interpretation: Mass spectra are generated, showing the elemental and molecular fragments present on the surface. This can provide a detailed fingerprint of the silane layer.[18][19]
Visualizing the Workflow and Comparisons
To further clarify the process and the relationships between these techniques, the following diagrams are provided.
Conclusion
Confirming the covalent attachment of silanes is a critical quality control step in many advanced research and development fields. While XPS provides the most direct and comprehensive evidence of successful silanization through its elemental and chemical state analysis, a multi-technique approach often yields the most complete picture of the modified surface. By understanding the strengths and limitations of each technique presented in this guide, researchers can select the most appropriate analytical strategy to validate their surface modification and ensure the success of their downstream applications.
References
- 1. xpsanalysis.wordpress.com [xpsanalysis.wordpress.com]
- 2. Advantages & Disadvantages of XPS Spectroscopy Testing & Analysis [innovatechlabs.com]
- 3. XPS vs AES (Auger Electron Spectroscopy) for Surface Analysis [eureka.patsnap.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Atomic force microscope (AFM), the key tool for surface analysis - ATRIA Innovation [atriainnovation.com]
- 7. The Basics of Atomic Force Microscopy in Surface Morphology – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. mdpi.com [mdpi.com]
- 9. brighton-science.com [brighton-science.com]
- 10. Uncertainties in contact angle goniometry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 11. Uncertainties in contact angle goniometry - Soft Matter (RSC Publishing) DOI:10.1039/C9SM01221D [pubs.rsc.org]
- 12. details | Park Systems [parksystems.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. ipfdd.de [ipfdd.de]
- 15. piketech.com [piketech.com]
- 16. In situ ATR-FT-IR kinetic studies of molecular transport and surface binding in thin sol-gel films: reactions of chlorosilane reagents in porous silica materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diva-portal.org [diva-portal.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. users.aalto.fi [users.aalto.fi]
A Comparative Guide to Surface Analysis of (3-Chloropropyl)diethoxymethylsilane Treatment via AFM
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Surface Modification Agents Supported by Experimental Data.
This guide provides a comprehensive comparison of surfaces treated with (3-Chloropropyl)diethoxymethylsilane and other commonly used silane coupling agents. The performance of these surface modifications is evaluated through Atomic Force Microscopy (AFM) analysis, offering insights into surface topography and roughness. This document is intended to assist researchers in selecting the appropriate surface treatment for applications such as biosensors, chromatography, and the immobilization of biomolecules.
Comparison with Alternative Silanes
This compound is a member of the organofunctional silane family, characterized by a chloro-functional group and diethoxy groups that enable covalent bonding to hydroxyl-rich surfaces like glass and silicon wafers. Its primary application lies in providing a reactive site for subsequent chemical modifications.
For a comprehensive evaluation, its performance is compared against two classes of widely used silanes:
-
Aminosilanes (e.g., (3-Aminopropyl)triethoxysilane - APTES): These silanes introduce a terminal amine group, creating a hydrophilic surface that is readily available for the covalent attachment of biomolecules, nanoparticles, or other functional moieties. The amine group can also influence the packing and ordering of the silane monolayer.
-
Alkylsilanes (e.g., Octadecyltrichlorosilane - OTS): Featuring a long 18-carbon alkyl chain, OTS is known for forming highly ordered, dense, and crystalline self-assembled monolayers (SAMs). These SAMs render surfaces hydrophobic and provide excellent passivation against non-specific adsorption. The strong van der Waals interactions between the long alkyl chains are the driving force for the formation of these well-organized layers.
The choice between these silanes is dictated by the desired surface properties, such as hydrophobicity, chemical reactivity for further functionalization, and the required level of surface smoothness and uniformity.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from AFM analysis of surfaces treated with various silanes. It is important to note that these values can vary depending on the substrate, deposition method, and experimental conditions.
Table 1: AFM Surface Roughness Data for Various Silane-Treated Surfaces
| Silane | Substrate | Deposition Method | RMS Roughness (Rq) / Average Roughness (Ra) | Citation |
| (3-Aminopropyl)triethoxysilane (APTES) | Tantalum Oxide | Solution Phase | 0.314 nm (RMS) | [1] |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Dioxide | Vapor Phase | ~0.2 nm (RMS) | [2] |
| (3-Aminopropyl)methyldiethoxysilane (APMDES) | Silicon Dioxide | Vapor Phase | ~0.2 nm (RMS) | [2] |
| (3-Aminopropyl)dimethylethoxysilane (APDMES) | Silicon Dioxide | Vapor Phase | ~0.2 nm (RMS) | [2] |
| 3-Aminopropyltrimethoxysilane (APTMS) | Silicon Wafer | Solution Phase (6h) | 0.28 nm (Ra) | [3] |
| 3-Aminopropylethoxydimethylsilane (APREMS) | Silicon Wafer | Solution Phase (6h) | 0.12 nm (Ra) | [3] |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | Tantalum Oxide | Solution Phase | 0.247 nm (RMS) | [1] |
| Bare Polished Silicon Wafer | Silicon | - | 0.126 nm (Ra) | [4] |
| Bare Silicon Wafer | Silicon | - | 0.09 nm (Ra) | [3] |
Note: Direct AFM roughness data for this compound on a flat substrate was not available in the reviewed literature. The performance is expected to be influenced by its reactivity and potential for polymerization.
Table 2: Water Contact Angle Data for Various Silane-Treated Surfaces
| Silane | Substrate | Water Contact Angle (θ) | Citation |
| (3-Aminopropyl)triethoxysilane (APTES) | Glass | 85° | [5] |
| Phenyltriethoxysilane | Glass | Not Specified | [6] |
| Chlorotrimethylsilane | Glass | Not Specified | [6] |
| Octadecyltrichlorosilane (OTS) | Silicon (hydroxylated) | 22 ± 1° (before OTS) | [7] |
| Piranha Treated Glass | Glass | 37° | [5] |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and high-quality silanized surfaces for AFM analysis.
Substrate Cleaning and Hydroxylation
A pristine and well-hydroxylated surface is paramount for successful silanization.
For Silicon Wafers:
-
Solvent Cleaning: Sonicate silicon wafers in acetone for 10 minutes, followed by sonication in a 1:1 mixture of acetone and ethanol for another 10 minutes. Rinse thoroughly with ultrapure water.
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment): Immerse the cleaned wafers in a freshly prepared Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 15 minutes.
-
Final Rinsing and Drying: Thoroughly rinse the wafers with ultrapure water and dry them under a stream of dry nitrogen gas.
-
UV-Ozone Treatment (Optional but Recommended): Treat the wafers in a UV-ozone cleaner for 2 hours to remove any remaining organic contaminants and ensure a fully hydroxylated surface. Store the cleaned substrates in ultrapure water until use.
For Glass Slides:
-
Detergent Wash: Sonicate glass slides in a 1-2% aqueous solution of a laboratory detergent (e.g., Hellmanex III) for 20 minutes.
-
Extensive Rinsing: Rinse the slides 10-15 times with deionized water until all traces of the detergent are removed.
-
Methanol Rinse: Perform a final rinse with methanol.
-
Drying: Dry the slides with a stream of air and then bake in an oven at 110°C for 15-20 minutes.
Silanization Procedure (Solution Phase)
-
Prepare Silane Solution: In a glove box or under an inert atmosphere to minimize water content, prepare a solution of the desired silane in an anhydrous solvent (e.g., toluene). A typical concentration is in the range of 1-5% (v/v).
-
Substrate Immersion: Immerse the cleaned and dried substrates in the silane solution. The immersion time can vary from a few minutes to several hours depending on the silane. For many aminosilanes, 1-2 hours is sufficient, while long-chain alkylsilanes like OTS may require longer immersion times (e.g., 12-24 hours) to form a well-ordered monolayer.
-
Rinsing: After immersion, rinse the substrates with the same anhydrous solvent to remove any non-covalently bound silane molecules.
-
Final Rinse and Dry: Perform a final rinse with a volatile solvent like ethanol and dry the coated substrates under a stream of dry nitrogen.
-
Curing: To promote the formation of stable siloxane bonds, the coated substrates are typically cured by baking in an oven at a temperature of around 110-120°C for at least one hour.
Atomic Force Microscopy (AFM) Analysis
-
Sample Mounting: Securely mount the silanized substrate on the AFM sample stage.
-
Imaging Mode: For imaging soft organic monolayers like silanes, Tapping Mode (also known as intermittent-contact mode) is highly recommended to minimize damage to the surface from the AFM tip.
-
Probe Selection: Use a sharp silicon probe with a low spring constant suitable for high-resolution imaging of soft materials.
-
Image Acquisition: Acquire topography and phase images over various scan sizes (e.g., 1x1 µm², 5x5 µm²) to assess the uniformity and morphology of the silane layer.
-
Data Analysis:
-
Surface Roughness: Calculate the root-mean-square (RMS) roughness (Rq) and/or the average roughness (Ra) from the topography images. A low roughness value is indicative of a smooth and uniform monolayer.
-
Morphological Analysis: Visually inspect the AFM images for the presence of aggregates, pinholes, or other defects that would indicate incomplete or poorly formed monolayers.
-
Mandatory Visualizations
To further elucidate the processes and relationships described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow from substrate preparation to AFM analysis.
Caption: Logical relationship between the target silane and its alternatives.
References
A Researcher's Guide to Alternative Compounds for Chloro-Functionalized Surfaces
In the dynamic fields of biomaterials, drug delivery, and cell biology, the ability to precisely engineer surface chemistry is paramount. Chloro-functionalized surfaces serve as versatile platforms for the covalent immobilization of a wide array of biomolecules, enabling researchers to create bioactive interfaces that can direct cellular behavior and improve the performance of medical devices. While traditional methods often rely on organochlorosilanes, a new generation of alternative compounds offers distinct advantages in terms of handling, reactivity, and potential for tailored surface properties.
This guide provides a comprehensive comparison of three leading alternative compounds for creating chloro-functionalized surfaces: N-Chlorosuccinimide (NCS) , Thionyl Chloride (SOCl₂) , and Trichlorovinylsilane (TCVS) . We present a detailed analysis of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific application.
Performance Comparison of Chlorinating Agents
The choice of a chlorinating agent significantly impacts the characteristics of the resulting functionalized surface. Key performance indicators include reaction efficiency, surface coverage, stability of the chloro-functional group, and the biocompatibility of the modified substrate. The following table summarizes the quantitative performance data for NCS, thionyl chloride, and TCVS.
| Feature | N-Chlorosuccinimide (NCS) | Thionyl Chloride (SOCl₂) | Trichlorovinylsilane (TCVS) |
| Reaction Yield | Good to excellent (75-96% for aromatic chlorination in aqueous media)[1] | High for conversion of carboxylic acids to acyl chlorides[2] | Yield is dependent on reaction conditions and substrate |
| Surface Coverage | Dependent on substrate and reaction conditions; can be quantified by XPS | Forms a reactive acyl chloride layer on surfaces with carboxylic acid groups | Forms a silane layer; thickness can be measured by ellipsometry[3][4] |
| Stability | Surface stability is influenced by the nature of the substrate and the bond formed. | Acyl chloride groups are highly reactive and susceptible to hydrolysis[1][5] | Forms stable siloxane bonds upon proper curing[6] |
| Biocompatibility | Cytotoxicity is dependent on the final surface functionality after subsequent reactions[7][8] | Surfaces can be used for protein immobilization, but the reactivity of acyl chlorides needs to be considered for biocompatibility[9][10] | Can be used to create both hydrophobic and functionalized surfaces that influence cell adhesion[11][12] |
| Handling | Solid, easy to handle[13] | Fuming liquid, corrosive, and moisture-sensitive[14] | Liquid, moisture-sensitive[15] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful functionalization of surfaces. Below are generalized methodologies for the use of NCS, thionyl chloride, and TCVS for creating chloro-functionalized surfaces.
Protocol 1: Surface Chlorination using N-Chlorosuccinimide (NCS)
This protocol describes the chlorination of a substrate with surface-accessible aromatic or activated C-H groups.
Materials:
-
Substrate with aromatic or activatable C-H groups
-
N-Chlorosuccinimide (NCS)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS) or organic solvent (e.g., acetonitrile)
-
Hydrochloric acid (HCl) (optional, as a catalyst)[1]
Procedure:
-
Surface Preparation: Thoroughly clean the substrate surface to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) followed by drying under a stream of nitrogen.
-
Reaction Setup: In a clean reaction vessel, immerse the substrate in a solution of NCS in the chosen solvent. The concentration of NCS will depend on the substrate and desired degree of chlorination (a typical starting point is 0.005 M)[1].
-
Catalysis (Optional): If required for the specific substrate, add a catalytic amount of HCl to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 1.5-3.0 hours), with gentle agitation[1].
-
Washing: After the reaction, remove the substrate and wash it thoroughly with the reaction solvent to remove any unreacted NCS and byproducts.
-
Drying: Dry the chloro-functionalized substrate under a stream of nitrogen.
-
Characterization: Characterize the surface using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of chlorine and quantify the surface coverage.
Protocol 2: Surface Activation using Thionyl Chloride (SOCl₂)
This protocol is suitable for substrates possessing surface carboxylic acid groups, which are converted to reactive acyl chlorides.
Materials:
-
Substrate with surface carboxylic acid groups (e.g., carboxyl-terminated self-assembled monolayers)
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Surface Preparation: Ensure the substrate is scrupulously clean and dry. Any moisture will react with the thionyl chloride.
-
Reaction Setup: In a glovebox or under an inert atmosphere, place the substrate in a reaction vessel containing an anhydrous solvent.
-
Activation: Add thionyl chloride to the solvent (a typical concentration is around 10% v/v, but this may need optimization).
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours with gentle agitation.
-
Washing: Remove the substrate from the reaction solution and wash it extensively with the anhydrous solvent to remove excess thionyl chloride and HCl byproduct.
-
Drying: Dry the acyl chloride-activated surface under a stream of inert gas.
-
Immediate Use: The resulting acyl chloride surface is highly reactive and should be used immediately for subsequent immobilization of amine- or hydroxyl-containing molecules.
Protocol 3: Surface Functionalization using Trichlorovinylsilane (TCVS)
This protocol describes the silanization of a hydroxyl-terminated surface (e.g., glass, silicon oxide) to introduce a chloro-functional vinyl group.
Materials:
-
Hydroxyl-terminated substrate (e.g., glass slides, silicon wafers)
-
Trichlorovinylsilane (TCVS)
-
Anhydrous toluene
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Surface Preparation: Clean the substrate to ensure a high density of surface hydroxyl groups. This can be achieved by treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma.
-
Reaction Setup: In a glovebox or under an inert atmosphere, place the cleaned and dried substrate in a solution of TCVS in anhydrous toluene (a typical concentration is 1-5% v/v).
-
Silanization: Allow the reaction to proceed for several hours (e.g., 2-4 hours) at room temperature.
-
Washing: After the reaction, remove the substrate and rinse it thoroughly with anhydrous toluene to remove any unbound silane.
-
Curing: Cure the silanized substrate by baking it in an oven at a temperature of around 110-120°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds.
-
Characterization: The resulting surface can be characterized by contact angle measurements to confirm the change in hydrophobicity and by ellipsometry to determine the thickness of the deposited silane layer[3][4].
Visualizing the Workflow and Biological Relevance
To provide a clearer understanding of the experimental processes and the biological context of chloro-functionalized surfaces, the following diagrams have been generated using Graphviz.
Chloro-functionalized surfaces are instrumental in biological research, particularly in studies involving cell-surface interactions. The covalent immobilization of biomolecules, such as growth factors or adhesion peptides, can be used to modulate cell signaling pathways, like the integrin signaling cascade, which plays a crucial role in cell adhesion, proliferation, and differentiation.[16][17][18][19][20]
Conclusion
The selection of an appropriate chlorinating agent is a critical step in the design and fabrication of functional biomaterials. N-Chlorosuccinimide, thionyl chloride, and trichlorovinylsilane each present a unique set of properties that make them suitable for different applications. NCS offers the advantage of being a solid and easy-to-handle reagent. Thionyl chloride provides a highly reactive acyl chloride surface ideal for subsequent amine coupling. TCVS allows for the creation of stable, silane-based chloro-functional surfaces. By carefully considering the performance data and experimental protocols presented in this guide, researchers can make an informed decision to best suit their specific research needs, ultimately advancing the development of innovative biomaterials and therapeutic strategies.
References
- 1. isca.me [isca.me]
- 2. researchgate.net [researchgate.net]
- 3. details | Park Systems [parksystems.com]
- 4. Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. In vitro evaluation of cell/biomaterial interaction by MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro biocompatibility analysis of functionalized poly(vinyl chloride)/layered double hydroxide nanocomposites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Covalent growth factor immobilization strategies for tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. The effect of surface roughness on fibroblast adhesion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and characterization of thionyl chloride-activated succinamidopropyl-glass as a covalent immobilization matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrin-mediated signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Integrin bi-directional signaling across the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reactome | Integrin signaling [reactome.org]
- 20. Structural Basis of Integrin Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methoxy vs. Ethoxy Silanes: A Comparative Performance Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate silane coupling agent is a critical step that can define the performance and durability of advanced materials and surface modifications. These molecules serve as indispensable molecular bridges, forging robust covalent bonds between organic and inorganic materials. Among the most common choices are silanes featuring methoxy (-OCH₃) and ethoxy (-OC₂H₅) functional groups. This guide presents an objective, data-driven comparison of their performance characteristics to inform selection for specific research and development applications.
Core Performance Differences
The fundamental distinction between methoxy and ethoxy silanes lies in their reactivity, primarily governed by the rate of hydrolysis—the crucial first step in the silanization process. Methoxy silanes hydrolyze significantly faster than their ethoxy counterparts, a characteristic that presents a trade-off between processing speed and stability.[1][2] A methoxy silane, for instance, can hydrolyze 6 to 10 times faster than an equivalent ethoxy silane.[3][4] This accelerated reactivity leads to faster curing times but also results in a shorter shelf life for prepared solutions and the generation of methanol, a more toxic byproduct than the ethanol produced from ethoxy silanes.[1][5]
Conversely, ethoxy silanes offer a more controlled reaction, providing a longer working time and greater solution stability.[1][5][6] This makes them a more favorable option for applications demanding meticulous application processes, enhanced safety, and reduced volatile organic compound (VOC) concerns.[1][5]
Quantitative Data Presentation
The following tables summarize the key performance differences and quantitative data derived from various experimental studies. It is important to note that while these values provide a comparative baseline, direct comparison of absolute numbers between different studies can be misleading due to variations in substrates, testing conditions, and protocols.
Table 1: General Characteristics of Methoxy vs. Ethoxy Silanes
| Feature | Methoxy Silanes | Ethoxy Silanes |
| Hydrolysis Rate | Faster[1][2][5] | Slower[1][2][5] |
| Byproduct of Hydrolysis | Methanol (more toxic)[1][2][5] | Ethanol (less toxic)[1][2][5] |
| Solution Shelf Life | Shorter[1][5] | Longer[1][5] |
| Working Time | Shorter[1] | Longer[1] |
| Cure Rate | Faster[7] | Slower |
| VOC Concerns | Higher[1][5] | Lower[1][5] |
| Volatility | More volatile[5] | Less volatile[5] |
Table 2: Comparative Performance Data
| Performance Metric | Methoxy Silane Example | Ethoxy Silane Example | Key Findings |
| Relative Hydrolysis Rate | i-butyltrimethoxysilane | i-butyltriethoxysilane | Methoxy silane hydrolyzes 6-10 times faster than the ethoxy equivalent under acidic conditions.[3] |
| Tensile Strength (Silica-Reinforced Rubber) | Dimethyl-disulfide-polysulfide (DMSPD) | Tetraethoxy-disulfide-polysulfide (TESPD) | Methoxy-type silanes exhibited superior tensile strength (230 kgf/cm²) compared to ethoxy-type silanes in rubber composites.[8] |
| Thermal Stability (T25 of dried hydrolysates) | gamma-Glycidoxypropyltrimethoxysilane | gamma-Aminopropyltriethoxysilane | Thermal stability is highly dependent on the organofunctional group. For example, γ-Ureidopropyltriethoxysilane shows a high T25 of 435°C, while γ-Glycidoxypropyltrimethoxysilane has a T25 of 360°C.[9] The choice of alkoxy group has a lesser, but still present, effect. |
Reaction Mechanism and Bonding Pathway
The efficacy of both methoxy and ethoxy silanes is predicated on a fundamental two-step reaction mechanism: hydrolysis followed by condensation.[1]
-
Hydrolysis: The alkoxy groups (-OR') on the silicon atom react with water to form reactive silanol groups (-OH) and an alcohol byproduct (methanol or ethanol). This reaction is typically catalyzed by adjusting the pH.[1][10]
-
Condensation: The newly formed silanol groups then condense with hydroxyl groups present on the surface of the inorganic substrate, forming stable covalent Si-O-Substrate bonds.[1] Simultaneously, self-condensation can occur between silanol groups to form a cross-linked siloxane (Si-O-Si) network, which enhances the durability of the interfacial layer.[1]
Caption: General reaction mechanism of silane coupling agents.
Experimental Protocols
Accurate and reproducible data are paramount in materials science. The following are detailed methodologies for key experiments used to evaluate and compare the performance of silane coupling agents.
Protocol 1: Surface Treatment of Substrates with Silane Coupling Agents
This protocol outlines the standard procedure for applying a silane coupling agent to a substrate to promote adhesion.[1]
-
Substrate Preparation: Thoroughly clean the substrate surface to remove organic contaminants. This is typically achieved by washing with detergents, sonicating in solvents (e.g., acetone, isopropanol), and rinsing with deionized water. For many substrates, a surface activation step such as oxygen plasma treatment or acid etching is performed to generate a high density of surface hydroxyl (-OH) groups.
-
Silane Solution Preparation: Prepare a dilute solution of the silane coupling agent (typically 1-2% by weight) in a suitable solvent, usually a 95:5 mixture of alcohol (e.g., ethanol) and water. The pH of the solution is often adjusted to 4.5-5.5 with an acid (e.g., acetic acid) to catalyze the hydrolysis reaction.
-
Hydrolysis (Pre-activation): Allow the prepared solution to stand for a specified time (e.g., 30-60 minutes) to ensure the hydrolysis of the alkoxy groups to reactive silanol groups.
-
Application: Apply the hydrolyzed silane solution to the clean, activated substrate surface by dipping, spraying, or spin-coating. Ensure uniform coverage.
-
Drying and Curing: Gently rinse the substrate with the solvent (e.g., ethanol) to remove excess, physisorbed silane. Dry the substrate with a stream of inert gas (e.g., nitrogen). Cure the treated substrate in an oven at a specified temperature (e.g., 110-120°C) for a set duration (e.g., 30-60 minutes) to promote the condensation reaction and form covalent bonds with the surface.
Protocol 2: Lap Shear Bond Strength Testing
This method is used to quantify the adhesion strength between two substrates bonded with an adhesive that incorporates the silane coupling agent.[1]
-
Specimen Preparation: Prepare rectangular specimens of the chosen substrates (e.g., aluminum, glass).
-
Surface Treatment: Treat the bonding area of each substrate with the desired methoxy or ethoxy silane according to Protocol 1.
-
Adhesive Application: Apply a uniform layer of adhesive (into which the silane may also be incorporated as an additive) to the treated surface of one substrate.
-
Bonding: Place the second treated substrate onto the adhesive, creating a defined overlap area (e.g., 12.5 mm x 25 mm).
-
Curing: Clamp the assembly and cure it according to the adhesive manufacturer's specifications (e.g., at a specific temperature and time).
-
Testing: Mount the cured specimen in a universal testing machine. Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.
-
Calculation: Record the maximum load at failure. Calculate the shear bond strength by dividing the maximum load by the bond's overlap area. The result is typically expressed in megapascals (MPa).
Caption: Experimental workflow for lap shear bond strength testing.
Conclusion and Selection Criteria
The choice between methoxy and ethoxy silanes is a critical decision that hinges on the specific requirements of the application—a trade-off between reactivity and stability.
-
Methoxy silanes are the preferred choice for high-throughput applications where rapid processing and fast cure times are essential.[1] Their higher reactivity can lead to improved mechanical performance in some composites.[8] However, users must implement appropriate safety protocols to manage the more toxic methanol byproduct and account for the shorter working life of the silane solution.
-
Ethoxy silanes are advantageous for applications requiring greater process control, longer solution shelf life, and enhanced safety.[1][5] The slower, more controlled hydrolysis rate allows for more uniform surface coverage and is often preferred in sensitive applications, including those in the biomedical and drug development fields where process consistency and lower toxicity are paramount.[11][12]
Ultimately, the selection should be based on a thorough evaluation of experimental or manufacturing needs, including processing time, storage conditions, desired reaction kinetics, and safety protocols.
Caption: Logical relationship for selecting silane type.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 3. gelest.com [gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy - News | BRB [brb-international.com]
- 6. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 7. researchgate.net [researchgate.net]
- 8. The Investigation of the Silica-Reinforced Rubber Polymers with the Methoxy Type Silane Coupling Agents [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-tability of Silanized Surfaces for Researchers and Drug Development Professionals
The long-term stability of surface modifications is a critical factor for researchers, scientists, and drug development professionals. In applications ranging from cell-based assays and biosensors to medical implants and drug delivery systems, the consistency and reliability of the surface chemistry over time are paramount for reproducible and accurate results. Silanization is a widely employed technique to modify the surface properties of various substrates, including glass and silicon wafers. This guide provides an objective comparison of the long-term stability of silanized surfaces with other common surface modification techniques, supported by experimental data.
Comparative Performance of Surface Modifications
The choice of surface modification technique significantly impacts the long-term stability of the desired surface properties. While silanization is a versatile and popular method, alternatives such as polymer coatings and self-assembled monolayers (SAMs) of thiols on gold offer distinct advantages and disadvantages in terms of their durability. The following table summarizes the long-term stability of various surface modifications based on key performance indicators.
| Surface Modification | Substrate | Stability Metric | Test Conditions | Duration | Key Findings |
| Silanization (APTMS) | Nanopipettes | Current-Voltage Response | Aqueous Buffer | 24 hours | Vapor-deposited APTMS generated the most stable surface modifications over the 24-hour period.[1] |
| Silanization (APTES) | Nanopipettes | Current-Voltage Response | Aqueous Buffer | 24 hours | Vapor-deposited APTES showed the highest reproducibility, but stability was lower than APTMS.[1] |
| Silanization (Dipodal Silanes) | Inorganic Substrates | Resistance to Hydrolysis | Strongly Acidic and Brine Environments | Not Specified | Surfaces modified with dipodal silanes demonstrated markedly improved resistance to hydrolysis compared to conventional silanes.[2] |
| Silanization (Aminosilanes) | Silica | Layer Thickness and Roughness | Immersion in Water at 40°C | Up to 48 hours | Degradation primarily occurred within the first 24 hours of immersion, with no significant additional loss observed between 24 and 48 hours.[3] |
| Silanization (Various) | Glass Beads | Surface Energy and Structure | Storage with Adsorbed Water | Not Specified | Silanized samples showed resistance to water adsorption with only minor alterations, while untreated samples exhibited increased surface roughness and polarity.[4][5] |
| Poly-D-lysine (PDL) / Poly-L-lysine (PLL) | Glass or Plastic | Cell Adhesion | Cell Culture Conditions | Days to Weeks | These synthetic cationic polymers promote cell adhesion through electrostatic interactions and are effective for improving attachment of various cell types.[6] |
| Extracellular Matrix (ECM) Protein Coatings | Various | Cell Adhesion and Function | Cell Culture Conditions | Days to Weeks | Mimic the natural cellular microenvironment, providing biochemical signals and structural support for long-term cell culture.[6] |
Experimental Protocols for Stability Assessment
Accurate assessment of long-term stability requires robust and well-defined experimental protocols. The following are detailed methodologies for key experiments commonly used to evaluate the durability of silanized and other modified surfaces.
Contact Angle Goniometry for Hydrophobicity Stability
This method assesses the stability of surface hydrophobicity or hydrophilicity by measuring the contact angle of a liquid droplet on the surface over time.
Protocol:
-
Sample Preparation: Prepare the silanized or modified surfaces according to the desired protocol.
-
Initial Measurement: Using a contact angle goniometer, carefully dispense a droplet of deionized water (typically 1-5 microliters) onto the surface.[7]
-
Image Acquisition: Capture a high-resolution image of the droplet profile.
-
Contact Angle Determination: Analyze the image to determine the static contact angle.
-
Aging/Stress Conditions: Store the samples under specific environmental conditions (e.g., controlled humidity, aqueous immersion, elevated temperature) for defined periods (e.g., hours, days, weeks).
-
Periodic Measurements: At regular intervals, remove the samples from the aging environment, gently rinse with deionized water, and dry with a stream of inert gas (e.g., nitrogen).
-
Repeat Measurement: Repeat the contact angle measurement as described in steps 2-4.
-
Data Analysis: Plot the contact angle as a function of time to evaluate the stability of the surface wettability.
X-ray Photoelectron Spectroscopy (XPS) for Chemical Stability
XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms at the surface, providing insights into the degradation of the silane layer.
Protocol:
-
Sample Preparation: Prepare the modified surfaces on a suitable substrate (e.g., silicon wafer).
-
Initial Analysis: Analyze the pristine surface using an XPS instrument to obtain a baseline elemental composition and high-resolution spectra of relevant elements (e.g., Si 2p, C 1s, O 1s, N 1s for aminosilanes).
-
Aging/Stress Conditions: Expose the samples to the desired environmental stressors.
-
Post-Exposure Analysis: After the exposure period, re-analyze the samples using XPS.
-
Data Analysis: Compare the elemental compositions and high-resolution spectra before and after exposure. A decrease in the intensity of silicon and carbon signals, or changes in the chemical state of these elements, can indicate degradation of the silane layer.[8][9] The thickness of the adsorbed silane layer can also be determined and monitored for changes.[10]
Atomic Force Microscopy (AFM) for Morphological Stability
AFM provides high-resolution topographical images of the surface, allowing for the visualization of changes in surface morphology, such as the formation of aggregates or the loss of the coating.
Protocol:
-
Sample Preparation: Prepare the modified surfaces on a smooth substrate.
-
Initial Imaging: Obtain AFM images of the freshly prepared surface in a suitable mode (e.g., contact or tapping mode) to characterize the initial topography and roughness.[11][12]
-
Aging/Stress Conditions: Subject the samples to the desired environmental conditions.
-
Post-Exposure Imaging: After the aging period, acquire AFM images of the same or representative areas of the surface.
-
Data Analysis: Compare the AFM images and roughness parameters (e.g., root-mean-square roughness) before and after exposure to identify any changes in the surface morphology that may indicate instability.[3]
Visualizing Experimental Workflows and Logical Relationships
To further clarify the process of assessing long-term stability and the factors influencing it, the following diagrams are provided.
References
- 1. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 2. gelest.com [gelest.com]
- 3. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [2411.14836] Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long-Term Stability [arxiv.org]
- 6. wpiinc.com [wpiinc.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pure.psu.edu [pure.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative Guide to Surface Modification: (3-Chloropropyl)diethoxymethylsilane and its Alternatives
In the landscape of scientific research and drug development, the ability to tailor the surface properties of materials is paramount. Silane coupling agents are instrumental in this regard, forming a critical bridge between inorganic substrates and organic materials. This guide provides an objective comparison of (3-Chloropropyl)diethoxymethylsilane, a versatile organosilane, with its common alternatives. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate agent for their surface modification needs.
Performance Comparison of Silane Coupling Agents
The selection of a silane coupling agent is dictated by the specific functional group required for subsequent reactions and the desired surface energy of the modified substrate. The following tables summarize key performance indicators for this compound and its alternatives.
Table 1: Adhesion and Mechanical Properties
| Silane Coupling Agent | Substrate | Polymer Matrix | Performance Metric | Value | Reference |
| (3-Chloropropyl)triethoxysilane (CPTES) | Precipitated Silica | Chloroprene Rubber | Tensile Strength | Increased | [1] |
| (3-Aminopropyl)triethoxysilane (APTES) | Precipitated Silica | Chloroprene Rubber | Tensile Strength | Significantly Increased | [1] |
| bis(3-triethoxysilylpropyl)tetrasulfide (TESPT) | Precipitated Silica | Chloroprene Rubber | Tensile Strength | Highest Improvement | [1] |
| (3-Glycidyloxypropyl)trimethoxysilane | Coir Fibre | N/A | Tensile Strength | 133.29 MPa | |
| (3-Aminopropyl)trimethoxysilane | Coir Fibre | N/A | Tensile Strength | 126.94 MPa |
Note: While direct comparative data for this compound was not available in the reviewed literature, its performance is expected to be comparable to (3-Chloropropyl)triethoxysilane (CPTES) due to the similar chloropropyl functional group responsible for covalent bonding with the polymer matrix.
Table 2: Surface Energy Modification
| Silane Coupling Agent | Substrate | Measurement | Value | Reference |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Wafer | Water Contact Angle | 55-65° | |
| Octadecyltrichlorosilane (OTS) | Silicon Wafer | Water Contact Angle | 105-110° | |
| (3-Aminopropyl)triethoxysilane (APTES) | Silicon Wafer | Monolayer Thickness | 0.7 - 1.0 nm | |
| Octadecyltrichlorosilane (OTS) | Silicon Wafer | Monolayer Thickness | 2.0 - 2.5 nm |
Note: The chloropropyl group in this compound is less polar than the amine group in APTES, which would likely result in a higher water contact angle, indicating a more hydrophobic surface. The shorter chain length compared to OTS would result in a lower contact angle than that achieved with OTS.
Experimental Protocols
Reproducibility in surface modification is highly dependent on meticulous experimental execution. Below are detailed protocols for the surface modification of a common substrate, glass, using a chloropropyl silane.
Protocol 1: Surface Modification of Glass Slides with this compound
Objective: To create a hydrophobic and reactive surface on glass slides for subsequent covalent attachment of molecules.
Materials:
-
Glass microscope slides
-
This compound (CAS: 13501-76-3)
-
Anhydrous Toluene
-
Methanol
-
Deionized water
-
Detergent solution
-
Nitrogen gas stream
-
Oven
Procedure:
-
Cleaning the Substrate:
-
Thoroughly wash the glass slides with a detergent solution to remove organic residues.
-
Rinse extensively with deionized water.
-
Sonicate the slides in deionized water for 15 minutes.
-
Rinse again with deionized water and then with methanol.
-
Dry the slides under a stream of nitrogen gas.
-
Heat the slides in an oven at 110°C for 1 hour to ensure a completely dry and activated surface.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Immerse the cleaned and dried glass slides in the silane solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
For a more robust layer, the reaction can be carried out at an elevated temperature (e.g., 60-80°C) for 1 hour.
-
-
Post-Silanization Rinsing and Curing:
-
Remove the slides from the silane solution and rinse them thoroughly with anhydrous toluene to remove any unreacted silane.
-
Rinse with methanol to remove residual toluene.
-
Dry the slides under a stream of nitrogen gas.
-
Cure the silane layer by baking the slides in an oven at 110°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds with the glass surface.
-
-
Storage:
-
Store the functionalized slides in a desiccator to prevent moisture absorption onto the surface.
-
Visualizing the Process and Pathways
To better understand the experimental workflow and the underlying chemical reactions, the following diagrams are provided.
References
A Comparative Guide to Silane Treatments for Enhanced Composite Bonding Strength
For researchers, scientists, and drug development professionals, achieving a durable and reliable bond between composite resins is a critical factor in the longevity of dental restorations and the success of material development. Silane coupling agents play a pivotal role in promoting adhesion between the inorganic filler particles of existing composites and the organic resin matrix of new restorative materials. This guide provides an objective comparison of the bonding strength of different silane treatments on composites, supported by experimental data from recent studies.
Executive Summary
The application of a silane coupling agent prior to the use of an adhesive system generally enhances the bond strength between composite resins. Studies consistently show that a dedicated silane application step can significantly improve repair bond strength compared to using an adhesive alone. The effectiveness of the silane treatment can be influenced by several factors, including the type of silane (pre-hydrolyzed vs. two-step), the composition of the adhesive system (with or without silane), and the surface treatment protocol. This guide will delve into the quantitative data from comparative studies to provide a clear understanding of the performance of various silane treatments.
Comparative Analysis of Bonding Strength
The following table summarizes the quantitative data on the bonding strength of different silane treatments on composites from various in vitro studies. The bond strength is a critical measure of the adhesion between the old and new composite materials.
| Silane Treatment Protocol | Adhesive System | Bond Strength (MPa) | Bond Strength Test | Key Findings |
| No Silane | Clearfil SE Bond (CSE) | 55.7 ± 4.2 | Micro-tensile | Baseline bond strength for a self-etching adhesive.[1][2] |
| Silane + CSE | Clearfil SE Bond (CSE) | 63.9 ± 3.7 | Micro-tensile | Separate silane application significantly increased bond strength.[1][2] |
| No Silane | Single Bond Universal (SBU) | 55.4 ± 4.0 | Micro-tensile | SBU, a silane-containing universal adhesive, performed similarly to CSE without a separate silane.[1][2] |
| Silane + SBU | Single Bond Universal (SBU) | 69.6 ± 3.3 | Micro-tensile | The highest bond strength was achieved with a separate silane application even when using a silane-containing universal adhesive.[1][2] |
| No Silane | Single Bond Universal | Not specified, but lower than with silane | Shear Bond | The use of a silane coupling agent before the application of an adhesive does not significantly affect the process of adhesion to an aged resin.[3][4] |
| Silane | Clearfil SE Bond | Significantly higher than other adhesives | Shear Bond | The application of a solvent-free adhesive system was able to restore the cohesive strength values of the material.[3][4] |
| Gluma Ceramic Primer (pre-hydrolyzed) | Gluma Bond Universal | 15.16 (mean) | Shear Bond | Lower bond strength compared to the two-bottle system in this study on lithium disilicate.[5] |
| Nova Compo-B Plus (two-bottle) | Nova Compo-B Plus | 18.24 (mean) | Shear Bond | The immediate application of freshly mixed silane resulted in higher bond strength values.[5] |
| Silane (heated) | Panavia F (MDP-based resin cement) | 13.15 ± 0.89 | Micro-tensile | Heat treatment of a pre-hydrolyzed silane significantly increased bond strength to glass ceramic.[6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for understanding how the comparative data was obtained.
Micro-tensile Bond Strength of Composite-Composite Repair
This protocol is based on a study that investigated the effect of a silane coupling agent on composite-composite bond strength.[1][2]
-
Specimen Preparation: Blocks of a packable composite resin (Filtek P60) were prepared and light-cured.
-
Surface Treatment: The bonding surfaces of the composite blocks were airborne-particle abraded with 50 µm aluminum oxide particles.
-
Grouping and Silane Application: The blocks were divided into four groups:
-
Group 1 (CSE): No silane treatment.
-
Group 2 (Silane + CSE): A silane coupling agent (RelyX Ceramic Primer) was applied to the surface and allowed to dry.
-
Group 3 (SBU): No separate silane treatment.
-
Group 4 (Silane + SBU): RelyX Ceramic Primer was applied to the surface and allowed to dry.
-
-
Adhesive Application:
-
Groups 1 & 2: Clearfil SE Bond (a self-etching adhesive) was applied according to the manufacturer's instructions.
-
Groups 3 & 4: Single Bond Universal (a silane-containing universal adhesive) was applied.
-
-
Composite Buildup: A new layer of composite resin was applied to the treated surface and light-cured.
-
Micro-tensile Bond Strength Testing: The bonded blocks were sectioned into beams with a cross-sectional area of approximately 1 mm². These beams were then subjected to a micro-tensile bond strength test using a universal testing machine at a crosshead speed of 1 mm/min until failure.
-
Fractographic Analysis: The fracture surfaces of the debonded specimens were examined under a three-dimensional laser scanning microscope to determine the failure mode (adhesive, cohesive, or mixed).
Shear Bond Strength of Repaired Aged Composite Resin
This protocol is based on a study evaluating the effect of different adhesive protocols on the shear bond strength of repairs to aged composite resin.[3][4]
-
Specimen Preparation: Cylindrical composite resin specimens were prepared and aged by thermocycling (5,000 cycles between 5°C and 55°C) to simulate clinical conditions.
-
Surface Treatment: The bonding surfaces were treated with airborne-particle abrasion.
-
Grouping and Silane Application: The specimens were divided into two main groups: one with and one without the application of a silane agent. Each main group was further subdivided based on the adhesive system used.
-
Adhesive Application: Different adhesive systems, including universal adhesives and a self-etching adhesive, were applied to the treated surfaces according to the manufacturers' instructions.
-
Composite Repair: A cylinder of new composite resin was bonded to the treated surface.
-
Storage: The repaired specimens were stored in distilled water at 37°C for 24 hours or 6 months.
-
Shear Bond Strength Testing: The specimens were subjected to a shear bond strength test using a universal testing machine until failure.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized experimental workflow for comparing the bonding strength of different silane treatments on composites.
Caption: Experimental workflow for evaluating composite bond strength with different silane treatments.
Conclusion
The evidence strongly suggests that the inclusion of a separate silane application step is beneficial for enhancing the bond strength of composite repairs, even when using modern universal adhesives that contain silane. While universal adhesives offer a simplified clinical procedure, for optimal and durable adhesion, pre-treatment with a dedicated silane coupling agent appears to be a crucial step. Two-step silane systems, which involve the fresh mixing of components, may offer superior performance over pre-hydrolyzed single-bottle solutions. Furthermore, techniques such as heating the silane prior to application show promise in further improving bond strength. Researchers and clinicians should consider these factors when selecting materials and protocols for composite bonding applications to ensure the longevity and success of restorative treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. [Effect of silane coupling agent on composite-composite bond strength: an in vitro study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of different silane primer systems on composite resin bond strength to lithium disilicate ceramics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heat treatment of pre-hydrolyzed silane increases adhesion of phosphate monomer-based resin cement to glass ceramic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Safety Operating Guide
Navigating the Safe Disposal of (3-Chloropropyl)diethoxymethylsilane: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of (3-Chloropropyl)diethoxymethylsilane, a combustible and irritant organosilane compound. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards associated with this compound. This compound is classified as a combustible liquid and can cause serious eye irritation.[1] Always consult the Safety Data Sheet (SDS) for complete hazard information and handling instructions.
Personal Protective Equipment (PPE):
-
Gloves: Neoprene or nitrile rubber gloves are recommended.[1]
-
Eye Protection: Chemical goggles are essential.[1]
-
Protective Clothing: Wear appropriate lab coats and other protective clothing to avoid skin contact.[1]
Handling in the Laboratory:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to prevent the accumulation of vapors.[1]
-
Avoid all contact with eyes and skin.[1]
-
Keep the compound away from heat, open flames, and sparks as it is a combustible liquid.[1][2]
-
Use only non-sparking tools when handling containers.[1]
-
Ensure all containers are properly grounded to prevent static discharge.[1]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Incineration is a suggested waste treatment method.[1] Do not attempt to dispose of this chemical down the drain or with regular laboratory trash.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., absorbent pads, gloves).
-
The container must be compatible with the chemical and have a secure, tightly closing lid.[1]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Labeling:
-
Label the waste container with the full chemical name: "this compound".
-
Include appropriate hazard symbols (e.g., flammable, irritant).
-
Indicate the start date of waste accumulation.
3. Storage of Waste:
-
Store the sealed waste container in a cool, well-ventilated area designated for hazardous waste storage.[1]
-
Keep the container away from heat, ignition sources, and incompatible materials such as oxidizing agents.[1][2]
4. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with the accurate chemical name and quantity of the waste.
-
Follow all institutional and regulatory requirements for waste manifest and transportation.
5. Handling Spills:
-
In the event of a spill, clean it up promptly using an absorbent, non-combustible material like sand or vermiculite.[1][3]
-
Collect the absorbed material into a suitable container for disposal, using non-sparking tools.[1]
-
Ventilate the area of the spill.[3]
-
Report the spill to your laboratory supervisor and EHS office.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and classificatory data for this compound.
| Property | Value / Classification | Source |
| GHS Classification | Flammable Liquid, Category 4; Serious Eye Irritation, Category 2A | [1] |
| UN Number | UN 1993 (for Flammable liquid, n.o.s.) | |
| Transport Hazard Class | 3 (Flammable liquids) | |
| Packing Group | III | [3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Comprehensive Safety and Handling Guide for (3-Chloropropyl)diethoxymethylsilane
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of (3-Chloropropyl)diethoxymethylsilane, tailored for laboratory and research professionals. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Essential Safety Information
This compound is a combustible liquid that can cause serious eye and skin irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[2][3][4] The hydrolysis of this compound produces ethanol, which can have narcotic effects in high concentrations.[2]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 13501-76-3 | [5] |
| Physical State | Liquid | [2] |
| Appearance | Colorless transparent liquid | [4] |
| Boiling Point | 81-83 °C @ 8 Torr | [4] |
| Flash Point | 79.6 ± 12.0 °C | [4] |
| Density | 0.9744 g/cm³ @ 20 °C | [4] |
| Vapor Pressure | 0.0899 mmHg @ 25°C | [4] |
| Refractive Index | 1.423 | [4] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[2] | To prevent skin contact and irritation.[1][3] |
| Eye Protection | Chemical goggles. Contact lenses should not be worn.[2] | To protect against splashes that can cause serious eye irritation.[1][2] |
| Skin and Body Protection | Wear suitable protective clothing.[2] | To prevent skin contact and absorption. |
| Respiratory Protection | NIOSH-certified organic vapor (black cartridge) respirator.[2] | To avoid inhalation of vapors, especially in areas with insufficient ventilation. |
Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[2]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize risks.
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated, preferably using a chemical fume hood or local exhaust ventilation.[2][3]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[2]
-
Keep away from heat, open flames, and sparks.[1][2] No smoking is permitted in the handling area.[1]
2. Donning PPE:
-
Before handling the chemical, put on all required PPE as specified in the table above. Gloves must be inspected for integrity prior to use.[3]
3. Chemical Transfer:
-
When transferring the liquid, pour slowly and carefully to avoid splashing.
4. Post-Handling:
-
Wash hands and other exposed areas thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[2]
Logical Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing and seek medical attention if irritation persists.[1][2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them at rest in a comfortable position for breathing.[1][2] Seek medical advice if you feel unwell.[1][2] |
| Ingestion | Do not induce vomiting.[6] Never give anything by mouth to an unconscious person.[2][6] Rinse mouth and seek immediate medical attention.[1][6] |
Spill and Leak Procedures:
-
Evacuate unnecessary personnel from the area.[2]
-
Remove all sources of ignition.[6]
-
Equip the cleanup crew with proper protective equipment.[2]
-
Clean up spills as soon as possible using an absorbent material.[2]
-
Collect the absorbed material into a suitable container for disposal using non-sparking tools.[2][6]
-
Prevent the spill from entering sewers or public waters.[2]
Fire-Fighting Measures:
-
Suitable extinguishing media include water spray, water fog, foam, carbon dioxide, and dry chemical.[2]
-
Firefighters should wear self-contained breathing apparatus and full protective gear.[7][8]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and comply with regulations.
Waste Disposal:
-
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
Incineration at a licensed waste disposal facility is the recommended method of disposal.[2]
-
Do not dispose of the chemical into the environment.[2]
-
Empty containers should be handled as if they were full, as they may retain product residue.[9] Leave chemicals in their original containers and do not mix with other waste.[10]
By strictly following these safety and handling protocols, researchers and scientists can work safely with this compound, minimizing personal risk and ensuring environmental responsibility.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. gelest.com [gelest.com]
- 3. cfmats.com [cfmats.com]
- 4. echemi.com [echemi.com]
- 5. calpaclab.com [calpaclab.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
